Pyr-Arg-Thr-Lys-Arg-AMC TFA
Description
The exact mass of the compound Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate is 941.43308420 g/mol and the complexity rating of the compound is 1680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyr-Arg-Thr-Lys-Arg-AMC TFA (Trifluoroacetate), a fluorogenic peptide substrate, is a critical tool for the sensitive and specific measurement of proprotein convertase activity, particularly furin. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for its use in enzymatic assays, quantitative data on its interaction with various proteases, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its effective implementation in the laboratory.
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide sequence pyroglutamyl-arginyl-threonyl-lysyl-arginine, covalently linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The trifluoroacetate (TFA) salt enhances the solubility and stability of the peptide. The core of its utility lies in the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This property makes it an excellent substrate for studying the kinetics of proteases like furin and for high-throughput screening of their inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Full Name | L-Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin trifluoroacetate salt |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ · xCF₃COOH |
| Molecular Weight | 827.93 g/mol (as free base) |
| CAS Number | 155575-02-3 (for the peptide-AMC conjugate) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and DMSO |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~460 nm |
| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data: Enzyme Kinetics
Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several proprotein convertases (PCs). The Michaelis-Menten constant (Km) and specific activity values for the cleavage of this substrate by various PCs are crucial for designing and interpreting enzymatic assays.
| Enzyme | Km (μM)[1] | Specific Activity (units/μg)[1] |
| Furin | 6.5[1] | 10.8[1] |
| PC1/3 | 3.0[1] | 2.8[1] |
| PC2 | 6.6[1] | 11.9[1] |
| PC4 | 1.7[1] | 1.4[1] |
| PC5/6 | 2.0[1] | 2.1[1] |
| PC7 | 9.5[1] | 3.0[1] |
| PACE4 | 3.0[1] | 3.7[1] |
One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.[1]
Experimental Protocols
This section provides a detailed methodology for a standard furin activity assay using this compound. This protocol can be adapted for other proprotein convertases with appropriate adjustments to buffer conditions.
Materials and Reagents
-
This compound (lyophilized powder)
-
Recombinant human furin
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol[1]
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Furin inhibitor (e.g., Dec-RVKR-CMK) for control experiments
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution (100 μM): On the day of the experiment, dilute the 10 mM stock solution in Furin Assay Buffer to a final concentration of 100 μM.
-
Enzyme Solution: Prepare a working solution of recombinant furin in Furin Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired reaction rate. A typical starting concentration is in the low nanomolar range.
Assay Procedure
-
Plate Setup: To each well of a 96-well black microplate, add the following components in the specified order:
-
Sample Wells: 50 μL of Furin Assay Buffer and the sample containing furin activity.
-
Positive Control: 50 μL of Furin Assay Buffer containing a known amount of recombinant furin.
-
Negative Control (No Enzyme): 50 μL of Furin Assay Buffer.
-
Inhibitor Control: 50 μL of Furin Assay Buffer containing recombinant furin and a furin inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add 50 μL of the 100 μM Working Substrate Solution to each well to initiate the enzymatic reaction. The final substrate concentration in the well will be 50 μM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Ex/Em = 380/460 nm). Readings should be taken kinetically, for example, every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the rate of the negative control (substrate autohydrolysis) from all other readings.
-
To determine the specific activity of the enzyme, a standard curve of known concentrations of free AMC can be used to convert the RFU values to moles of product formed.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways where furin plays a crucial role and a typical experimental workflow for using this compound.
Furin's Role in Notch Signaling Pathway
References
Pyr-Arg-Thr-Lys-Arg-AMC TFA: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of certain serine proteases. Its utility is most pronounced in the study of proprotein convertases, a family of enzymes critical in the post-translational modification of a myriad of proteins. This technical guide provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use, and quantitative data to facilitate its application in research and drug development.
The substrate consists of a pentapeptide, Pyr-Arg-Thr-Lys-Arg, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt is a remnant of the peptide synthesis process and aids in the solubility and stability of the molecule. The specificity of the substrate is conferred by its amino acid sequence, which mimics the cleavage sites of precursor proteins targeted by specific proteases.
Mechanism of Action
The fundamental principle behind Pyr-Arg-Thr-Lys-Arg-AMC as a detection reagent lies in the phenomenon of fluorescence quenching and dequenching. In its intact state, the fluorescence of the AMC moiety is significantly suppressed due to its amide linkage to the peptide. Upon enzymatic cleavage of the peptide bond between the C-terminal Arginine and the AMC molecule, the fluorophore is released. This liberation from the quenching effect of the peptide results in a substantial increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.
The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is specifically recognized by a class of serine proteases known as proprotein convertases. Notably, this sequence aligns with the consensus cleavage motif for furin, a ubiquitous and well-characterized member of this family. The consensus sequence for furin cleavage is typically Arg-X-(Lys/Arg)-Arg↓, where "X" can be any amino acid and the arrow indicates the cleavage site. The C-terminal -Arg-Thr-Lys-Arg- sequence of the substrate serves as an excellent recognition site for furin and other related proteases.
The N-terminal pyroglutamic acid (Pyr) is a cyclized form of glutamine. This modification renders the peptide resistant to degradation by aminopeptidases, thereby enhancing its stability in experimental assays. The basic amino acids, Arginine (Arg) and Lysine (Lys), at the P1, P2, and P4 positions (relative to the cleavage site) are critical for the interaction with the negatively charged substrate-binding pockets of the target proteases.
Quantitative Data
The following table summarizes the kinetic parameters of Pyr-Arg-Thr-Lys-Arg-AMC with various proprotein convertases. This data is essential for designing kinetic experiments and for comparing the substrate specificity of different enzymes.
| Enzyme | K_m_ (μM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |
| Furin | 6.5 | ~2 x 10⁴ | 6.0 - 7.5 |
| PC1/3 | 3.0 | - | 6.5 |
| PC2 | 6.6 | - | 5.6 |
| PC4 | 1.7 | - | 6.5 |
| PC5/6 | 2.0 | - | 6.5 |
| PACE4 | 3.0 | - | 6.5 |
| PC7 | 9.5 | - | 6.5 |
Note: k_cat_ values were not consistently available in the reviewed literature.
Experimental Protocols
This section provides a detailed methodology for a typical enzyme activity assay using this compound.
Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound in high-quality, sterile dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 3 months.
-
-
Enzyme Dilution:
-
Prepare a concentrated stock solution of the purified protease (e.g., recombinant human furin) in a suitable buffer.
-
On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.
-
-
Assay Buffer:
-
A common assay buffer for furin is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.
-
Alternatively, for other proprotein convertases or to investigate pH dependence, a 20 mM Bis-Tris buffer with 1 mM CaCl₂ at the desired pH can be used.
-
-
AMC Standard Curve:
-
Prepare a 1 mM AMC standard stock solution in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM). This is crucial for converting the rate of fluorescence change into the rate of product formation.
-
Assay Procedure
-
Plate Setup:
-
Use a 96-well, black, flat-bottom plate for fluorescence measurements to minimize background and light scattering.
-
Add the assay components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for no-enzyme controls)
-
Substrate solution (to initiate the reaction)
-
-
-
Reaction Conditions:
-
The final reaction volume is typically 100-200 µL.
-
The final substrate concentration should ideally be around the K_m_ value for the enzyme, but can be varied for kinetic studies.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate to measure background fluorescence.
-
Inhibitor control: Enzyme, substrate, and a known inhibitor of the protease to confirm the specificity of the signal.
-
-
-
Fluorescence Measurement:
-
Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~360-380 nm
-
Emission Wavelength: ~430-460 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells.
-
Use the AMC standard curve to convert the rate of fluorescence change (in relative fluorescence units per minute) to the rate of product formation (in moles per minute).
-
Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of enzyme).
-
Visualizations
Mechanism of Action Diagram
The Specificity of Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC). Designed for researchers, scientists, and drug development professionals, this document details the substrate's specificity, presents available quantitative kinetic data, outlines a comprehensive experimental protocol for its use, and provides visual representations of relevant biochemical pathways and workflows.
Introduction to Pyr-Arg-Thr-Lys-Arg-AMC
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic pentapeptide substrate conjugated to the fluorescent leaving group 7-amino-4-methylcoumarin (AMC). Upon proteolytic cleavage of the amide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This property makes it a valuable tool for the sensitive and continuous assay of various proteases. The substrate's sequence, rich in basic amino acids, particularly arginine and lysine, dictates its specificity towards certain classes of proteases.
Protease Specificity and Kinetic Data
Pyr-Arg-Thr-Lys-Arg-AMC is a recognized substrate for a number of serine proteases, most notably furin and other members of the proprotein convertase (PC) family. While it is also reported to be cleaved by trypsin and thrombin, specific kinetic parameters for these enzymes with this substrate are not widely available in the current literature. Based on available data, there is no clear evidence to suggest that urokinase-type plasminogen activator (uPA) significantly cleaves this particular peptide sequence.
The table below summarizes the available quantitative kinetic data for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by various proteases.
| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Furin | 6.5 | Not Reported | ~2.0 x 10⁴[1] |
| PC1/3 | 3.0 | Not Reported | Not Reported |
| PC2 | 6.6 | Not Reported | Not Reported |
| PC4 | 1.7 | Not Reported | Not Reported |
| PC5/6 | 2.0 | Not Reported | Not Reported |
| PC7 | 9.5 | Not Reported | Not Reported |
| PACE4 | 3.0 | Not Reported | Not Reported |
| Trypsin | Reported as a substrate, but specific kinetic data is not readily available.[2][3][4] | Not Reported | Not Reported |
| Thrombin | Reported as a substrate, but specific kinetic data is not readily available.[2][3][4] | Not Reported | Not Reported |
Experimental Protocols: Fluorogenic Protease Assay
This section provides a detailed methodology for a typical fluorogenic protease assay using Pyr-Arg-Thr-Lys-Arg-AMC.
Materials:
-
Pyr-Arg-Thr-Lys-Arg-AMC TFA salt
-
Protease of interest (e.g., Furin)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.01% Tween-20)
-
DMSO (for substrate stock solution)
-
96-well black microplate, opaque
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Substrate Preparation:
-
Prepare a concentrated stock solution of Pyr-Arg-Thr-Lys-Arg-AMC (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations using the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration for the assay, which should ideally be at or below the Km value.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in a suitable buffer.
-
On the day of the experiment, dilute the enzyme to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (at various concentrations if determining kinetic parameters)
-
Enzyme solution (to initiate the reaction)
-
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate, to measure background fluorescence.
-
No-substrate control: Assay buffer and enzyme, to check for intrinsic enzyme fluorescence.
-
Inhibitor control (optional): Assay buffer, substrate, enzyme, and a known inhibitor of the protease to confirm specificity.
-
-
-
Data Acquisition:
-
Immediately after adding the enzyme, place the microplate in the fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). The excitation wavelength should be set around 360-380 nm and the emission wavelength around 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time for each reaction. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
The following diagrams illustrate key concepts related to the use of Pyr-Arg-Thr-Lys-Arg-AMC.
Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by a target protease, releasing fluorescent AMC.
Caption: A simplified signaling pathway showing Furin-mediated pro-protein processing in the Golgi apparatus.
Caption: A general workflow for a fluorogenic protease substrate specificity assay.
References
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical, physical, and biological properties of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA. It includes detailed experimental protocols for its use in enzyme activity assays, a summary of its kinetic parameters, and a discussion of the signaling pathways of key proteases that cleave this substrate.
Core Properties of this compound
This compound is a synthetic peptide substrate widely used for the detection and quantification of protease activity. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is recognized and cleaved by several serine proteases. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter that is released upon enzymatic cleavage, providing a measurable signal. The trifluoroacetate (TFA) salt form is a common counterion resulting from the peptide synthesis and purification process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C37H57N13O9 · xCF3COOH |
| Molecular Weight | 827.93 g/mol (free base)[1] |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and DMSO |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light[2] |
| Excitation Wavelength | ~360-380 nm[1] |
| Emission Wavelength | ~430-460 nm[1] |
Biological Activity and Enzyme Specificity
Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for a number of serine proteases that recognize and cleave at basic amino acid residues. Its primary utility lies in its ability to act as a sensitive and specific tool for measuring the activity of these enzymes in vitro.
The peptide sequence mimics the cleavage sites of natural substrates for several key proteases, including:
-
Furin: A proprotein convertase that plays a crucial role in the maturation of a wide variety of proteins within the secretory pathway.[3][4]
-
Trypsin: A digestive enzyme that breaks down proteins in the small intestine.[5][6]
-
Thrombin: A key enzyme in the blood coagulation cascade.[5][6]
The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by these proteases results in the release of the highly fluorescent AMC molecule, allowing for real-time kinetic analysis of enzyme activity.
Kinetic Parameters
The efficiency of cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by different proteases can be compared using their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Furin | 6.5[7] | ~2 x 10⁴[1] | ~3.1 x 10⁶ |
| Prohormone Convertase 2 (PC2) | 6.6[7] | ~6 x 10³[1] | ~9.1 x 10⁵ |
| Trypsin | 5.99[8][9] | - | - |
| Thrombin | - | - | - |
Experimental Protocols
The following are generalized protocols for measuring the activity of furin, trypsin, and thrombin using this compound. It is crucial to optimize these protocols for specific experimental conditions.
General Assay Principle
The assay is based on the enzymatic cleavage of the non-fluorescent substrate, Pyr-Arg-Thr-Lys-Arg-AMC, to release the highly fluorescent AMC product. The rate of increase in fluorescence is directly proportional to the enzyme activity. The fluorescence is typically measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.
Furin Activity Assay
This protocol is adapted from methods described for fluorometric furin assays.[10][11]
Materials:
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100.
-
Recombinant human furin.
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution in Furin Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Add a known amount of recombinant furin to the wells of the microplate.
-
Initiate the reaction by adding the substrate working solution to the wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of AMC production per unit of time per amount of enzyme.
Trypsin Activity Assay
This protocol is based on general procedures for trypsin activity assays using fluorogenic substrates.[8][9][12]
Materials:
-
Trypsin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% BSA.
-
Trypsin solution.
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution in Trypsin Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Add the trypsin solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate working solution to the wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Thrombin Activity Assay
This protocol is a generalized procedure for measuring thrombin activity.[13][14][15]
Materials:
-
Thrombin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG 8000.
-
Thrombin solution.
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution in Thrombin Assay Buffer to the desired final concentration (e.g., 10-200 µM).
-
Add the thrombin solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate working solution to the wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 10-20 minutes) with readings taken every 20-30 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Important Considerations: The Role of TFA
Trifluoroacetic acid (TFA) is a common counterion in commercially available synthetic peptides and can affect enzyme activity, primarily by lowering the pH of the assay buffer.[16] The optimal pH for many proteases is neutral to slightly alkaline. A significant concentration of TFA can acidify the reaction mixture, leading to a decrease in or complete inhibition of enzyme activity. It is therefore crucial to ensure that the final concentration of TFA in the assay is low enough not to significantly alter the pH of the buffer. If high concentrations of the peptide stock solution are required, it may be necessary to adjust the pH of the final reaction mixture or to exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.
Signaling Pathways and Experimental Workflows
The proteases that cleave Pyr-Arg-Thr-Lys-Arg-AMC are involved in diverse and critical biological processes. Understanding their signaling pathways is essential for contextualizing experimental results.
Furin Processing Pathway
Furin is a key enzyme in the constitutive secretory pathway, responsible for the maturation of a vast number of precursor proteins. It cycles between the trans-Golgi network (TGN), the cell surface, and endosomes.
Caption: Furin-mediated pro-protein processing and trafficking pathway.
Trypsin Activation and Digestive Cascade
Trypsin is initially secreted as an inactive zymogen, trypsinogen, which is then activated in the small intestine, initiating a cascade of digestive enzyme activation.
Caption: Activation cascade of trypsin and other digestive proteases.
Thrombin's Role in the Coagulation Cascade
Thrombin is a central protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to the formation of a blood clot.
Caption: Simplified representation of thrombin's function in blood coagulation.
Experimental Workflow for Protease Activity Assay
The following diagram outlines a typical workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.
Caption: General experimental workflow for a fluorometric protease assay.
References
- 1. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genecards.org [genecards.org]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the molecular determinants for furin cleavage of the spike protein S1/S2 site in defined strains of the prototype coronavirus murine hepatitis virus (MHV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jasco-global.com [jasco-global.com]
- 13. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Protease Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), and its trifluoroacetate (TFA) salt. It is a valuable tool for the sensitive detection and kinetic analysis of various serine proteases, playing a crucial role in basic research and drug discovery.
Core Principles and Applications
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide sequence recognized and cleaved by several proteases. The peptide is covalently linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC molecule, free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.
The primary applications of this substrate include:
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or enzymes present in complex biological samples.
-
Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) to characterize enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries or other potential therapeutics to identify and characterize protease inhibitors.
The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from the purification process using reverse-phase HPLC. TFA salts generally enhance the solubility of the peptide in aqueous buffers, which is advantageous for assay development.[1]
Quantitative Data: Substrate Specificity and Kinetics
While vendor information often lists trypsin and thrombin as proteases that cleave this substrate, a review of published scientific literature did not yield specific kinetic constants (Km, kcat) for these enzymes with Pyr-Arg-Thr-Lys-Arg-AMC. However, the substrate has been extensively characterized with the family of proprotein convertases (PCs) and several viral proteases.
Table 2.1: Kinetic Constants for Proprotein Convertases (PCs) with Pyr-RTKR-AMC
| Enzyme | Km (µM) | Source(s) |
| Furin | 6.5 | [2][3] |
| PC1/3 | 3.0 | [2][3] |
| PC2 | 6.6 | [2][3] |
| PC4 (murine) | 1.7 | [2][3] |
| PC5/6 | 2.0 | [2][3] |
| PC7 | 9.5 | [2][3] |
| PACE4 | 3.0 | [2][3] |
Note: One study also reported a kcat/Km of approximately 2 x 104 M-1s-1 for furin with this substrate.
Table 2.2: Kinetic Constants for Viral Proteases with Pyr-RTKR-AMC
| Enzyme | Km (µM) | Source(s) |
| West Nile Virus NS3 Protease | 43 | [4] |
| Hepatitis C Virus NS3-4A Protease | 20 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for utilizing Pyr-Arg-Thr-Lys-Arg-AMC in protease assays. These are generalized protocols that should be optimized for the specific protease and experimental conditions.
Reagent Preparation and Handling
-
Substrate Stock Solution:
-
Allow the lyophilized Pyr-Arg-Thr-Lys-Arg-AMC TFA powder to equilibrate to room temperature before opening the vial.
-
The peptide is highly soluble in water (up to 100 mg/mL).[6] It can also be dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
For a 10 mM stock solution in water (MW of TFA salt is 941.95 g/mol ), dissolve 9.42 mg in 1 mL of sterile, nuclease-free water. Use of sonication can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Vendor data suggests stability for at least 6 months at -80°C.[7]
-
-
Enzyme Solution:
-
Reconstitute or dilute the protease in a suitable, pre-chilled assay buffer that maintains its stability and activity. The optimal buffer will depend on the specific enzyme.
-
Keep the enzyme on ice until it is added to the assay plate.
-
-
Assay Buffer:
-
The choice of buffer is critical for optimal enzyme activity. A common buffer for furin and related proteases is 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 1 mM β-mercaptoethanol.[3]
-
For viral proteases like Zika Virus NS2B-NS3, a buffer containing Tris-HCl, glycerol, and a non-ionic detergent (e.g., 0.005% Brij 35) has been used.
-
Always check the literature for the recommended buffer system for the specific protease of interest.
-
Protease Activity Assay (96- or 384-well plate format)
-
Prepare Assay Plate: Add assay buffer to all wells of a black, flat-bottom microplate. This minimizes background fluorescence.
-
Add Inhibitor (for inhibitor screening): If screening for inhibitors, add the compounds (typically dissolved in DMSO) to the appropriate wells. Include a DMSO-only control. Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
Add Enzyme: Add the diluted enzyme solution to the wells. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Initiate Reaction: Add the Pyr-Arg-Thr-Lys-Arg-AMC substrate to all wells to initiate the enzymatic reaction. The final substrate concentration typically ranges from 20 µM to 100 µM, often near the Km value for kinetic and inhibition studies.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence (RFU/min) is proportional to the enzyme activity.
AMC Standard Curve for Data Quantification
To convert the relative fluorescence units (RFU) into the absolute amount of product formed (pmol or nmol), a standard curve using free 7-amino-4-methylcoumarin is required.
-
Prepare AMC Stock: Create a high-concentration stock of free AMC (e.g., 1 mM in DMSO).
-
Create Dilution Series: Perform serial dilutions of the AMC stock in the final assay buffer to create a range of known concentrations (e.g., 0 to 100 pmol per well).
-
Measure Fluorescence: Add the AMC standards to wells of the microplate and measure the end-point fluorescence using the same settings as the kinetic assay.
-
Plot Standard Curve: Plot the fluorescence intensity (RFU) against the known amount of AMC (pmol). The resulting linear equation can be used to convert the initial reaction rates (RFU/min) from the enzymatic assay into the amount of substrate cleaved per minute (pmol/min).
Visualizations: Pathways and Workflows
Enzymatic Cleavage of Pyr-RTKR-AMC
Caption: Enzymatic cleavage of the substrate releases fluorescent AMC.
General Workflow for a Protease Inhibition Assay
Caption: A typical workflow for screening protease inhibitors.
Simplified Furin Signaling Context
Caption: Furin activates precursor proteins in the Golgi apparatus.
References
- 1. Is there value in kinetic modeling of thrombin generation: Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bachem 5MG Pyr-Arg-Thr-Lys-Arg-AMC, Quantity: 5mg | Fisher Scientific [fishersci.pt]
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA (CAS 1255501-99-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, a valuable tool for studying the activity of several key proteases. This document consolidates critical technical data, detailed experimental protocols, and relevant biological pathways to support its application in research and drug discovery.
Core Compound Information
Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic peptide substrate designed for the sensitive detection of protease activity. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is a recognition motif for a class of serine proteases known as proprotein convertases, most notably furin.[1] The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. Upon enzymatic cleavage of the peptide bond C-terminal to the Arginine residue, the free AMC molecule is released, resulting in a measurable increase in fluorescence. The trifluoroacetate (TFA) salt form often results from the purification process using high-performance liquid chromatography (HPLC) and generally enhances the solubility of the peptide in aqueous solutions.[2]
While primarily recognized as a substrate for furin, this peptide can also be hydrolyzed by other proteases such as trypsin and thrombin.[3][4][5][6]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1255501-99-5 | N/A |
| Molecular Formula | C39H58F3N13O11 | [7] |
| Molecular Weight | 941.95 g/mol | [7] |
| Excitation Wavelength | 380 nm | [8][9] |
| Emission Wavelength | 460 nm | [8][9] |
| Storage Conditions | Powder: -20°C to -80°C, protect from light. Stock Solution: -20°C (1 month) or -80°C (6 months) | [4] |
Table 2: Kinetic Parameters for Proprotein Convertases
| Enzyme | Km (μM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data sourced from a comparative study on proprotein convertase substrate cleavage.
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric furin activity assay using Pyr-Arg-Thr-Lys-Arg-AMC. This protocol can be adapted for other proteases and for inhibitor screening.
Reagent Preparation
-
Furin Assay Buffer: Prepare a buffer solution of 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Enzyme Solution: Dilute recombinant furin to the desired concentration in Furin Assay Buffer. The final concentration will need to be optimized for the specific assay conditions.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.[10]
Assay Procedure
-
Prepare AMC Standard Curve:
-
Set up Enzyme Reactions:
-
In separate wells of the 96-well plate, add the desired amount of the sample containing the protease (e.g., purified enzyme, cell lysate, or supernatant).
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.
-
Prepare a "no enzyme" control well containing only the assay buffer and substrate to measure background fluorescence.
-
Initiate the enzymatic reaction by adding the Pyr-Arg-Thr-Lys-Arg-AMC substrate to each well. A typical final concentration is 50 µM.[11] The total reaction volume should be consistent across all wells (e.g., 100 µL).
-
-
Incubation and Measurement:
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Enzyme Activity:
-
Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for the enzyme reactions.
-
Use the standard curve to convert the fluorescence readings into the amount of AMC produced (in pmol or µmol).
-
Calculate the reaction velocity (V) as the amount of AMC produced per unit of time (e.g., pmol/min).
-
Enzyme activity can be expressed as units, where one unit is the amount of enzyme that cleaves a specific amount of substrate per minute under the defined assay conditions.
-
Signaling Pathways and Experimental Workflows
The primary enzyme target for Pyr-Arg-Thr-Lys-Arg-AMC, furin, is a key protease involved in the maturation and activation of a wide array of proteins, thereby playing a crucial role in various signaling pathways.
Furin-Mediated Signaling
Furin is a calcium-dependent serine protease that resides primarily in the trans-Golgi network.[12] It recognizes and cleaves precursor proteins at specific paired basic amino acid residues, a critical step in their activation.[12]
Caption: Furin's role in activating key signaling proteins.
Experimental Workflow for Protease Activity Assay
The following diagram illustrates a typical workflow for determining protease activity using this compound.
Caption: Workflow for a fluorometric protease assay.
Workflow for Protease Inhibitor Screening
This substrate is also highly suitable for high-throughput screening of protease inhibitors.
Caption: Workflow for screening protease inhibitors.
References
- 1. biorbyt.com [biorbyt.com]
- 2. olitecn.gr [olitecn.gr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. targetmol.cn [targetmol.cn]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. content.abcam.com [content.abcam.com]
- 11. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 12. shop.bachem.com [shop.bachem.com]
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Thrombin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC (pyroglutamyl-arginyl-threonyl-lysyl-arginyl-7-amino-4-methylcoumarin), supplied as a trifluoroacetate (TFA) salt, and its application in thrombin research. This substrate is a valuable tool for determining thrombin's enzymatic activity and for screening potential inhibitors.[1][2][3]
Introduction to Pyr-Arg-Thr-Lys-Arg-AMC
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide that can be specifically hydrolyzed by proteases such as thrombin and trypsin.[1][2][3] The peptide sequence is designed to be recognized and cleaved by thrombin at the arginine residue. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by thrombin, free AMC is released, which produces a strong fluorescent signal that can be easily quantified. This direct relationship between enzymatic activity and fluorescence intensity makes it a sensitive and reliable tool for enzyme kinetics and high-throughput screening.
While this peptide is a recognized substrate for thrombin, it is important to note that it is also cleaved by other proteases such as furin.[4]
Quantitative Data
| Parameter | Value | Enzyme | Substrate | Conditions |
| Km | 160 ± 25 µM | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |
| kcat | 2.3 ± 0.2 s⁻¹ | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |
| kcat/Km | 0.015 ± 0.002 µM⁻¹s⁻¹ | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |
Table 1: Representative Kinetic Parameters for a Fluorogenic Thrombin Substrate.[5] It is crucial for researchers to determine the specific kinetic constants for Pyr-Arg-Thr-Lys-Arg-AMC under their experimental conditions.
Substrate and Product Specifications:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) |
| Pyr-Arg-Thr-Lys-Arg-AMC | C₃₇H₅₇N₁₃O₉ | 827.93 | ~350-380 | ~450-460 |
| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18 | ~350-380 | ~450-460 |
Table 2: Physical and Spectroscopic Properties.
Experimental Protocols
The following are detailed methodologies for key experiments using Pyr-Arg-Thr-Lys-Arg-AMC TFA in thrombin research. These protocols are based on established methods for similar fluorogenic substrates.
Thrombin Activity Assay
This protocol outlines the steps to measure the enzymatic activity of thrombin using Pyr-Arg-Thr-Lys-Arg-AMC.
Materials:
-
Thrombin (human or bovine)
-
This compound substrate
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Thrombin Solution: Dilute thrombin to the desired concentration in Thrombin Assay Buffer.
-
Prepare the Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution. Further dilute the stock solution in Thrombin Assay Buffer to the desired working concentration.
-
Set up the Reaction: Add 50 µL of the thrombin solution to each well of the microplate.
-
Initiate the Reaction: Add 50 µL of the substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. The rate is proportional to the thrombin activity.
Thrombin Inhibitor Screening
This protocol provides a method for screening potential thrombin inhibitors.
Materials:
-
Thrombin
-
This compound substrate
-
Thrombin Assay Buffer
-
Known Thrombin Inhibitor (e.g., PPACK Dihydrochloride) for positive control
-
Test compounds (potential inhibitors)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare thrombin and substrate solutions as described in the activity assay protocol. Dissolve test compounds and the positive control inhibitor in a suitable solvent.
-
Set up the Assay Plate:
-
Enzyme Control (EC) wells: Add 10 µL of Thrombin Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the known thrombin inhibitor solution.
-
Test Compound (Sample) wells: Add 10 µL of the diluted test compound solution.
-
-
Add Thrombin: Add 40 µL of the diluted thrombin solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the substrate solution to all wells.
-
Measure Fluorescence: Monitor the fluorescence intensity over time as described in the activity assay.
-
Data Analysis: Compare the reaction rates of the test compounds to the enzyme control and inhibitor control. The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
Visualizations
Enzymatic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by Thrombin
Caption: Thrombin-mediated cleavage of the fluorogenic substrate.
Experimental Workflow for Thrombin Inhibitor Screening
Caption: Workflow for screening potential thrombin inhibitors.
Thrombin's Role in the Coagulation Cascade
Caption: Simplified view of thrombin's role in coagulation.
References
Pyr-Arg-Thr-Lys-Arg-AMC TFA as a Furin Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyr-RTKR-AMC) is a synthetic, fluorogenic peptide substrate widely utilized for the sensitive and specific measurement of the enzymatic activity of furin and other related proprotein convertases (PCs). Furin, a calcium-dependent serine endoprotease, plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins within the secretory pathway. Its substrates include hormones, growth factors, receptors, and viral glycoproteins. The dysregulation of furin activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and infectious diseases, making it a significant target for therapeutic intervention.
This technical guide provides an in-depth overview of this compound as a furin substrate, including its biochemical properties, kinetic parameters, and detailed experimental protocols for its use in research and drug development. Additionally, it explores the involvement of furin in key signaling pathways, visualized through detailed diagrams.
Biochemical Properties and Mechanism of Action
Pyr-Arg-Thr-Lys-Arg-AMC is a pentapeptide with the sequence Pyroglutamic acid-Arginine-Threonine-Lysine-Arginine, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence mimics the consensus cleavage site recognized by furin, which is characterized by the motif R-X-K/R-R↓.
The trifluoroacetate (TFA) salt form of the peptide enhances its solubility in aqueous solutions, a common counterion resulting from the purification process via High-Performance Liquid Chromatography (HPLC).[1] While residual TFA levels are generally not a concern for standard in vitro assays, for highly sensitive cellular or biochemical studies, its presence should be noted.[1]
The mechanism of action relies on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue by furin. This cleavage releases the AMC fluorophore from the quenching effect of the peptide, resulting in a significant increase in fluorescence. The rate of AMC release is directly proportional to the furin activity, which can be quantified using a fluorometer.
Quantitative Data: Kinetic Parameters
The efficiency of Pyr-Arg-Thr-Lys-Arg-AMC as a substrate for furin and other proprotein convertases has been characterized by determining its kinetic constants. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic efficiency is represented by the kcat/Km value.
| Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Specific Activity (units/µg) |
| Furin | 6.5[2] | 2 x 10⁴[1][3] | 10.8[2] |
| PC1/3 | 3.0[2] | - | 2.8[2] |
| PC2 | 6.6[2] | - | 11.9[2] |
| PC4 | 1.7[2] | - | 1.4[2] |
| PC5/6 | 2.0[2] | - | 2.1[2] |
| PC7 | 9.5[2] | - | 3.0[2] |
| PACE4 | 3.0[2] | - | 3.7[2] |
One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of Pyr-Arg-Thr-Lys-Arg-AMC at 37°C.[2]
Experimental Protocols
Handling and Storage of this compound
-
Short-term storage: Lyophilized peptide is stable at room temperature for days to weeks.[4]
-
Long-term storage: For periods longer than 4 weeks, store lyophilized peptide at -20°C or -80°C.[4]
-
Stock solution storage: Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The peptide is soluble in aqueous solutions.[1]
Furin Activity Assay Protocol
This protocol is a general guideline for measuring furin activity using this compound. Optimization may be required depending on the specific experimental conditions and sample type.
Materials:
-
This compound
-
Recombinant human furin (as a positive control)
-
Furin inhibitor (e.g., Decanoyl-RVKR-cmk, for negative control)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol)[2]
-
96-well black microplate
-
Fluorometer with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of the substrate in the assay buffer. The final concentration in the assay will typically be at or below the Km value.
-
Prepare a working solution of recombinant furin in the assay buffer.
-
Prepare a working solution of the furin inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add the following to the wells of a 96-well black microplate:
-
Sample wells: Add your sample containing furin (e.g., cell lysate, purified protein).
-
Positive control well: Add the working solution of recombinant furin.
-
Negative control well (inhibitor): Add the working solution of recombinant furin and the furin inhibitor.
-
Blank well: Add assay buffer only.
-
-
Bring the volume in each well to a desired final volume with assay buffer.
-
-
Initiation of Reaction:
-
Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank well from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
Furin activity in the sample can be calculated by comparing its reaction rate to that of the known concentration of the recombinant furin positive control.
-
Furin Inhibitor Screening Assay
This protocol outlines a method for screening potential furin inhibitors using this compound.
Procedure:
-
Reagent Preparation: As described in the furin activity assay protocol. Prepare a dilution series of the test compounds (potential inhibitors).
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Test compound wells: Add the working solution of recombinant furin and the test compound at various concentrations.
-
Positive control well (no inhibitor): Add the working solution of recombinant furin and the vehicle used to dissolve the test compounds.
-
Negative control well (known inhibitor): Add the working solution of recombinant furin and a known furin inhibitor.
-
Blank well: Add assay buffer only.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Measure the fluorescence kinetically as described in the furin activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathways and Visualization
Furin is a key processing enzyme in several critical signaling pathways. Its activity is essential for the maturation and activation of signaling molecules.
Furin-Mediated Cleavage of Pro-TGF-β
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates numerous cellular processes. It is synthesized as an inactive precursor, pro-TGF-β, which requires proteolytic cleavage by furin in the trans-Golgi network to become biologically active.[5][6]
Furin-Mediated Processing of the Notch Receptor
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in development and tissue homeostasis. The Notch receptor is synthesized as a single precursor protein that undergoes a critical proteolytic cleavage (S1 cleavage) by furin in the Golgi apparatus to form a mature, heterodimeric receptor on the cell surface.[7][8][9]
Conclusion
This compound is an indispensable tool for researchers studying the activity of furin and other proprotein convertases. Its well-characterized kinetic properties and the straightforward fluorometric readout make it suitable for a wide range of applications, from basic enzymatic characterization to high-throughput screening of potential inhibitors. Understanding the role of furin in critical signaling pathways, such as TGF-β and Notch, further highlights the importance of this substrate in advancing our knowledge of cellular regulation and disease pathogenesis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. File:Notch signaling pathway cartoon 01.jpg - Embryology [embryology.med.unsw.edu.au]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide on the Solubility and Stability of Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. This peptide is a valuable tool for assaying the activity of various proteases, including furin and other proprotein convertases.[1][2] Understanding its solubility and stability is critical for obtaining accurate and reproducible experimental results.
Peptide Characteristics
The trifluoroacetate (TFA) salt of Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide with the following characteristics:
| Property | Value |
| Sequence | Pyr-Arg-Thr-Lys-Arg-AMC |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ (peptide) |
| Molecular Weight | 827.93 g/mol (peptide) |
| Form | Lyophilized Powder |
| Purity (by HPLC) | Typically >95% |
Note: The TFA counterion contributes to the total mass of the product. The peptide content is generally greater than 80% of the total weight.[2]
Solubility
The solubility of a peptide is influenced by its amino acid composition, sequence, and the presence of counterions. The TFA salt form generally enhances the aqueous solubility of peptides.[2]
Qualitative Solubility Assessment
To determine the solubility of this compound, it is recommended to first test a small aliquot.
Protocol for Solubility Testing:
-
Weigh a small, known amount of the lyophilized peptide.
-
Attempt to dissolve it in a primary solvent such as sterile, deionized water.
-
If the peptide does not dissolve, sonication for short periods (e.g., 3 x 10 seconds) with cooling on ice in between can be applied to aid dissolution.[3]
-
If the peptide remains insoluble, the use of organic solvents or buffers with adjusted pH may be necessary.
Recommended Solvents
Based on the peptide's sequence (Pyr-Arg -Thr-Lys -Arg -AMC), it has a net positive charge due to the presence of three basic residues (Arginine and Lysine). Therefore, it is classified as a basic peptide.
Solvent Selection Guide:
| Solvent | Recommendation | Rationale |
| Water | Recommended as the first choice. | The peptide is charged and relatively short. |
| Aqueous Acidic Buffers (e.g., 10% Acetic Acid) | Recommended if insoluble in water. | The positive charges on the peptide are maintained, aiding solubility. |
| Dimethyl Sulfoxide (DMSO) | Recommended for creating concentrated stock solutions. | A strong organic solvent capable of dissolving many peptides.[3] |
| Dimethylformamide (DMF) | An alternative to DMSO. | Useful if DMSO is not compatible with the experimental setup. |
Caution: When using organic solvents like DMSO or DMF for cellular assays, ensure the final concentration is low enough to not affect cell viability. Typically, a concentration of 0.5-1% DMSO is considered safe for most cell-based experiments.
Workflow for Peptide Solubilization:
Caption: A stepwise workflow for dissolving this compound.
Stability
The stability of this compound is crucial for its use as a reliable substrate in enzymatic assays. Degradation can lead to inaccurate kinetic measurements.
Storage Recommendations
Lyophilized Peptide:
-
Store at -20°C or -80°C.[4]
-
Keep in a desiccated environment to prevent hydrolysis.
-
Protect from light.
Peptide in Solution:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If storage in solution is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Solutions should be stored in a sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen) if possible.[4]
Factors Affecting Stability
-
pH: Extreme pH values can lead to hydrolysis of the peptide bonds or modifications of the amino acid side chains.
-
Temperature: Higher temperatures accelerate degradation.
-
Oxidation: Peptides containing certain amino acids can be prone to oxidation. While Pyr-Arg-Thr-Lys-Arg-AMC does not contain the most susceptible residues like Cysteine or Methionine, proper storage is still important.
-
Proteases: Contamination with proteases can lead to cleavage of the peptide substrate. Always use sterile buffers and handle aseptically.
Experimental Protocol for Stability Assessment by RP-HPLC
This protocol outlines a method to assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Desired buffer for stability testing (e.g., Tris-HCl, HEPES)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Fluorescence detector (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to a final working concentration in the test buffer.
-
Incubate the solution at the desired temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using the fluorescence detector.
-
-
Analyze the data:
-
The intact peptide will elute as a single major peak at time 0.
-
Degradation will result in the appearance of new peaks and a decrease in the area of the parent peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the peak area at time 0.
-
Workflow for Stability Assessment:
Caption: A workflow for assessing the stability of this compound using RP-HPLC.
Application in Enzyme Assays
Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic substrate for furin and other proprotein convertases.[1][6] The cleavage of the amide bond between Arginine and AMC by the enzyme results in the release of the highly fluorescent AMC molecule.
Signaling Pathway Context:
Caption: Enzymatic cleavage of the substrate leading to fluorescence.
By following the guidelines and protocols outlined in this technical guide, researchers can ensure the proper handling, solubilization, and storage of this compound, leading to more reliable and reproducible results in their protease activity assays.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Pyr-Arg-Thr-Lys-Arg-AMC TFA molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC and its trifluoroacetate (TFA) salt. It includes detailed information on its chemical properties, relevant experimental protocols, and its application in studying specific enzymatic pathways.
Core Chemical and Physical Properties
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide substrate used to assay the activity of certain proteases. The peptide sequence is pyroglutamyl-arginyl-threonyl-lysyl-arginine, which is conjugated to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). When the peptide bond between the arginine and AMC is cleaved by a target enzyme, the free AMC fluoresces, providing a measurable signal proportional to enzyme activity. The trifluoroacetate salt is a common form of this peptide, resulting from its purification by high-performance liquid chromatography (HPLC) using trifluoroacetic acid.
A summary of the key quantitative data for both the free peptide and its TFA salt is presented below.
| Property | Pyr-Arg-Thr-Lys-Arg-AMC | Pyr-Arg-Thr-Lys-Arg-AMC TFA |
| Molecular Formula | C37H57N13O9 | C39H58F3N13O11 |
| Molecular Weight | 827.93 g/mol [1][2][3][4][5] | 941.95 g/mol [6][7] |
| CAS Number | 155575-02-3[1][2][5][8] | 1255501-99-5[7][9][10] |
Enzymatic Activity and Applications
Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several serine proteases, most notably thrombin and furin.[11] This makes it a valuable tool for screening for inhibitors of these enzymes and for studying their roles in various physiological and pathological processes.
Experimental Protocol: General Protease Activity Assay
This protocol outlines a general method for measuring protease activity using this compound. Specific conditions may need to be optimized for different enzymes.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
Purified enzyme (e.g., thrombin, furin)
-
Enzyme inhibitors (for control experiments)
-
96-well black microplate
-
Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent such as water or DMSO.[7] A typical stock concentration is 1-10 mM.
-
Dilute the substrate to the desired working concentration in the assay buffer. The final concentration will depend on the specific enzyme and its Michaelis-Menten constant (Km).
-
Prepare the enzyme solution by diluting the purified enzyme in the assay buffer to the desired concentration.
-
Pipette the substrate solution into the wells of the 96-well microplate.
-
Initiate the reaction by adding the enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time.
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for using this compound.
Caption: Simplified signaling pathway of thrombin, a key target for Pyr-Arg-Thr-Lys-Arg-AMC.
Caption: A typical experimental workflow for screening enzyme inhibitors using this compound.
Considerations for Use
It is important to note that the trifluoroacetate counterion can potentially affect experimental results, particularly in cell-based assays.[12][13][14] TFA has been shown to have effects on cell proliferation and other cellular functions.[14] For sensitive applications, it may be advisable to exchange the TFA for a more biologically compatible counterion, such as hydrochloride.[12][14] The presence of TFA also contributes to the overall molecular weight of the product, which should be accounted for when preparing solutions of a specific molar concentration.[13][15]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyr-Arg-Thr-Lys-Arg-AMC - Bachem AG [bioscience.co.uk]
- 5. PYR-ARG-THR-LYS-ARG-AMC | 155575-02-3 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate salt | 155575-02-3 | FP110566 [biosynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Pyr-Arg-Thr-Lys-Arg-AMC (TFA) | 1255501-99-5 [sigmaaldrich.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. genscript.com [genscript.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
An In-depth Technical Guide to the Storage and Handling of Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage and handling conditions for the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyr-RTKR-AMC TFA). Adherence to these guidelines is critical for maintaining the integrity, stability, and performance of the peptide in sensitive enzymatic assays.
Introduction
This compound is a synthetic peptide substrate commonly used for assaying the activity of various proteases, such as furin and other proprotein convertases. The peptide sequence is recognized and cleaved by the enzyme, releasing the fluorescent aminomethylcoumarin (AMC) group and allowing for real-time kinetic measurements. The trifluoroacetate (TFA) salt form is a common result of the purification process via high-performance liquid chromatography (HPLC).[1] While TFA generally enhances the solubility of the peptide in aqueous solutions, its presence should be noted for highly sensitive biological assays.[1]
Proper storage and handling are paramount to prevent degradation from factors such as moisture, oxidation, and repeated freeze-thaw cycles, which can compromise experimental results.
Storage Conditions
The stability of this compound is dependent on its form (lyophilized powder or solution) and the storage temperature. The following table summarizes the recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Up to several years | Optimal for long-term storage. Store in a tightly sealed vial in a desiccator to prevent moisture absorption.[2] |
| 4°C | Several days to weeks | Suitable for short-term storage. Must be kept dry and protected from light.[3] | |
| Room Temperature | Days | Generally stable for the duration of shipping but not recommended for storage.[3][4] | |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
| -20°C | Up to 1 month | Suitable for short-term solution storage. Aliquot and protect from light.[4] |
Experimental Protocols: Handling and Reconstitution
Following a strict protocol for handling and reconstitution will ensure the longevity and reliability of the peptide.
3.1. Handling the Lyophilized Powder
Peptides are often hygroscopic, meaning they readily absorb moisture from the air. This can reduce the peptide content and decrease stability.[5]
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This minimizes condensation on the cold peptide powder.[6]
-
Weighing: Weigh the desired amount of peptide quickly in a clean, low-humidity environment.
-
Resealing: Tightly reseal the vial immediately after dispensing. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace air and moisture.[6]
-
Protection: Always protect the solid peptide from bright light.[2]
3.2. Reconstitution and Preparation of Stock Solutions
The choice of solvent depends on the peptide's polarity. The TFA salt of Pyr-Arg-Thr-Lys-Arg-AMC enhances its solubility in aqueous solutions.[1]
-
Solvent Selection: For initial reconstitution, use a high-purity, sterile solvent. Sterile, deionized water or an appropriate buffer (pH 5-7 is optimal for many peptides) is generally suitable.[3]
-
Procedure:
-
Add the desired volume of solvent to the vial containing the lyophilized peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
-
Sterilization: If using an aqueous solution for cell-based assays, it is advisable to sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.[7]
3.3. Storing Stock Solutions
-
Freezing: Flash-freeze the aliquots before placing them in the freezer.
-
Temperature: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[4]
-
Protection: Ensure solutions are protected from light, as the AMC fluorophore is light-sensitive.
Visualization of Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Trypsin Activity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, for the characterization of trypsin activity. This document details the core principles of the assay, experimental protocols, data presentation, and relevant biological pathways, designed to assist researchers in employing this tool for basic research and drug discovery applications.
Introduction to Fluorogenic Trypsin Substrates
Trypsin is a serine protease that plays a crucial role in digestion and various physiological and pathological processes through the specific cleavage of peptide bonds C-terminal to arginine (Arg) and lysine (Lys) residues. The study of trypsin activity is fundamental to understanding its function and for the discovery of novel inhibitors.
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide substrate designed for the sensitive detection of proteases such as trypsin, thrombin, and furin.[1][2][3][4] The peptide sequence is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by trypsin at the arginine residue, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This provides a direct measure of enzymatic activity. The Trifluoroacetate (TFA) salt form is common for synthetic peptides, enhancing their stability and solubility.[5]
Principle of the Enzymatic Reaction
The assay is based on the enzymatic hydrolysis of the peptide bond between the C-terminal arginine of the substrate and the AMC molecule. The liberation of AMC produces a fluorescent signal that is proportional to the trypsin activity.
Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by trypsin.
Quantitative Data and Kinetic Parameters
| Substrate | Trypsin Source | Km (µM) | Vmax or kcat | Reference |
| Boc-Gln-Ala-Arg-MCA | Bovine Pancreas | 5.99 | 35,270 nmol/L·min-1 | [6][7][8] |
| DABCYL-G-P-A-R-L-A-I-G-EDANS | Not Specified | 34 | kcat = 40 s-1 | [9] |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing a standard trypsin activity assay using an AMC-based fluorogenic substrate.
Reagent Preparation
-
Assay Buffer: A common buffer for trypsin activity is 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[6][10] The optimal pH for trypsin activity is generally between 7 and 9.[11]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Trypsin Stock Solution: Prepare a stock solution of purified trypsin (e.g., 1 mg/mL) in a buffer that maintains stability, such as 1 mM HCl.[12] For the assay, dilute the enzyme to the desired working concentration (e.g., 1-10 nM) in the assay buffer immediately before use.
-
AMC Standard Solution: To quantify the amount of product formed, a standard curve using free AMC is required. Prepare a 1 mM stock solution of AMC in DMSO. From this, create a series of dilutions in the assay buffer (e.g., 0-20 µM) to generate a standard curve.
Trypsin Activity Assay Protocol
-
Prepare Standard Curve:
-
Add the AMC dilutions to the wells of a 96-well microplate (black, clear-bottom plates are recommended for fluorescence assays).
-
Adjust the final volume in each well to 100 µL with assay buffer.
-
-
Prepare Reaction Wells:
-
In separate wells, add the desired amount of the diluted trypsin solution.
-
Include a "no enzyme" control well containing only the assay buffer to measure background fluorescence.
-
Add assay buffer to bring the volume in these wells to 50 µL.
-
-
Initiate the Reaction:
-
Prepare a working solution of the Pyr-Arg-Thr-Lys-Arg-AMC substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 1-50 µM).
-
To start the reaction, add 50 µL of the substrate working solution to each well containing the enzyme and the control wells. The final volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[13]
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentration to generate a standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each trypsin concentration. Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min) using the standard curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration, fitting the data to the Michaelis-Menten equation.
-
Workflow for High-Throughput Inhibitor Screening
Fluorogenic substrates like Pyr-Arg-Thr-Lys-Arg-AMC are highly suitable for high-throughput screening (HTS) to identify trypsin inhibitors. The workflow is designed to be automated and performed in a multi-well plate format (e.g., 384-well plates).
Caption: A typical workflow for HTS of trypsin inhibitors.
Trypsin in Cellular Signaling: The PAR2 Pathway
Beyond its digestive role, trypsin acts as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[14] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, which unmasks a "tethered ligand" that self-activates the receptor. This initiates downstream signaling cascades involved in inflammation, tissue repair, and pain.
Caption: Simplified Trypsin-PAR2 signaling cascade.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of trypsin activity. While specific kinetic data for this substrate requires empirical determination, the general principles and protocols outlined in this guide, based on analogous AMC substrates, provide a solid foundation for its application. Its utility in basic enzymology, inhibitor screening, and the study of trypsin-mediated signaling pathways makes it a versatile reagent for researchers in both academic and industrial settings.
References
- 1. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Quantitative proteomics reveals the kinetics of trypsin-catalyzed protein digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. jascoinc.com [jascoinc.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. content.abcam.com [content.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of AMC-Based Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 7-amino-4-methylcoumarin (AMC)-based protease assays. These assays are a cornerstone of protease research and drug discovery, offering a sensitive and continuous method for measuring enzyme activity.
Core Principles of AMC-Based Protease Assays
AMC-based protease assays are a type of fluorescence intensity assay. The underlying principle is the quenching of the fluorescent signal of AMC when it is part of a larger molecule, and the subsequent de-quenching upon enzymatic cleavage.[1]
7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule with excitation and emission maxima typically around 345-380 nm and 440-460 nm, respectively.[2][3] In these assays, a peptide substrate containing a specific recognition sequence for the protease of interest is synthesized with AMC attached via an amide bond to the C-terminus of the peptide. This conjugation quenches the fluorescence of the AMC molecule.[1]
When the protease recognizes and cleaves the peptide substrate at the specific site, the AMC molecule is released.[2] The free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.[1] This allows for real-time, continuous monitoring of the enzymatic reaction.
The key advantages of AMC-based assays include their high sensitivity, which makes them suitable for high-throughput screening (HTS) in low-volume formats, and the homogenous nature of the assay, meaning no separation of substrate and product is required.[1]
Data Presentation: Quantitative Analysis of Protease Activity
The quantitative data derived from AMC-based protease assays are crucial for characterizing enzyme kinetics and evaluating inhibitor potency. This data is most effectively presented in structured tables for clear comparison.
Kinetic Parameters of Proteases
The Michaelis-Menten kinetic parameters, Km and kcat, are fundamental characteristics of an enzyme's catalytic efficiency and substrate affinity. These can be determined by measuring the initial reaction rates at various substrate concentrations.
| Protease Class | Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Serine Protease | Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 10⁵ |
| Enteropeptidase | GD₄K-AMC | 25 | 65 | 2.6 x 10⁶ | |
| Cysteine Protease | Cathepsin B | Z-Arg-Arg-AMC | - | - | - |
| Fasciola hepatica Cathepsin L1 | Z-Val-Leu-Lys-AMC | - | - | - | |
| Metalloproteinase | MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ |
| MMP-9 | Mca-Lys-Pro-Leu-Gly-Leu-Lys-(Dnp)-Ala-Arg-NH₂ | - | - | - |
Inhibitor Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a common metric for quantifying the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the protease activity by 50%.
| Target Protease | Inhibitor | IC₅₀ (nM) |
| Caspase-3 | Ac-DEVD-CHO | - |
| FITI | - | |
| ICMT-11 | - | |
| Caspase-1 | Ac-LEHD-CHO | 15.0 |
| 4 (Nitrile acid) | 0.023 | |
| Caspase-8 | Ac-LEHD-CHO | 3.82 |
| z-IETD-FMK | 350 |
Note: Data is compiled from multiple sources.[1][7][8] IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are methodologies for key AMC-based protease assays.
General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified protease.
Materials:
-
Purified protease of interest
-
AMC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
-
AMC standard solution for calibration
Procedure:
-
Prepare a stock solution of the AMC-substrate in a suitable solvent like DMSO.
-
Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
In a 96-well plate, add the diluted protease solution to each well.
-
To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Include appropriate controls: a no-enzyme control (substrate only) to determine background fluorescence, and a no-substrate control (enzyme only).
-
Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protease Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential protease inhibitors.
Materials:
-
Same as the General Protease Activity Assay
-
Library of test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Prepare the protease and substrate solutions as described in the general activity assay protocol.
-
In a 96-well or 384-well plate, add a small volume of each test compound to individual wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).
-
Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the AMC-substrate solution to all wells simultaneously using a multichannel pipette or automated liquid handler.
-
Measure the fluorescence intensity over time as described in the general activity assay.
-
Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the negative control (DMSO).
-
For promising hits, a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC₅₀ value.
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for a protease with a specific AMC-substrate.
Materials:
-
Same as the General Protease Activity Assay
Procedure:
-
Prepare a fixed concentration of the protease in the Assay Buffer.
-
Prepare a series of dilutions of the AMC-substrate in the Assay Buffer, typically ranging from 0.1 to 10 times the expected Km value.
-
In a 96-well plate, set up reactions for each substrate concentration in triplicate.
-
Add the fixed concentration of the protease to each well.
-
Initiate the reactions by adding the different concentrations of the substrate to the respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values of Vmax and Km. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to AMC-based protease assays.
Signaling Pathways
Caption: Simplified diagram of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Experimental and Data Analysis Workflows
Caption: A generalized experimental workflow for an AMC-based protease assay.
Caption: A typical data analysis workflow for AMC-based protease assay results.
References
- 1. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Pyr-Arg-Thr-Lys-Arg-AMC TFA Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic peptide substrate used for the sensitive detection of protease activity. This substrate is particularly useful for assaying the activity of proteases that recognize and cleave peptide sequences with basic amino acid residues, such as trypsin, thrombin, furin, and other proprotein convertases.[1][2][3][4] The principle of the assay is based on the cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its peptide-conjugated form, the AMC fluorophore is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time to determine enzyme activity.[5] This method offers high sensitivity, making it suitable for kinetic studies, inhibitor screening, and the characterization of protease activity in various biological samples.
Principle of the Assay
The fluorogenic assay relies on the enzymatic hydrolysis of the Pyr-Arg-Thr-Lys-Arg-AMC substrate. The protease of interest recognizes the specific amino acid sequence and cleaves the peptide bond linking the arginine residue to the AMC molecule. This cleavage event liberates the highly fluorescent AMC group from the non-fluorescent substrate. The rate of increase in fluorescence intensity is directly proportional to the protease activity. The fluorescence of free AMC is typically measured with an excitation wavelength of around 350-380 nm and an emission wavelength of 440-460 nm.
Data Presentation
Substrate and Fluorophore Properties
| Parameter | Value |
| Substrate | This compound |
| Target Enzymes | Trypsin, Thrombin, Furin, Proprotein Convertases[1][2][3][4] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength (Max) | ~350-380 nm[5] |
| Emission Wavelength (Max) | ~440-460 nm[5] |
Kinetic Parameters
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the affinity of the enzyme for the substrate. The following Km values have been reported for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by furin and other proprotein convertases (PCs).
| Enzyme | Km (μM) |
| Furin | 6.5[6] |
| PC1/3 | 3.0[6] |
| PC2 | 6.6[6] |
| PC4 | 1.7[6] |
| PC5/6 | 2.0[6] |
| PACE4 | 3.0[6] |
| PC7 | 9.5[6] |
Representative Experimental Data
The following table illustrates a typical data set for a kinetic protease assay using Pyr-Arg-Thr-Lys-Arg-AMC. The rate of increase in relative fluorescence units (RFU) is indicative of enzyme activity.
| Time (minutes) | RFU (No Enzyme Control) | RFU (Protease Sample) |
| 0 | 52 | 55 |
| 5 | 54 | 255 |
| 10 | 53 | 458 |
| 15 | 55 | 660 |
| 20 | 56 | 862 |
| 25 | 57 | 1065 |
| 30 | 58 | 1268 |
Experimental Protocols
This section provides a general protocol that can be adapted for the specific protease of interest (e.g., trypsin, thrombin, or furin). Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for each specific application.
Materials and Reagents
-
This compound substrate
-
Protease of interest (e.g., purified trypsin, thrombin, furin, or cell lysate)
-
Assay Buffer (e.g., for Trypsin: 50 mM Tris-HCl, 0.15 M NaCl, 1.0 mM CaCl₂, pH 8.1; for Furin: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.3)
-
DMSO for dissolving the substrate
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Substrate Stock Solution: Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration may range from 10 to 100 µM but should be empirically determined, ideally around the Km value for the specific enzyme.
-
Enzyme Solution: Prepare the protease solution in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined through titration experiments to ensure a linear reaction rate over the desired time course.
-
AMC Standard Curve (Optional but Recommended): To quantify the amount of cleaved substrate, a standard curve using free AMC can be prepared. Dilute a stock solution of AMC in assay buffer to generate a series of known concentrations (e.g., 0 to 25 µM).
Assay Procedure
-
Set up the Microplate: Add the components in the following order to the wells of a 96-well black microplate:
-
Blank/Control Wells: Add assay buffer and the working substrate solution.
-
Sample Wells: Add the enzyme solution and assay buffer.
-
It is recommended to run all samples and controls in at least duplicate.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the working substrate solution to the sample wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken every 1-5 minutes.
-
Excitation Wavelength: 350-380 nm
-
Emission Wavelength: 440-460 nm
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Plot the fluorescence intensity (RFU) versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
If an AMC standard curve was generated, the rate of substrate cleavage can be converted to moles/min using the standard curve.
-
Visualizations
Caption: Principle of the fluorogenic protease assay.
Caption: General workflow for the protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 4. glpbio.com [glpbio.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC TFA in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate used for the sensitive detection of various serine proteases. This pentapeptide sequence is recognized and cleaved by enzymes such as furin, thrombin, trypsin, and other proprotein convertases.[1][2][3][4][5][][7][8][9][10][11] The substrate consists of the peptide sequence Pyr-Arg-Thr-Lys-Arg conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC fluorophore is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes Pyr-Arg-Thr-Lys-Arg-AMC an invaluable tool for enzyme activity assays, kinetic studies, and high-throughput screening of enzyme inhibitors.[4]
The trifluoroacetate (TFA) salt form of the peptide generally enhances its solubility in aqueous solutions, though it is important to be aware of its presence in highly sensitive cellular or biochemical studies.[12]
Principle of the Assay
The core of the fluorescence assay using Pyr-Arg-Thr-Lys-Arg-AMC is the enzymatic liberation of AMC. The fluorescence of the AMC molecule is significantly quenched when it is part of the larger peptide substrate. Proteolytic cleavage at the C-terminal side of the arginine residue releases the free AMC molecule, which exhibits strong fluorescence when excited with ultraviolet light. The rate of increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions.
Free AMC has a maximum excitation wavelength in the range of 341-380 nm and a maximum emission wavelength in the range of 430-460 nm.
Applications
-
Enzyme Activity Measurement: Quantify the activity of purified proteases or the protease activity within complex biological samples like cell lysates or tissue homogenates.
-
Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to characterize enzyme-substrate interactions.
-
Inhibitor Screening: Screen compound libraries to identify potential inhibitors of specific proteases in a high-throughput format.
-
IC50 Determination: Quantify the potency of known or newly discovered inhibitors by determining the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative Data Summary
| Enzyme | Substrate | Parameter | Value | Reference |
| Furin | Pyr-Arg-Thr-Lys-Arg-AMC | Km | 6.5 µM | |
| Furin | Inhibitor 3 | Ki | 0.27 ± 0.02 nM | [13] |
| Furin | Inhibitor 5 | Ki | 0.21 ± 0.01 nM | [13] |
| Furin | Inhibitor 6 | Ki | 0.25 ± 0.01 nM | [13] |
| Furin | Reference FI | Ki | 0.38 ± 0.02 nM | [13] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Purified enzyme (e.g., Furin, Thrombin)
-
Assay Buffer (e.g., 100 mM HEPES, 2 mM CaCl₂, pH 7.5)
-
Inhibitor compounds (for inhibitor screening)
-
DMSO (for dissolving substrate and inhibitors)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation and emission filters for AMC
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Standard Enzyme Activity Assay
This protocol is designed to measure the activity of a purified protease.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest. For furin, a common buffer is 100 mM HEPES with 2 mM CaCl₂ at pH 7.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate. For each reaction, add:
-
X µL of Assay Buffer
-
Y µL of Enzyme Solution
-
Make up the volume to 90 µL with Assay Buffer.
-
-
Include a "no enzyme" control well containing 90 µL of Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of a 10x working solution of the substrate (prepared by diluting the stock solution in Assay Buffer) to each well. The final substrate concentration should ideally be at or below the Km value for kinetic studies.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute. To convert this to molar units, a standard curve of free AMC should be generated.
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is for screening potential inhibitors and determining their potency (IC50).
1. Reagent Preparation:
-
Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Solution as described in Protocol 1.
-
Inhibitor Solutions: Dissolve inhibitor compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare a serial dilution of each inhibitor in Assay Buffer.
2. Assay Procedure:
-
In a 96-well plate, set up the following wells:
-
100% Activity Control (No Inhibitor): 80 µL Assay Buffer + 10 µL Enzyme Solution.
-
Inhibitor Wells: 80 µL of each inhibitor dilution + 10 µL Enzyme Solution.
-
No Enzyme Control (Background): 90 µL Assay Buffer.
-
-
Pre-incubate the plate at the reaction temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 10x substrate working solution to all wells.
-
Monitor fluorescence intensity over time as described in Protocol 1.
3. Data Analysis for IC50 Determination:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) Where:
-
V_inhibitor is the velocity in the presence of the inhibitor.
-
V_background is the velocity of the "no enzyme" control.
-
V_no_inhibitor is the velocity of the "100% activity" control.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4]
Visualizations
Signaling Pathway: Furin-Mediated Proprotein Processing
Caption: Furin cleaves proproteins in the trans-Golgi network.
Experimental Workflow: Enzyme Activity Assay
Caption: Workflow for a standard enzyme activity assay.
Logical Relationship: IC50 Determination
Caption: Data analysis workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. biorbyt.com [biorbyt.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 13. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC TFA in Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate utilized for the sensitive and continuous measurement of proteolytic enzyme activity. This pentapeptide, containing a 7-amino-4-methylcoumarin (AMC) fluorophore, is specifically cleaved by a range of serine proteases. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the free AMC fluoresces, emitting a signal that can be detected and quantified. This property makes it an invaluable tool for determining enzyme kinetics, screening for inhibitors, and characterizing the activity of various proteases. This document provides detailed application notes and protocols for the use of this compound in the kinetic analysis of key enzymes such as trypsin, thrombin, and furin.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, Pyr-Arg-Thr-Lys-Arg-AMC, to yield a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of the increase in fluorescence is directly proportional to the enzyme activity under initial velocity conditions. The fluorescence can be monitored kinetically using a fluorometer or a microplate reader with excitation at approximately 360-380 nm and emission detection at 440-460 nm.
Enzymes Assayed
This compound is a substrate for several serine proteases that recognize and cleave at the C-terminal side of arginine residues. The primary enzymes that can be assayed with this substrate include:
-
Trypsin: A key digestive enzyme that cleaves peptide chains mainly at the carboxyl side of lysine or arginine amino acid residues.
-
Thrombin: A crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin.[1][2]
-
Furin: A ubiquitous proprotein convertase that processes a wide variety of precursor proteins in the secretory pathway.[3]
-
Proprotein Convertase 4 (PC4): A serine protease involved in the maturation of precursor proteins.[3]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC and similar substrates by relevant enzymes. Please note that kinetic constants are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Furin | Pyr-Arg-Thr-Lys-Arg-AMC | - | - | ~2 x 10⁴ | [3][4] |
| Thrombin | Boc-Leu-Lys-Arg-AMC | Data not available for Pyr-Arg-Thr-Lys-Arg-AMC | - | - | - |
| Trypsin | Boc-Gln-Ala-Arg-AMC | Data not available for Pyr-Arg-Thr-Lys-Arg-AMC | - | - | - |
Experimental Protocols
A. General Guidelines and Reagent Preparation
1. Materials:
- This compound substrate
- Purified enzyme (Trypsin, Thrombin, or Furin)
- Assay Buffer (specific to the enzyme, see below)
- 96-well black microplates (for fluorescence assays)
- Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm
- Standard laboratory equipment (pipettes, tubes, etc.)
2. Reagent Preparation:
- Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer. The final enzyme concentration in the assay will need to be optimized to ensure linear reaction kinetics over the desired time course. Store as recommended by the supplier.
- AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC should be prepared in the assay buffer.
B. Protocol for Trypsin Kinetic Assay
1. Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (w/v) bovine serum albumin (BSA).
2. Procedure:
- Prepare serial dilutions of the Pyr-Arg-Thr-Lys-Arg-AMC substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
- Pipette 50 µL of each substrate dilution into the wells of a 96-well black microplate.
- Prepare a working solution of trypsin in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Initiate the reaction by adding 50 µL of the trypsin working solution to each well.
- Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
- Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically every 1-2 minutes for 15-30 minutes.
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
C. Protocol for Thrombin Kinetic Assay
1. Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, 2.5 mM CaCl₂, and 0.1% (w/v) polyethylene glycol (PEG) 8000.
2. Procedure:
- Follow the same general procedure as for the trypsin assay (Section B), substituting thrombin for trypsin and using the specified thrombin assay buffer.
- The final thrombin concentration in the assay will need to be optimized but is typically in the low nanomolar range.
- Monitor the reaction kinetics at 37°C.
D. Protocol for Furin Kinetic Assay
1. Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 0.5% (v/v) Triton X-100.
2. Procedure:
- Follow the same general procedure as for the trypsin assay (Section B), substituting furin for trypsin and using the specified furin assay buffer.
- The final furin concentration in the assay will need to be optimized.
- Monitor the reaction kinetics at 37°C.
Visualizations
Signaling Pathways and Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect buffer composition | Verify the pH and components of the assay buffer. | |
| Substrate degradation | Prepare fresh substrate stock solution. Protect from light. | |
| Incorrect instrument settings | Check the excitation and emission wavelengths on the fluorometer. | |
| High background fluorescence | Autohydrolysis of the substrate | Run a control without the enzyme to determine the rate of non-enzymatic hydrolysis. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Optimize buffer conditions (pH, ionic strength, additives). | |
| Inner filter effect (at high substrate concentrations) | Keep the total absorbance of the solution low. Correct for the inner filter effect if necessary. |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the kinetic analysis of several important serine proteases. The protocols provided herein offer a starting point for researchers to develop robust and reliable enzyme assays. It is crucial to optimize the assay conditions for each specific enzyme and experimental setup to obtain accurate and reproducible kinetic data. The provided diagrams offer a visual representation of the experimental workflow and the biological context of the enzymes under investigation.
References
Application Note: Fluorometric Assay for Thrombin Activity using Pyr-Arg-Thr-Lys-Arg-AMC TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin (Factor IIa) is a critical serine protease that functions as the central effector enzyme in the blood coagulation cascade.[1][2] It catalyzes the conversion of soluble fibrinogen into insoluble fibrin, leading to clot formation. Beyond its role in hemostasis, thrombin is involved in various physiological and pathological processes, including inflammation and wound healing, making it a key target for therapeutic intervention. Accurate measurement of thrombin activity is crucial for diagnosing coagulation disorders and for screening potential anticoagulant drug candidates.
This application note provides a detailed protocol for a sensitive, continuous fluorometric assay to quantify thrombin activity using the synthetic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.[3][4][5] The principle of this assay is based on the enzymatic cleavage of the substrate by thrombin, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the thrombin activity in the sample.
Assay Principle
The fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is a non-fluorescent peptide sequence recognized and cleaved by thrombin. Upon hydrolysis, the free AMC fluorophore is liberated. The fluorescence of free AMC can be monitored kinetically using a fluorescence microplate reader at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.[6]
Caption: Enzymatic cleavage of the fluorogenic substrate by thrombin.
Materials and Methods
Required Materials
-
This compound Substrate
-
Purified Human Thrombin Standard (EC 3.4.21.5)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.1% BSA, pH 8.0)
-
Reagent-grade DMSO
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with kinetic measurement capabilities and filters for Ex/Em = 350-380/440-460 nm.[6]
-
Multichannel pipette and sterile pipette tips
Reagent Preparation
1. Substrate Stock Solution (10 mM):
-
Dissolve the this compound in DMSO to create a 10 mM stock solution.
-
Vortex to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C, protected from light.[3] Stock solutions are typically stable for several months when stored properly.[3]
2. Thrombin Standard Stock Solution (e.g., 1 µM or ~100 µg/mL):
-
Reconstitute purified human thrombin in the Assay Buffer to a concentration of 1 µM.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
3. Thrombin Working Standards:
-
On the day of the experiment, prepare a fresh series of dilutions from the Thrombin Standard Stock Solution using the Assay Buffer.
-
A suggested range for the standard curve is 0-20 nM.
4. Substrate Working Solution (2X concentration):
-
Dilute the Substrate Stock Solution in Assay Buffer to twice the desired final concentration. For example, for a final concentration of 100 µM, prepare a 200 µM working solution.
-
Note: The optimal substrate concentration should be determined empirically and should ideally be close to or above the Michaelis constant (Km) for the enzyme-substrate interaction to ensure zero-order kinetics.
Experimental Protocol
The following protocol is designed for a 96-well plate format with a total reaction volume of 100 µL.
Caption: General experimental workflow for the thrombin activity assay.
1. Plate Setup:
-
Add 50 µL of Assay Buffer to wells designated as blanks (no enzyme).
-
Add 50 µL of each Thrombin Working Standard to respective wells in triplicate.
-
Add 50 µL of each unknown sample to respective wells in triplicate.
2. Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
3. Reaction Initiation and Measurement:
-
Set the fluorescence plate reader to kinetic mode, with excitation at ~360 nm and emission at ~450 nm. Set the reading interval (e.g., every 60 seconds) for a total duration of 30-60 minutes at 37°C.[6][7]
-
Using a multichannel pipette, add 50 µL of the 2X Substrate Working Solution to all wells to initiate the reaction.
-
Immediately place the plate in the reader and begin kinetic measurement.
Data Presentation and Analysis
1. Calculate Reaction Rate:
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Identify the linear portion of the curve (initial reaction phase).
-
The slope of this linear portion represents the reaction rate (V) in RFU/min.
-
Subtract the average rate of the blank wells from the rates of all standard and sample wells.
2. Generate Standard Curve:
-
Plot the background-subtracted rates (V) for the thrombin standards against their corresponding concentrations (nM).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable.
3. Determine Sample Activity:
-
Use the equation from the standard curve to calculate the thrombin concentration in the unknown samples.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | 2X Working Concentration | Final Assay Concentration |
| This compound | 10 mM in DMSO | 200 µM in Assay Buffer | 100 µM |
| Human Thrombin Standard | 1 µM | N/A | 0 - 20 nM |
| Assay Buffer | 1X | 1X | 1X |
Table 2: Example Thrombin Standard Curve Data
| Thrombin Conc. (nM) | Avg. Rate (RFU/min) | Corrected Rate (RFU/min) |
| 0 (Blank) | 15.2 | 0.0 |
| 2.5 | 118.5 | 103.3 |
| 5.0 | 225.1 | 209.9 |
| 10.0 | 440.8 | 425.6 |
| 15.0 | 655.4 | 640.2 |
| 20.0 | 872.0 | 856.8 |
Assay Optimization and Considerations
-
Substrate Specificity: While Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for thrombin, it can also be cleaved by other proteases like trypsin.[4][5] Ensure sample purity or use specific inhibitors to confirm that the measured activity is solely from thrombin.
-
Buffer Conditions: Optimal assay conditions can vary. Parameters such as pH, ionic strength, and temperature should be optimized for the specific application.[8]
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be absorbed, leading to non-linear kinetics. If this is observed, dilute the samples or use a lower substrate concentration.
-
Instrument Settings: Adjust the gain settings on the fluorometer to ensure the signal from the highest standard is within the linear detection range of the instrument.
References
- 1. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. Optimization of enzyme-based assays in coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC TFA in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a high-quality fluorogenic substrate designed for the sensitive and continuous assay of a specific subset of serine proteases, most notably furin and other proprotein convertases (PCs), as well as trypsin and thrombin.[1][2][3] This peptide sequence mimics the cleavage site recognized by these enzymes. The substrate consists of the peptide Pyr-Arg-Thr-Lys-Arg conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC fluorophore is quenched. Upon enzymatic cleavage of the peptide bond, AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This characteristic makes this compound an ideal tool for high-throughput screening (HTS) of enzyme inhibitors.
The trifluoroacetate (TFA) salt form of the peptide generally enhances solubility in aqueous solutions, though it's important to be aware of its presence for highly sensitive cellular assays.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the Arginine residue in the Pyr-Arg-Thr-Lys-Arg sequence. This cleavage liberates the highly fluorescent AMC molecule. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. Potential inhibitors of the enzyme will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.
The fluorescence of the released AMC can be measured using a fluorescence plate reader with excitation wavelengths in the range of 360-380 nm and emission wavelengths in the range of 430-460 nm.[4]
Featured Application: Furin Inhibitor Screening
Furin, a calcium-dependent serine endoprotease, is a key enzyme in the processing of a wide variety of precursor proteins into their biologically active forms.[5] It plays a crucial role in many physiological and pathological processes, including hormone activation, growth factor maturation, and the processing of viral envelope proteins, making it an attractive target for drug discovery.[5][6]
Furin-Mediated Pro-Protein Processing Pathway
Furin is primarily localized in the trans-Golgi network (TGN), where it cleaves precursor proteins at specific recognition sites, typically characterized by the motif Arg-X-Lys/Arg-Arg↓.[7] This proteolytic event is essential for the maturation and activation of numerous substrates.
Caption: Furin-mediated pro-protein activation in the trans-Golgi network.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human furin (or other target protease)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known furin inhibitor)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow for Inhibitor Screening
The following diagram outlines the key steps in a typical high-throughput screening assay for furin inhibitors.
Caption: High-throughput screening workflow for protease inhibitors.
Detailed Protocol for Furin Inhibitor Screening
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the furin enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically by titrating the enzyme to achieve a robust signal within a reasonable time frame.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the working concentration in the assay buffer. A typical starting concentration is around the Km value for the enzyme, which for furin with this substrate is approximately 6.5 µM.[8]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each test compound dilution, positive control, or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 48 µL of the diluted furin enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 48 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of inhibitors to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis and Presentation
Calculation of Percent Inhibition
The rate of reaction (slope of the linear portion of the kinetic curve) is determined for each well. The percent inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateno-enzyme) / (Ratevehicle - Rateno-enzyme)] x 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the test compound.
-
Rateno-enzyme is the background signal from wells with no enzyme.
-
Ratevehicle is the reaction rate in the presence of the vehicle control (e.g., DMSO).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the separation between the positive and negative controls.
Z' = 1 - [ (3 * SDpositive + 3 * SDnegative) / |Meanpositive - Meannegative| ]
Where:
-
SDpositive and Meanpositive are the standard deviation and mean of the positive control (e.g., no inhibitor).
-
SDnegative and Meannegative are the standard deviation and mean of the negative control (e.g., a known, potent inhibitor).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Presentation
The following tables present hypothetical data from a furin inhibitor screening assay using this compound.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Substrate Concentration | 10 µM |
| Enzyme Concentration | 1 nM |
| Signal-to-Background Ratio | 12 |
| Z'-Factor | 0.78 |
Table 2: IC50 Values for Potent Furin Inhibitors
| Compound | IC50 (nM) |
| Inhibitor A | 15.2 |
| Inhibitor B | 45.8 |
| Positive Control | 5.1 |
Conclusion
This compound is a versatile and reliable fluorogenic substrate for screening inhibitors of furin, trypsin, and thrombin. The protocols and data analysis methods outlined in these application notes provide a robust framework for performing high-throughput screening and characterizing the potency of potential inhibitors. The high sensitivity and continuous nature of the assay make it a valuable tool in academic research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC TFA in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin, Trifluoroacetate salt), in enzyme kinetic studies. This substrate is particularly useful for assaying the activity of proprotein convertases such as furin, as well as other serine proteases that recognize and cleave at multibasic amino acid sites.
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide substrate that, upon cleavage by a protease, liberates the fluorophore 7-amino-4-methylcoumarin (AMC). The free AMC exhibits a significant increase in fluorescence intensity compared to the conjugated form, allowing for the continuous and sensitive measurement of enzyme activity. The recognition sequence, Arg-Thr-Lys-Arg, is a preferred cleavage site for furin, a key enzyme in the processing of numerous precursor proteins within the secretory pathway.[1][2] The trifluoroacetate (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions.
Quantitative Data Summary
For reproducible and accurate kinetic studies, the concentrations of the substrate, enzyme, and buffer components are critical. The following tables summarize recommended starting concentrations and conditions for kinetic assays using this compound, with a primary focus on its application with furin.
Table 1: Recommended Concentration Ranges for Kinetic Assay Components
| Component | Recommended Starting Concentration | Typical Range | Notes |
| This compound | 6.5 µM (approx. K_m for furin) | 0.5 - 10 x K_m | The Michaelis-Menten constant (K_m) for furin with this substrate is approximately 6.5 µM.[3] Varying the substrate concentration around the K_m is essential for determining kinetic parameters. |
| Furin (or other protease) | 0.5 - 5 nM | 0.1 - 10 nM | The optimal enzyme concentration should result in a linear rate of fluorescence increase over the desired measurement period. A furin activity assay has a detection limit as low as 0.006 nM.[4] |
| DMSO (for substrate stock) | ≤ 1% (v/v) in final assay volume | 0.1% - 5% (v/v) | The substrate is typically dissolved in DMSO. It is crucial to maintain a low final concentration of DMSO to avoid potential effects on enzyme activity. |
Table 2: Standard Furin Kinetic Assay Buffer Composition
| Component | Final Concentration | Purpose |
| HEPES | 20 mM | Provides a stable pH environment.[5] |
| CaCl₂ | 1 mM | Furin is a calcium-dependent protease.[5][6] |
| Triton X-100 | 0.1% (v/v) | A non-ionic detergent used to prevent aggregation and non-specific binding of the enzyme and substrate.[5] |
| β-mercaptoethanol | 0.2 mM | A reducing agent to maintain a reducing environment, which can be important for enzyme stability.[5] |
| pH | 7.5 | The optimal pH for furin activity. |
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (10 mM):
-
Calculate the mass of this compound required to prepare a 10 mM stock solution in high-quality, anhydrous DMSO. The molecular weight of the peptide will vary slightly depending on the amount of TFA salt present; refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Carefully weigh the required amount of the lyophilized peptide and dissolve it in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the protease (e.g., recombinant human furin) in an appropriate buffer, as recommended by the supplier.
-
The concentration of the active enzyme should be accurately determined, for example, by active site titration.
-
Store the enzyme stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer (1X):
-
Prepare a 1X assay buffer containing 20 mM HEPES, 1 mM CaCl₂, 0.1% (v/v) Triton X-100, and 0.2 mM β-mercaptoethanol.[5]
-
Adjust the pH to 7.5 at room temperature.
-
Filter the buffer through a 0.22 µm filter before use.
-
-
AMC Standard Curve:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Create a series of dilutions of the AMC stock solution in the 1X assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM). This is essential for converting the relative fluorescence units (RFU) to the concentration of the product formed.
-
Kinetic Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Substrate Dilutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare a series of dilutions of the substrate in the 1X assay buffer to achieve the desired final concentrations in the assay (e.g., for a final volume of 100 µL, prepare 2X working solutions). A typical range to determine K_m would be from 0.5 µM to 65 µM (0.1 to 10 times the K_m of 6.5 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of each 2X substrate dilution to the appropriate wells of a black, flat-bottom 96-well plate (to minimize background fluorescence).
-
Include wells for a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) to determine background fluorescence.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of the enzyme (e.g., furin) in pre-warmed 1X assay buffer.
-
To start the reaction, add 50 µL of the 2X enzyme solution to each well containing the substrate.
-
Mix the contents of the wells gently, for example, by using an orbital shaker for a few seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15 to 60 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC. These values may need to be optimized for the specific instrument being used.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time.
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the curve.
-
Convert the initial velocities from RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
-
Visualizations
Enzymatic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC
Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by a protease.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a protease kinetic assay.
References
- 1. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC TFA Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, in protease activity assays. This substrate is particularly useful for studying the kinetics of enzymes such as trypsin, thrombin, and furin.
Introduction
The Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC) peptide is a sensitive fluorogenic substrate designed for the continuous measurement of protease activity. The substrate consists of a peptide sequence recognized by several serine proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity. This assay is a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies in drug development.
Enzymes Cleaving Pyr-Arg-Thr-Lys-Arg-AMC
This substrate is effectively cleaved by several proteases, including:
-
Trypsin: A serine protease found in the digestive system, where it breaks down proteins. It is also widely used in various biotechnological applications.
-
Thrombin: A serine protease that plays a crucial role in the blood coagulation cascade by converting fibrinogen to fibrin.[1][2][3][4]
-
Furin: A calcium-dependent serine protease that processes latent precursor proteins into their biologically active forms.[5][6][7] It recognizes the consensus sequence Arg-X-Lys/Arg-Arg↓.[8]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide-AMC bond. The free AMC released upon cleavage is a highly fluorescent molecule, while the intact substrate exhibits minimal fluorescence. The increase in fluorescence intensity over time is monitored using a fluorescence plate reader.
Figure 1: Enzymatic reaction of a protease with the fluorogenic substrate.
Materials and Reagents
-
This compound substrate
-
Protease of interest (e.g., Trypsin, Thrombin, Furin)
-
Assay Buffer (enzyme-specific, see Table 2)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO (for stock solutions)
-
Reagent-grade water
Experimental Protocols
Reagent Preparation
4.1.1. Substrate Stock Solution
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
4.1.2. Enzyme Working Solution
Prepare a working solution of the protease in the appropriate assay buffer immediately before use. The optimal concentration should be determined empirically, but a starting point is typically in the low nanomolar range.
4.1.3. AMC Standard Stock Solution
Prepare a 1 mM stock solution of AMC in DMSO. This stock will be used to generate a standard curve.
AMC Standard Curve
To quantify the amount of AMC produced in the enzymatic reaction, a standard curve must be generated.
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range is 0-50 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well plate.
-
Include wells with assay buffer only as a blank.
-
Measure the fluorescence at the same settings used for the kinetic assay (see Table 1).
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM) and perform a linear regression to obtain the slope.
Kinetic Assay Protocol
Figure 2: General workflow for the protease assay.
-
Plate Setup:
-
Add the desired volume of assay buffer to each well of a 96-well plate.
-
Add the enzyme working solution to the appropriate wells.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
-
-
Initiate Reaction:
-
Bring the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Add the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a common starting point is at or below the Km value (see Table 3).
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 30-60 minutes). Use the settings specified in Table 1.
-
Data Presentation and Analysis
Plate Reader Settings
Table 1: Recommended Plate Reader Settings for AMC-based Assays
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 360 - 380 nm | Optimal wavelength may vary slightly between instruments. |
| Emission Wavelength | 440 - 460 nm | A 30 nm difference between excitation and emission is recommended to minimize signal transfer. |
| Read Type | Kinetic | Measures fluorescence over time. |
| Read Interval | 30 - 60 seconds | Adjust based on the reaction rate. |
| Read Duration | 30 - 60 minutes | Ensure the reaction is in the linear phase. |
| Gain/Sensitivity | Manual or Automatic | Adjust to ensure the signal is within the linear range of the detector and not saturated. For manual gain, use a positive control with the highest expected signal to set the gain to about 90% of the maximum reading.[9][10] |
| Bandwidth | 10 - 20 nm | Narrower bandwidths for excitation can increase specificity, while slightly wider bandwidths for emission can increase the signal.[11][12] |
Recommended Assay Conditions
Table 2: Recommended Assay Buffers for Different Proteases
| Enzyme | Buffer Composition | pH | Additives |
| Trypsin | 50 mM Tris-HCl, 100 mM NaCl | 8.0 | 0-5 mM CaCl2, 0.01% Tween-20 |
| Thrombin | 50 mM Tris-HCl, 100 mM NaCl | 8.0 | 0-5 mM CaCl2, 0.01% Tween-20 |
| Furin | 100 mM HEPES, 1 mM CaCl2 | 7.5 | 1 mM β-mercaptoethanol |
Table 3: Recommended Substrate Concentrations and Kinetic Parameters
| Enzyme | Recommended Starting Substrate Concentration (µM) | Km (µM) |
| Trypsin | 10 - 50 | Varies with conditions |
| Thrombin | 10 - 50 | Varies with conditions |
| Furin | 1 - 10 | 6.5 |
Note: Km values can vary depending on the specific assay conditions. It is recommended to determine the Km experimentally under your specific conditions.
Data Analysis
-
Subtract Background: For each time point, subtract the fluorescence of the no-enzyme control from the corresponding experimental wells.
-
Plot Data: Plot the background-subtracted fluorescence (RFU) versus time (minutes).
-
Determine Initial Velocity (V0): Identify the linear portion of the curve (initial phase of the reaction) and calculate the slope (ΔRFU/Δt). This represents the initial velocity of the reaction in RFU/min.
-
Convert to Molar Rate: Convert the initial velocity from RFU/min to µmol/min using the slope from the AMC standard curve.
-
Velocity (µmol/min) = (Slope from kinetic assay (RFU/min)) / (Slope from standard curve (RFU/µmol))
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autohydrolysis of the substrate- Contaminated reagents- Inappropriate plate type | - Prepare fresh substrate solution- Use high-purity reagents- Use black, opaque microplates |
| Low Signal or No Activity | - Inactive enzyme- Incorrect buffer conditions (pH, cofactors)- Low substrate or enzyme concentration- Incorrect plate reader settings | - Use a fresh enzyme preparation- Optimize buffer composition- Increase enzyme or substrate concentration- Verify excitation/emission wavelengths and gain settings |
| Non-linear Reaction Progress | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a higher substrate concentration- Check enzyme stability in the assay buffer- Analyze only the initial linear phase of the reaction |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique- Mix the plate gently after adding reagents- Ensure the plate is uniformly at the assay temperature |
Conclusion
The this compound assay provides a robust and sensitive method for measuring the activity of trypsin, thrombin, furin, and related proteases. By carefully optimizing the plate reader settings and assay conditions, researchers can obtain reliable and reproducible kinetic data essential for basic research and drug discovery applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. glpbio.com [glpbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. youtube.com [youtube.com]
Application of Pyr-Arg-Thr-Lys-Arg-AMC TFA in Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate extensively utilized in drug discovery for the study of proprotein convertases (PCs), a family of serine proteases. This substrate is particularly valuable for assaying the activity of furin, a key PC involved in the maturation of a wide array of proteins, including growth factors, hormones, and viral proteins.[1][2][3][4] The cleavage of the substrate by these enzymes liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and sensitive measure of enzymatic activity. This property makes it an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors, which are of significant interest for therapeutic intervention in various diseases such as cancer, infectious diseases, and neurodegenerative disorders.[1][3][5]
Principle of Detection
The fundamental principle behind the use of this compound lies in the fluorometric detection of enzyme activity. The peptide sequence Pyr-Arg-Thr-Lys-Arg mimics the consensus cleavage site recognized by furin and other related proteases.[4][6] In its intact form, the AMC fluorophore is quenched. Upon enzymatic cleavage at the C-terminus of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength (typically around 380 nm). The resulting emission can be measured at approximately 460 nm. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Applications in Drug Discovery
The primary application of this compound in drug discovery is the identification and characterization of inhibitors of furin and other proprotein convertases. This is crucial for the development of novel therapeutics targeting diseases where these enzymes are dysregulated.
-
High-Throughput Screening (HTS) for Inhibitors: The robust and sensitive nature of the assay makes it highly suitable for HTS campaigns to screen large compound libraries for potential inhibitors.[7][8]
-
Determination of Inhibitor Potency: The substrate is used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of lead compounds.
-
Enzyme Kinetics Studies: It is employed to study the kinetic parameters of proprotein convertases, such as the Michaelis constant (Km) and maximum velocity (Vmax), which are essential for understanding enzyme function and mechanism of inhibition.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in studying proprotein convertases and their inhibitors.
Table 1: Kinetic Parameters of Proprotein Convertases with Pyr-Arg-Thr-Lys-Arg-AMC
| Enzyme | Km (μM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data sourced from a comparative study on substrate cleavage analysis of furin and related proprotein convertases.[9]
Table 2: Inhibitory Properties of Selected Peptidic Inhibitors against Furin
| Inhibitor | IC50 (nM) | Ki (nM) |
| Inhibitor 3 | 3.07 ± 0.20 | 0.27 ± 0.02 |
| Inhibitor 5 | 2.41 ± 0.12 | 0.21 ± 0.01 |
| Inhibitor 6 | 2.91 ± 0.17 | 0.25 ± 0.01 |
| FI | 4.42 ± 0.22 | 0.38 ± 0.02 |
Data represents the mean ± standard error of the mean (SEM) from a study on cyclic peptidic furin inhibitors.[6]
Signaling Pathway
Furin plays a critical role in the post-translational modification of a multitude of precursor proteins within the secretory pathway. Its activity is integral to various signaling cascades involved in cellular homeostasis and disease.
Caption: Furin-mediated pro-protein processing and signaling.
Experimental Protocols
Protocol 1: In Vitro Furin Activity Assay
This protocol outlines the steps for measuring furin activity using this compound.
Materials:
-
Recombinant human furin
-
This compound substrate
-
Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the substrate and furin enzyme to their desired working concentrations in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted furin enzyme solution to the wells.
-
To initiate the reaction, add 25 µL of the diluted substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Caption: Workflow for in vitro furin activity assay.
Protocol 2: High-Throughput Screening of Furin Inhibitors
This protocol is designed for screening a library of compounds to identify potential furin inhibitors.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Dec-RVKR-cmk)
-
Negative control (DMSO)
Procedure:
-
Prepare Plates:
-
Add 2 µL of each test compound, positive control, or negative control (DMSO) to the wells of a 96-well plate.
-
-
Add Enzyme:
-
Add 48 µL of diluted furin enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate and measure fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the negative control.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Caption: High-throughput screening workflow for furin inhibitors.
Conclusion
This compound is an indispensable tool in the field of drug discovery for the investigation of proprotein convertases. Its use in robust and sensitive fluorometric assays enables the high-throughput screening and detailed characterization of inhibitors that hold therapeutic promise for a range of human diseases. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this substrate in their drug development endeavors.
References
- 1. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Determining Thrombin Inhibitor Potency using Pyr-Arg-Thr-Lys-Arg-AMC TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine protease thrombin is a critical enzyme in the blood coagulation cascade, making it a key target for the development of anticoagulant therapies. Accurate determination of the potency of thrombin inhibitors is essential for the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for determining the inhibitor potency of compounds against thrombin using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.
The substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is a synthetic peptide that mimics the cleavage site of thrombin's natural substrate, fibrinogen. Upon cleavage by thrombin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence intensity. The rate of this reaction is proportional to the thrombin activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of Thrombin
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The signaling cascade initiated by thrombin-PAR activation plays a crucial role in hemostasis, thrombosis, and inflammation.
Caption: Thrombin-mediated activation of PARs and downstream signaling cascades.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of a test compound against thrombin using the this compound substrate.
Materials and Reagents
-
Enzyme: Human α-thrombin (or other suitable thrombin preparation)
-
Substrate: this compound
-
Inhibitors: Test compounds and a known thrombin inhibitor as a positive control (e.g., Argatroban)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds and substrate
-
Equipment:
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
-
Black, flat-bottom 96-well or 384-well microplates
-
Standard laboratory pipettes and consumables
-
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.
-
Thrombin Stock Solution: Reconstitute lyophilized thrombin in the assay buffer to a concentration of 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to a concentration of 10 mM. Create serial dilutions of the stock solutions in DMSO.
Experimental Workflow
The following diagram illustrates the general workflow for the thrombin inhibitor screening assay.
Caption: A generalized workflow for determining inhibitor potency.
Assay Procedure
-
Prepare Working Solutions:
-
Thrombin Working Solution: Dilute the thrombin stock solution in assay buffer to the desired final concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM). The final concentration should be at or below the Michaelis-Menten constant (Km) for accurate competitive inhibitor analysis.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add 20 µL of the inhibitor dilutions to the appropriate wells of the microplate.
-
For the 100% activity control (no inhibition), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
For the blank (no enzyme), add 20 µL of assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 40 µL of the thrombin working solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 350-380 nm and 440-460 nm, respectively.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Calculate the percentage of thrombin inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate in the absence of the inhibitor (100% activity).
-
V_blank is the background fluorescence rate (no enzyme).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Data Presentation
The following table provides reference IC50 values for common thrombin inhibitors.
Disclaimer: The IC50 values presented in the table below have been compiled from various literature sources and were not necessarily determined using the this compound substrate. These values should be used for reference purposes only, as IC50 values are highly dependent on experimental conditions, including the specific substrate and its concentration.
| Inhibitor | Type of Inhibition | Reported IC50 (nM) |
| Argatroban | Direct, Competitive | ~1.1 - 2.7 µM |
| Bivalirudin | Direct, Bivalent | ~2 µM |
| Dabigatran | Direct, Competitive | Varies by assay |
| Hirudin | Direct, Potent | ~1.2 nM |
Conclusion
The fluorogenic substrate this compound provides a sensitive and reliable tool for determining the potency of thrombin inhibitors in a high-throughput format. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to accurately characterize the inhibitory activity of novel anticoagulant compounds. Adherence to the described methodologies will ensure the generation of robust and reproducible data for the advancement of new therapeutic strategies targeting thrombin.
Application Notes and Protocols for Continuous Kinetic Assays Using Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin trifluoroacetate salt), is a valuable tool for the continuous kinetic analysis of various serine proteases. This substrate is particularly useful for studying enzymes that recognize and cleave at basic amino acid residues. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity, allowing for real-time monitoring of the enzymatic reaction. This method is highly sensitive and amenable to high-throughput screening for the identification of protease inhibitors.
This compound is a known substrate for several proteases, including but not limited to trypsin, thrombin, and furin.[1][2][3][4][5] Its utility extends to various research areas, including drug discovery, enzyme characterization, and clinical diagnostics.
Principle of the Assay
The fundamental principle of this assay lies in the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product. The peptide sequence Pyr-Arg-Thr-Lys-Arg is specifically recognized by the active site of target proteases. Cleavage of the peptide releases the AMC fluorophore, which exhibits significantly enhanced fluorescence upon excitation. The rate of this fluorescence increase is a direct measure of the rate of substrate hydrolysis and, consequently, the enzyme's catalytic activity.
Caption: Principle of the fluorogenic protease assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound | Various Suppliers | e.g., 1255501-99-5 | -20°C or -80°C, protected from light and moisture[1] |
| Protease (e.g., Trypsin, Thrombin) | Various Suppliers | As per manufacturer's recommendation | |
| Assay Buffer (e.g., Tris-HCl, HEPES) | Standard Lab Supply | Room Temperature or 4°C | |
| Dimethyl Sulfoxide (DMSO), anhydrous | Standard Lab Supply | Room Temperature | |
| 96-well or 384-well black microplates | Various Suppliers | Room Temperature | |
| Fluorescence microplate reader | N/A | N/A | |
| Test compounds (for inhibitor screening) | N/A | As per compound specifications |
Experimental Protocols
Reagent Preparation
a. Substrate Stock Solution (e.g., 10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the substrate in anhydrous DMSO to prepare a 10 mM stock solution. For example, for 1 mg of substrate (MW ~956 g/mol , check the certificate of analysis for the exact molecular weight), add approximately 104.6 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
b. Enzyme Stock Solution:
-
Prepare a stock solution of the target protease in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). The optimal buffer will be enzyme-dependent.
-
The concentration of the enzyme stock should be determined based on the specific activity of the enzyme lot. It is recommended to perform an enzyme titration to determine the optimal working concentration.
c. Assay Buffer:
-
A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. However, the optimal buffer composition may vary depending on the specific protease being studied.
d. AMC Standard Curve:
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM). This is crucial for converting the relative fluorescence units (RFU) to the concentration of the product formed.
Continuous Kinetic Assay Protocol
Caption: Workflow for a continuous kinetic protease assay.
-
Plate Setup:
-
Add the appropriate volume of assay buffer to the wells of a black 96-well microplate.
-
Include wells for "no enzyme" (background), "enzyme only" (positive control), and "enzyme with inhibitor" (test).
-
-
Inhibitor Addition (for screening):
-
Add the test compounds (dissolved in DMSO) or DMSO vehicle control to the appropriate wells. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
-
Enzyme Addition:
-
Add the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitors to interact.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor studies. A typical starting concentration is 10-50 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a duration of 15-60 minutes. Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.[6][7]
-
Data Analysis
-
Plot Data: Plot the relative fluorescence units (RFU) against time for each well.
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (the initial phase of the reaction). This is the slope of the line (ΔRFU/Δtime).
-
Correct for Background: Subtract the velocity of the "no enzyme" control from all other measurements.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity in the absence of the inhibitor.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
Data Presentation
Table 1: Example Assay Plate Layout (96-well)
| Well(s) | Contents | Purpose |
| A1-A3 | Assay Buffer, Substrate | Background Control (No Enzyme) |
| B1-B3 | Assay Buffer, Enzyme, Substrate, DMSO | Positive Control (100% Activity) |
| C1-H12 | Assay Buffer, Enzyme, Substrate, Inhibitor | Test Compound Wells (Varying Conc.) |
Table 2: Example Kinetic Parameters for a Hypothetical Protease
| Parameter | Value | Notes |
| Optimal pH | 8.0 | Determined by pH profiling |
| Optimal Temperature | 37°C | Determined by temperature profiling |
| Km for Substrate | 15 µM | Determined by Michaelis-Menten kinetics |
| Vmax | 500 RFU/min | Determined from Michaelis-Menten plot at saturating substrate conc. |
| IC₅₀ (Inhibitor X) | 1.2 µM | Determined from dose-response curve |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Substrate degradation- Contaminated reagents | - Prepare fresh substrate solution- Use high-purity reagents and water |
| Low Signal-to-Noise Ratio | - Low enzyme activity- Suboptimal assay conditions | - Increase enzyme concentration- Optimize pH, temperature, and buffer components |
| Non-linear Reaction Progress | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or higher substrate concentration- Check enzyme stability in the assay buffer |
| Precipitation of Test Compounds | - Low compound solubility in aqueous buffer | - Decrease the final compound concentration- Increase the final DMSO concentration (if tolerated by the enzyme) |
Conclusion
The continuous kinetic assay using this compound is a robust and sensitive method for characterizing protease activity and screening for inhibitors. The detailed protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this assay in their laboratories. Optimization of specific parameters for the enzyme and compounds of interest is recommended to ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Endpoint Assay of Furin Activity using Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase family, plays a crucial role in the post-translational modification and activation of a wide array of proteins. It recognizes and cleaves its substrates at the C-terminal side of the consensus sequence Arg-X-Lys/Arg-Arg↓. Dysregulation of furin activity has been implicated in various pathologies, including cancer, infectious diseases, and neurodegenerative disorders. The fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC (TFA salt), is a valuable tool for the sensitive and specific measurement of furin activity. Upon cleavage by furin, the free 7-amino-4-methylcoumarin (AMC) is released, which produces a quantifiable fluorescent signal. This document provides detailed application notes and a robust endpoint assay protocol for the determination of furin activity.
Assay Principle
The assay is based on the enzymatic cleavage of the peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC by furin. This cleavage releases the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fluorescence intensity of the liberated AMC is directly proportional to the furin activity. The endpoint assay involves incubating the enzyme and substrate for a fixed period, after which the reaction is stopped (or the fluorescence is immediately read), and the amount of product formed is quantified.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the furin endpoint assay using Pyr-Arg-Thr-Lys-Arg-AMC.
Table 1: Kinetic Parameters of Furin with Pyr-Arg-Thr-Lys-Arg-AMC
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 6.5 µM | [1] |
| Catalytic Efficiency (kcat/Km) | ~2 x 104 M-1s-1 |
Table 2: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 1.25 | 550 |
| 2.5 | 1050 |
| 5 | 2050 |
| 10 | 4050 |
| 20 | 8050 |
Table 3: IC50 Values of Known Furin Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Furin Inhibitor 1 | 1.6 | [2] |
| Furin Inhibitor 2 | 110 | [2] |
| Decanoyl-RVKR-chloromethylketone (CMK) | ~20 | [3] |
| N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide | 17,600 | [4] |
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: 100 mM HEPES, 5 mM CaCl2, 0.1% Brij-35, pH 7.0. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve Pyr-Arg-Thr-Lys-Arg-AMC TFA in DMSO. Store at -20°C, protected from light.
-
Furin Enzyme Stock Solution: Reconstitute recombinant human furin in a buffer recommended by the supplier (e.g., 25 mM MES, 1 mM CaCl₂, pH 6.5). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.
-
Positive Control Inhibitor (Optional): Prepare a stock solution of a known furin inhibitor, such as Decanoyl-RVKR-CMK, in DMSO. Store at -20°C.
II. AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 20 µM.
-
Add 100 µL of each AMC standard dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Plot the RFU values against the corresponding AMC concentrations to generate a standard curve. This curve will be used to convert the RFU values from the enzyme assay into the concentration of AMC produced.
III. Endpoint Assay Protocol
-
Prepare the Reaction Plate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (No Substrate): 50 µL of diluted Furin Enzyme solution and 50 µL of Assay Buffer.
-
Positive Control (Enzyme + Substrate): 50 µL of diluted Furin Enzyme solution.
-
Test Samples (Enzyme + Substrate + Inhibitor): 50 µL of diluted Furin Enzyme solution.
-
-
Dilute Furin Enzyme: Thaw the furin stock solution on ice and dilute it in cold Assay Buffer to the desired working concentration (e.g., 2-10 nM). Keep the diluted enzyme on ice.
-
Add Inhibitors (if applicable): Add the desired concentration of test compounds or a known inhibitor to the appropriate wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.
-
Prepare Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 20 µM, which is above the Km).
-
Initiate the Reaction: Add 50 µL of the Substrate Working Solution to all wells except the Negative Control (No Substrate). The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Read Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
IV. Data Analysis
-
Subtract the average RFU of the Blank wells from all other readings.
-
Use the AMC standard curve to convert the background-subtracted RFU values into the concentration of AMC produced (in µM).
-
Calculate the furin activity using the following formula:
-
Activity (pmol/min/µg) = [(µM of AMC produced) x 1000] / [Incubation time (min) x µg of Furin per well]
-
-
For inhibitor studies, calculate the percent inhibition relative to the positive control (enzyme + substrate, no inhibitor). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the furin endpoint assay.
Caption: Furin-mediated activation of the TGF-β signaling pathway.[5][6][7]
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate utilized in the high-throughput screening (HTS) of various proteases. Its core peptide sequence, Arg-Thr-Lys-Arg, is recognized and cleaved by several proprotein convertases, most notably furin. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence intensity. This property makes it an invaluable tool for assessing enzyme activity and for the discovery of novel enzyme inhibitors in a high-throughput format. While primarily documented for its use with furin, this substrate has also been suggested for assays involving other proteases such as proprotein convertase 4 (PC4) and the flaviviral protease, flavivirin.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the arginine residue in the Pyr-Arg-Thr-Lys-Arg sequence. This cleavage liberates the AMC fluorophore, which exhibits significantly higher fluorescence than the quenched, intact substrate. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a diminished fluorescence signal. This principle allows for the rapid screening of large compound libraries to identify potential protease inhibitors.
Applications
-
Primary Application: Furin Inhibitor Screening This substrate is extensively used for the high-throughput screening and characterization of furin inhibitors. Furin is a critical enzyme in the processing of a wide range of precursor proteins, including growth factors, hormones, and viral envelope proteins. Its role in various pathologies, such as cancer and infectious diseases, makes it an attractive therapeutic target.
-
Potential Applications:
-
Proprotein Convertase 4 (PC4) Activity Assays: PC4 is another member of the proprotein convertase family with a recognized role in fertilization. While specific protocols using Pyr-Arg-Thr-Lys-Arg-AMC for PC4 are not as prevalent, the substrate's recognition sequence suggests its potential utility in studying this enzyme.
-
Flavivirin Protease Activity Assays: Some commercial sources describe Pyr-Arg-Thr-Lys-Arg-AMC as an excellent substrate for flavivirin, the protease from flaviviruses like Dengue and West Nile virus. However, detailed public-domain protocols and kinetic data for this specific application are limited.
-
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC by human furin.
| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Human Furin | Pyr-Arg-Thr-Lys-Arg-AMC | 8 | ~2 x 104 | [1] |
Inhibitor Potency (IC50 and Ki Values)
The following table provides examples of inhibitory constants for known furin inhibitors determined using the Pyr-Arg-Thr-Lys-Arg-AMC substrate.
| Inhibitor | IC50 (µM) | Ki (nM) | Compound Type |
| Decanoyl-RVKR-CMK | 1.3 ± 3.6 nM | ~1 | Peptide-based |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Not Reported | 0.81 | Peptidomimetic |
| B3 (a small molecule) | 12 | 12,000 | Small Molecule |
| Compound 4 (thiazol-2-ylaminosulfonyl scaffold) | 17.6 ± 2.3 | Not Reported | Small Molecule[2] |
| Dicoumarol | Not Reported | Micromolar range | Small Molecule[3] |
| BOS-318 | Not Reported | Not Reported | Small Molecule[4] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Furin Inhibitors (384-Well Format)
This protocol is designed for the primary screening of a compound library to identify potential furin inhibitors.
1. Reagent Preparation:
-
Furin Assay Buffer: 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35.[1] Note that furin is a calcium-dependent enzyme.[5]
-
Recombinant Human Furin Stock Solution: Prepare a stock solution of purified furin in an appropriate buffer (e.g., 10 mM MES, 1 mM CaCl2, pH 7.0). The final concentration in the assay will need to be optimized, but a starting point is 10-20 nM.[1]
-
Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Compound Plates: Prepare plates with test compounds serially diluted in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Positive Control: A known furin inhibitor, such as Decanoyl-RVKR-CMK, at a concentration known to give >90% inhibition.
-
Negative Control: DMSO at the same final concentration as the test compound wells.
2. Assay Procedure:
-
Dispense Reagents:
-
To each well of a black, low-binding 384-well microplate, add 5 µL of Furin Assay Buffer.
-
Add 0.2 µL of test compound, positive control, or negative control (DMSO) to the appropriate wells.
-
Add 10 µL of diluted furin enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of Furin Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light. This allows for the compounds to interact with the enzyme.
-
Initiate Reaction: Add 5 µL of the working substrate solution (Pyr-Arg-Thr-Lys-Arg-AMC) to each well. The final substrate concentration should be at or near the Km value (e.g., 10 µM) for competitive inhibitor screening, or higher (e.g., 100 µM) for general screening.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 460 nm
-
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - [(Ratecompound - Rateno enzyme) / (Ratenegative control - Rateno enzyme)])
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
IC50 Determination Protocol
This protocol is for determining the potency of "hit" compounds identified in the primary screen.
-
Prepare Compound Dilutions: Create a serial dilution series of the hit compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Follow HTS Protocol: Perform the assay as described in the HTS protocol, but instead of single concentrations, use the serial dilutions of the hit compound.
-
Data Analysis:
-
Calculate the % inhibition for each concentration of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Furin Inhibition Assay Workflow
Caption: Workflow for HTS of furin inhibitors.
Signaling Pathway of Furin Action
Caption: Simplified furin-mediated protein activation pathway.
Logical Relationship for IC50 Determination
Caption: Logical flow for IC50 value determination.
References
- 1. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human furin is a calcium-dependent serine endoprotease that recognizes the sequence Arg-X-X-Arg and efficiently cleaves anthrax toxin protective antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background in Pyr-Arg-Thr-Lys-Arg-AMC TFA assay
Welcome to the technical support center for the Pyr-Arg-Thr-Lys-Arg-AMC TFA assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, such as high background fluorescence, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in the this compound assay?
High background fluorescence in this assay can stem from several sources. The primary contributors are often related to the assay components and experimental setup. These include:
-
Substrate Quality and Spontaneous Hydrolysis: The fluorogenic substrate itself may have intrinsic fluorescence or can undergo spontaneous hydrolysis, leading to the release of free AMC (7-amino-4-methylcoumarin) and an elevated background signal.[1]
-
Buffer Composition and Contamination: Components within your assay buffer can be inherently fluorescent.[2][3] Contaminants in the water or buffer reagents can also contribute to the background.[2]
-
Enzyme Purity: The enzyme preparation may be contaminated with other proteases that can cleave the substrate, resulting in a higher-than-expected signal.[4][5][6]
-
Reaction Conditions: Non-optimal pH or temperature can potentially increase the rate of substrate auto-hydrolysis.
-
Labware: The type of microplate used can influence background fluorescence, with some materials exhibiting higher intrinsic fluorescence or binding of assay components.[2][7]
-
Reader Settings: Improperly configured excitation and emission wavelengths or gain settings on the fluorescence plate reader can amplify background noise.
Q2: How can I determine the source of the high background in my assay?
A systematic approach involving a series of control experiments is the most effective way to pinpoint the source of high background. The following controls are recommended:
-
Buffer Blank: This well should contain only the assay buffer. This measurement will give you the intrinsic fluorescence of your buffer and the microplate.[2]
-
Substrate-Only Control: This well contains the assay buffer and the this compound substrate (without the enzyme). This will help you determine the level of background fluorescence from the substrate itself and assess the rate of spontaneous hydrolysis.[1]
-
Enzyme-Only Control: This well includes the assay buffer and the enzyme, but no substrate. This control helps to identify any intrinsic fluorescence from the enzyme preparation.
-
Inhibitor Control: If a known inhibitor for your target protease is available, running the complete assay in the presence of the inhibitor can help differentiate between target-specific activity and non-specific substrate cleavage.[1]
By comparing the fluorescence signals from these controls, you can systematically identify the primary contributor to the high background.
Troubleshooting Guide
Below are specific troubleshooting recommendations for addressing high background fluorescence in your this compound assay.
Issue 1: High Background in Substrate-Only Control
If you observe a high signal in the well containing only the buffer and the substrate, consider the following solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Substrate Auto-hydrolysis | Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in a non-protic solvent like DMSO at -20°C or -80°C.[8] | 1. Dissolve the this compound substrate in high-purity DMSO to make a concentrated stock solution. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 3. On the day of the experiment, thaw one aliquot and dilute it to the final working concentration in the assay buffer immediately before use. |
| Substrate Purity/Quality | Purchase high-purity substrate from a reputable supplier. If purity is a concern, you can analyze the substrate using HPLC to check for the presence of free AMC. | Not applicable |
| Buffer pH and Composition | Optimize the pH of your assay buffer. Extreme pH values can accelerate the hydrolysis of the substrate. Ensure all buffer components are of high purity.[9] | 1. Prepare a series of assay buffers with a range of pH values around the expected optimum for your enzyme. 2. Incubate the substrate in each buffer and measure the fluorescence over time to identify the pH that minimizes spontaneous hydrolysis while maintaining enzyme activity. |
Issue 2: High Background in Buffer-Only Control
A high signal from the buffer blank points to issues with the buffer components or the microplate itself.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Contaminated Reagents or Water | Use high-purity, sterile water (e.g., Milli-Q or equivalent) and analytical grade buffer reagents.[2] Prepare fresh buffers regularly. | 1. Prepare your assay buffer using freshly opened, high-purity reagents and sterile, ultrapure water. 2. Filter the buffer through a 0.22 µm filter before use to remove any particulate matter.[8] |
| Autofluorescent Buffer Components | Some common buffer additives, such as BSA, can be fluorescent.[2] Consider using alternative blocking agents or reducing the concentration of potentially fluorescent components. Some detergents like Triton X-100 can also exhibit fluorescence.[3] | 1. Prepare a series of buffers, each omitting one potentially fluorescent component. 2. Measure the fluorescence of each buffer to identify the source of the autofluorescence. 3. If a component is identified as the source, search for non-fluorescent alternatives or optimize its concentration. |
| Microplate Fluorescence | Use black, opaque microplates specifically designed for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.[7] Test plates from different manufacturers, as materials can vary.[7] | 1. Dispense only the assay buffer into wells of different black microplate types (e.g., polystyrene, polypropylene, non-binding surfaces). 2. Read the fluorescence of the empty plates and the buffer-filled plates to select the one with the lowest background signal. |
Issue 3: High Signal in the Presence of Enzyme (No Substrate or With Inhibitor)
If the enzyme itself contributes to the background, or if there is still high activity in the presence of a specific inhibitor, consider these points:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Contaminating Protease Activity | The enzyme preparation may contain other proteases.[4][5] It is crucial to use a highly purified enzyme.[9] Consider adding a cocktail of protease inhibitors for proteases other than your target enzyme.[10] | 1. Verify the purity of your enzyme preparation using SDS-PAGE. A single band at the correct molecular weight is expected.[4] 2. If additional bands are present, further purification of the enzyme may be necessary (e.g., via chromatography).[9] 3. If further purification is not feasible, consider using a commercially available protease inhibitor cocktail that does not inhibit your enzyme of interest. |
| Enzyme Concentration Too High | Using an excessively high concentration of the enzyme can lead to the detection of even minor contaminating activities.[10] | 1. Perform an enzyme titration experiment to determine the optimal enzyme concentration that provides a robust signal-to-background ratio without being in excess. 2. Plot the reaction rate as a function of enzyme concentration to find the linear range. |
Visualizing the Troubleshooting Process
To aid in diagnosing the source of high background, the following workflow can be used.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Buffer fluorescence signal?! - Biochemistry [protocol-online.org]
- 4. scispace.com [scispace.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Contamination of DNase Preparations Confounds Analysis of the Role of DNA in Alum-Adjuvanted Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC, particularly when dealing with preparations containing Trifluoroacetic Acid (TFA).
I. Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it present in my Pyr-Arg-Thr-Lys-Arg-AMC peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1] As a result, commercially available synthetic peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues in the peptide sequence.[2][3]
Q2: How can residual TFA affect my Pyr-Arg-Thr-Lys-Arg-AMC assay results?
A2: Residual TFA can significantly impact your assay in several ways:
-
pH Alteration: TFA is a strong acid and can lower the pH of your assay buffer.[3] Most proteases have an optimal pH range for activity, and a deviation from this can lead to reduced or even abolished enzyme function.[4][5][6]
-
Enzyme Inhibition: Although not always the case, high concentrations of TFA or other salts can directly inhibit enzyme activity.
-
Fluorescence Interference: While direct fluorescence quenching of 7-amino-4-methylcoumarin (AMC) by TFA is not extensively documented in readily available literature, changes in pH and the ionic strength of the buffer can potentially influence the fluorescence quantum yield of the liberated AMC.[7][8]
-
Alteration of Peptide Structure: The presence of TFA counterions can influence the secondary structure of the peptide substrate.[2]
Q3: What are the typical excitation and emission wavelengths for the liberated AMC fluorophore?
A3: The liberated 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum around 345-360 nm and an emission maximum around 440-460 nm.[9][10][11] It is always recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q4: Is it necessary to remove TFA from my peptide before use?
A4: For sensitive enzymatic assays, it is highly recommended to either remove the TFA or to use a peptide that has been prepared with a more biocompatible counterion, such as acetate or hydrochloride.[2][3] This minimizes the potential for assay artifacts and ensures more reliable and reproducible results.
II. Troubleshooting Guide
This guide addresses common issues encountered during Pyr-Arg-Thr-Lys-Arg-AMC protease assays, with a focus on problems potentially caused by TFA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for AMC. | 1. Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~350 nm, Em: ~450 nm). Run a positive control with free AMC to confirm instrument settings. |
| 2. Inactive Enzyme: The protease has lost activity due to improper storage or handling. | 2. Use a fresh aliquot of the enzyme. Ensure it has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. | |
| 3. Sub-optimal Assay Conditions (pH): Residual TFA from the peptide has lowered the pH of the assay buffer, inhibiting the enzyme.[4][5] | 3. Measure the pH of the final assay mixture. If it is outside the optimal range for your enzyme, adjust the buffer pH or perform a TFA removal/exchange procedure on the peptide (see Section IV: Experimental Protocols). | |
| 4. Degraded Substrate: The Pyr-Arg-Thr-Lys-Arg-AMC peptide has degraded. | 4. Use a fresh stock of the peptide substrate. Store the peptide as recommended by the supplier, protected from light and moisture. | |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The peptide substrate is spontaneously breaking down. | 1. Prepare the substrate solution fresh before each experiment. Minimize its exposure to light and elevated temperatures. |
| 2. Contaminated Reagents: Buffers or other assay components are contaminated with fluorescent substances. | 2. Use high-purity, sterile reagents. Test each component individually for background fluorescence. | |
| 3. Non-specific Binding/Scattering: High concentrations of enzyme or other proteins in the sample may cause light scattering. | 3. Run a control with all components except the substrate to determine the background from the enzyme and other sample components. If necessary, optimize the enzyme concentration. | |
| 4. Well-to-Well Contamination: Cross-contamination between wells during pipetting. | 4. Use fresh pipette tips for each addition. Be careful to avoid splashing between wells. | |
| Inconsistent or Non-Reproducible Results | 1. Variable TFA Concentration: If using the TFA salt of the peptide directly, lot-to-lot variability in TFA content can lead to inconsistent pH changes and assay performance. | 1. For critical applications, it is best to perform a TFA removal/exchange to ensure a consistent starting material. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors. | 2. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions. | |
| 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 3. Ensure the reaction plate is uniformly incubated at the optimal temperature for the enzyme. Use a plate incubator if available. | |
| 4. Timing of Measurements: Inconsistent timing of reagent addition and fluorescence reading. | 4. For kinetic assays, use a plate reader with an injector function for precise timing. For endpoint assays, ensure the incubation time is consistent for all wells. |
III. Experimental Protocols
A. General Protocol for a Protease Assay using Pyr-Arg-Thr-Lys-Arg-AMC
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific protease.
Materials:
-
Pyr-Arg-Thr-Lys-Arg-AMC (preferably with TFA removed or as an acetate/hydrochloride salt)
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of free AMC in the assay buffer.
-
Perform serial dilutions to create a range of concentrations for the standard curve (e.g., 0-10 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare Reagents:
-
Dissolve the Pyr-Arg-Thr-Lys-Arg-AMC substrate in the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Dilute the protease in cold assay buffer to the desired final concentration.
-
-
Assay Reaction:
-
To the appropriate wells of the microplate, add the assay buffer.
-
Add the protease solution to the wells.
-
Initiate the reaction by adding the substrate solution to all wells simultaneously (if possible, using a multichannel pipette or injector).
-
Include appropriate controls:
-
No-enzyme control: Substrate and buffer only (to measure background fluorescence and substrate stability).
-
No-substrate control: Enzyme and buffer only (to measure intrinsic fluorescence of the enzyme preparation).
-
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at appropriate time intervals (for kinetic assays) or after a fixed incubation time (for endpoint assays). Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Use the standard curve to convert the fluorescence intensity values into the concentration of liberated AMC.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
B. Protocol for TFA Removal from Peptide Samples (Lyophilization with HCl)
This method is effective for exchanging TFA counterions with chloride ions.[1][2][12]
Materials:
-
Peptide-TFA salt
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for a few minutes.
-
Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen).
-
Lyophilize the frozen sample until all the solvent is removed.
-
To ensure complete exchange, repeat the process of dissolving in 10 mM HCl, freezing, and lyophilizing at least two more times.
-
After the final lyophilization, the peptide is ready to be dissolved in the desired assay buffer.
IV. Visualizations
Caption: Workflow for a protease assay with a TFA-containing peptide.
References
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. jasco-global.com [jasco-global.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
correcting for inner filter effect in Pyr-Arg-Thr-Lys-Arg-AMC TFA assays
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for identifying and correcting the inner filter effect (IFE) in protease assays utilizing the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay uses a synthetic peptide, Pyr-Arg-Thr-Lys-Arg, which is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2][3] In its conjugated form, the AMC molecule's fluorescence is minimal.[4] When a protease, such as furin or trypsin, cleaves the peptide bond, free AMC is released into the solution.[1][5] This free AMC fluoresces brightly upon excitation (typically around 342-350 nm), and the resulting emission (around 441-460 nm) can be measured to determine enzyme activity.[6][7] The TFA (trifluoroacetic acid) is a counterion remaining from the peptide purification process and typically does not interfere with in vitro assays.[5]
Caption: Workflow of the AMC-based fluorogenic protease assay.
Q2: What is the Inner Filter Effect (IFE)?
The inner filter effect is an artifact in fluorescence measurements where the observed fluorescence intensity is reduced due to the absorption of excitation and/or emitted light by components in the sample.[8] This phenomenon leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, which can significantly impact the accuracy of experimental results.[9][10] It is crucial to distinguish IFE from fluorescence quenching, which involves non-radiative energy transfer through molecular interactions.[8]
Q3: How can I determine if my assay is affected by the Inner Filter Effect?
There are two primary indicators of IFE:
-
Non-Linearity: A standard curve of free AMC fluorescence versus concentration deviates from linearity and begins to plateau at higher concentrations.[11]
-
Substrate-Dependent Rate Decrease: In a kinetic assay, the reaction velocity unexpectedly decreases at high concentrations of the substrate (Pyr-Arg-Thr-Lys-Arg-AMC). This occurs because as the substrate concentration increases, it absorbs more of the excitation light, preventing it from reaching the newly formed free AMC product.[12]
A good rule of thumb is that IFE may be significant if the total absorbance of the sample at the excitation or emission wavelength exceeds 0.08 to 0.1.[12][13]
Q4: What are the types of Inner Filter Effect and what causes them in my assay?
There are two types of IFE:
-
Primary Inner Filter Effect: This occurs when a substance in the well absorbs the excitation light, reducing the number of photons that reach the fluorescent AMC molecules.[8][10] In this specific assay, the primary cause is often the uncleaved Pyr-Arg-Thr-Lys-Arg-AMC substrate itself, or other chromophores in the sample such as a colored inhibitor compound.
-
Secondary Inner Filter Effect: This happens when a substance absorbs the light emitted by the fluorescent AMC before it reaches the detector.[8][10] This is significant only if an absorbing compound's absorbance spectrum overlaps with the AMC emission spectrum (approx. 440-460 nm).[13]
Caption: Primary and Secondary Inner Filter Effects in a well-based assay.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Standard curve for free AMC is not linear at higher concentrations. | Inner Filter Effect: The AMC itself is absorbing the excitation light. | 1. Work within the linear range of the standard curve by diluting samples. 2. Apply a mathematical correction based on the sample's absorbance (See Protocol 1). |
| Enzyme reaction rate decreases at high substrate concentrations. | Primary Inner Filter Effect: The uncleaved substrate is absorbing the excitation light, preventing it from exciting the liberated AMC. | 1. Lower the substrate concentration to a range where its absorbance is < 0.1. 2. Measure the absorbance of all components at the start of the reaction and apply a correction factor. |
| Fluorescence signal appears lower when testing colored compounds (potential inhibitors). | Inner Filter Effect: The colored compound is absorbing the excitation and/or emission light. | 1. Measure the absorbance spectrum of the compound to check for overlap with AMC's excitation and emission wavelengths. 2. Apply the absorbance-based correction method described in Protocol 1. 3. Use an instrumental correction method if available (e.g., Z-position scanning).[14][15] |
| Results are inconsistent between different microplate types or volumes. | Pathlength Variation: The light pathlength differs, which directly affects the magnitude of the inner filter effect.[16] | 1. Standardize the plate type, manufacturer, and well volume for all experiments. 2. Always generate a new AMC standard curve for each new plate type. 3. Re-evaluate the need for IFE correction whenever the experimental setup changes.[16] |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This protocol describes the most common method for mathematically correcting for IFE using absorbance measurements.
Objective: To correct raw fluorescence readings (Fobs) for attenuation caused by IFE to obtain the true fluorescence (Fcorr).
Methodology:
-
Prepare Samples: Prepare your enzyme reaction, inhibitor screen, or AMC standard curve in a fluorescence-compatible microplate (e.g., black, clear-bottom).
-
Measure Fluorescence: Read the fluorescence of each well in a plate reader using the appropriate excitation and emission wavelengths for AMC (e.g., λex = 350 nm, λem = 450 nm). Record this value as Fobs .
-
Measure Absorbance: Using a microplate spectrophotometer, measure the absorbance of the exact same wells at both the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate Corrected Fluorescence: Apply the following correction factor, which is widely used for 90-degree cuvette-based measurements and serves as a strong approximation for microplate assays.[17][18]
Correction Formula: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Analyze Data: Use the calculated Fcorr values for all subsequent analyses, such as plotting standard curves or calculating reaction velocities.
Caption: Workflow for absorbance-based inner filter effect correction.
Data Presentation
Table 1: Example of IFE on an AMC Standard Curve
This table shows hypothetical data illustrating how IFE can cause a deviation from linearity at high fluorophore concentrations and how a correction can restore it.
| AMC Conc. (µM) | Absorbance (Aex + Aem) | Observed RFU (Fobs) | Correction Factor | Corrected RFU (Fcorr) |
| 1.0 | 0.012 | 5,000 | 1.014 | 5,070 |
| 2.5 | 0.030 | 12,500 | 1.035 | 12,938 |
| 5.0 | 0.060 | 24,000 | 1.072 | 25,728 |
| 10.0 | 0.120 | 45,000 | 1.148 | 51,660 |
| 20.0 | 0.240 | 75,000 | 1.318 | 98,850 |
Table 2: Summary of IFE Correction Methods
| Method | Principle | Pros | Cons |
| Sample Dilution | Reduce the concentration of absorbing species to a level where IFE is negligible (Absorbance < 0.1).[13] | Simple, no calculations needed. | May reduce signal below the detection limit; can alter sample properties.[15] |
| Absorbance-Based Correction | Mathematically correct the observed fluorescence using measured absorbance values.[17] | Highly accurate if absorbance is measured properly; corrects for IFE from all components. | Requires access to both a fluorometer and an absorbance plate reader. |
| Instrumental Correction (Z-Position) | Uses a plate reader's ability to measure at different focal heights to calculate and correct for IFE.[14][15] | Does not require absorbance measurements; can be automated. | Only available on specific modern plate readers; may be less accurate for very high absorbance. |
| Added Absorber (AddAbs) | An inert, highly absorbing substance is added to all samples to make the total absorbance high and uniform.[18] | Linearizes fluorescence response without absorbance measurements or calculations.[18] | Requires careful selection of an inert absorber; may reduce overall signal intensity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. static.horiba.com [static.horiba.com]
- 10. srs.tcu.edu [srs.tcu.edu]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. researchgate.net [researchgate.net]
- 13. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Your Pyr-Arg-Thr-Lys-Arg-AMC Protease Assay
Welcome to the technical support center for the Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) protease assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Pyr-Arg-Thr-Lys-Arg-AMC substrate, and which proteases does it detect?
The Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic peptide substrate used to measure the activity of certain proteases.[1][2][3][4] The protease cleaves the bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, releasing free AMC, which produces a fluorescent signal. This substrate is commonly used for assaying the activity of proprotein convertases, particularly furin.[4][5][6] Furin is a calcium-dependent serine endoprotease that plays a crucial role in the processing of many precursor proteins.[7][8] The substrate recognition site for furin is typically Arg-X-(Lys/Arg)-Arg.[9]
Q2: My fluorescent signal is very low or non-existent. What are the common causes?
Low or no signal can stem from several factors:
-
Suboptimal Assay Conditions: Incorrect pH, lack of essential cofactors like calcium, or an inappropriate buffer can significantly reduce enzyme activity.[7][10]
-
Inactive Enzyme: The protease may have lost activity due to improper storage or handling. Enzymes like furin are sensitive to freeze-thaw cycles.[11]
-
Substrate Degradation: The pERTKR-AMC substrate can be sensitive to light and moisture. Improper storage can lead to degradation.[1]
-
Incorrect Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (typically around 360-380 nm for excitation and 460 nm for emission).[12][13][14]
-
Fluorescence Quenching: Components in your sample or assay buffer could be quenching the fluorescent signal.[15][16][17][18]
Q3: How can I increase the sensitivity of my assay?
To improve assay sensitivity, consider the following:
-
Optimize Enzyme and Substrate Concentrations: Systematically titrate both the enzyme and substrate to find the optimal concentrations that yield a robust signal without saturating the enzyme.
-
Optimize Reaction Buffer: Ensure the buffer composition, pH, and ionic strength are optimal for your specific protease. For furin, a calcium-dependent enzyme, the presence of CaCl₂ is critical.[7][8][19]
-
Increase Incubation Time: A longer incubation period may be necessary to detect low levels of protease activity.[10]
-
Use a More Sensitive Fluorophore: While AMC is common, alternative fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) can offer a higher quantum yield, leading to a stronger signal.[20]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from your enzymatic reaction, reducing the assay's dynamic range and sensitivity.
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release. If high, consider preparing the substrate solution fresh for each experiment and storing it protected from light. |
| Contaminated Reagents | Test each component of the assay (buffer, enzyme, substrate) individually for fluorescence at the detection wavelengths. Replace any component that shows high intrinsic fluorescence. |
| Well Plate Interference | The type of microplate can affect background fluorescence and signal intensity. Test different types of black, low-binding microplates to find one that minimizes background.[13] |
Issue 2: Non-linear Reaction Kinetics
The rate of product formation should ideally be linear over the course of the measurement period. If you observe non-linear kinetics, it could indicate a problem with the assay conditions.
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | If the reaction rate slows over time, the substrate may be getting depleted. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme Instability | The protease may be unstable under the assay conditions. Try adding stabilizing agents like glycerol or BSA to the buffer, or perform the assay at a lower temperature. |
| Product Inhibition | The released product may be inhibiting the enzyme. This is less common with AMC-based assays but can be checked by adding a known amount of AMC at the start of the reaction to see if it affects the initial rate. |
| Photobleaching | Continuous exposure to the excitation light can cause the fluorophore to photobleach. Reduce the frequency of measurements or use a lower excitation intensity if your instrument allows. |
Experimental Protocols
Protocol 1: Optimizing pH for Furin Activity
This protocol describes how to determine the optimal pH for your furin protease assay using the pERTKR-AMC substrate. Furin is known to have activity over a pH range of 6.0 to 8.5, with maximal activation sometimes observed at a slightly acidic pH, mimicking the trans-Golgi network environment.[7][21][22]
Materials:
-
Purified furin enzyme
-
pERTKR-AMC substrate
-
A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-8.5)
-
1 M CaCl₂ solution
-
Black, low-binding 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffers: Prepare a set of 100 mM buffers at various pH points (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Add 1 mM CaCl₂ to each buffer.
-
Prepare Reagents:
-
Dilute the furin enzyme to the desired working concentration in a neutral pH buffer (e.g., pH 7.5 HEPES with 1 mM CaCl₂).
-
Dilute the pERTKR-AMC substrate to the desired working concentration in deionized water.
-
-
Set up the Reaction: In the 96-well plate, add the following to triplicate wells for each pH to be tested:
-
50 µL of the appropriate pH assay buffer.
-
20 µL of the diluted furin enzyme.
-
Include "no enzyme" controls for each pH buffer.
-
-
Initiate the Reaction: Add 30 µL of the diluted pERTKR-AMC substrate to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over 30-60 minutes with excitation at ~380 nm and emission at ~460 nm.
-
Analyze Data: Calculate the initial reaction velocity (rate of fluorescence increase) for each pH. Plot the reaction rate against the pH to determine the optimal pH.
Protocol 2: Determining Calcium Dependence of Furin
This protocol outlines how to verify and quantify the calcium requirement for your furin protease. Furin is a calcium-dependent protease.[7][8][19]
Materials:
-
Purified furin enzyme
-
pERTKR-AMC substrate
-
Optimal assay buffer (determined from Protocol 1) prepared without CaCl₂.
-
1 M CaCl₂ solution
-
1 M EGTA solution (a calcium chelator)
-
Black, low-binding 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Calcium and EGTA Dilutions: Prepare a series of CaCl₂ dilutions in the calcium-free assay buffer to achieve final concentrations ranging from 0 to 5 mM. Also, prepare a control with EGTA (e.g., 10 mM final concentration).
-
Prepare Reagents: Dilute the furin enzyme and pERTKR-AMC substrate in the calcium-free assay buffer.
-
Set up the Reaction: In the 96-well plate, add the following to triplicate wells for each calcium concentration:
-
50 µL of the assay buffer containing the different concentrations of CaCl₂ or EGTA.
-
20 µL of the diluted furin enzyme.
-
-
Initiate the Reaction: Add 30 µL of the diluted pERTKR-AMC substrate to all wells.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
-
Analyze Data: Calculate the initial reaction velocity for each calcium concentration. Plot the reaction rate against the CaCl₂ concentration to determine the optimal calcium concentration and to confirm the enzyme's calcium dependence.
Data Summary Tables
Table 1: Typical Reaction Conditions for Furin-like Proteases
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.5 | Optimal pH can be enzyme-specific. Furin activation is often favored at slightly acidic pH.[21][23] |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme instability. |
| Calcium Chloride (CaCl₂) | 1 - 5 mM | Essential for furin activity.[7][19] |
| Substrate Concentration | 10 - 100 µM | Should be at or below the Kₘ for linear kinetics. The Kₘ for pERTKR-AMC with furin is in the low micromolar range.[24] |
| Enzyme Concentration | 0.1 - 10 ng/µL | Should be titrated to achieve a linear reaction rate within the desired assay time. |
Table 2: Excitation and Emission Wavelengths for Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 360 - 380 | ~460 | Standard fluorophore for this assay.[12][13] |
| ACC (7-amino-4-carbamoylmethylcoumarin) | ~350 | ~450 | Higher quantum yield than AMC, potentially increasing sensitivity.[20] |
| FAM (5-carboxyfluorescein) | ~495 | ~520 | A brighter fluorophore that can increase the dynamic range of the assay.[25] |
Visual Guides
Caption: General workflow for the Pyr-Arg-Thr-Lys-Arg-AMC protease assay.
Caption: Troubleshooting flowchart for low signal in the protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 5. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 7. Human furin is a calcium-dependent serine endoprotease that recognizes the sequence Arg-X-X-Arg and efficiently cleaves anthrax toxin protective antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furin Prodomain ppFurin Enhances Ca2+ Entry Through Orai and TRPC6 Channels’ Activation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thermofisher.com [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. The endoproteinase furin contains two essential Ca2+ ions stabilizing its N-terminus and the unique S1 specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Peptide Substrate Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using fluorogenic peptide substrates in their experiments.
Frequently Asked Questions (FAQs)
1. What is the basic principle of a fluorogenic peptide substrate assay?
Fluorogenic peptide substrate assays are used to measure enzyme activity. These substrates consist of a peptide sequence specific to the enzyme of interest, flanked by a fluorophore and a quencher molecule. In its intact state, the substrate exhibits minimal fluorescence because the quencher absorbs the energy emitted by the fluorophore. When the enzyme cleaves the peptide bond, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be measured over time. This increase is directly proportional to the enzyme's activity.
2. How do I choose the correct substrate for my enzyme?
Selecting the right substrate is critical for a successful assay. The peptide sequence should be specific to the target enzyme to avoid off-target cleavage by other proteases that may be present in the sample.[1][2][3] The choice of fluorophore and quencher is also important and should be compatible with the available detection instrumentation (e.g., microplate reader, spectrofluorometer).
3. What are the optimal concentrations of enzyme and substrate to use?
The ideal concentrations will vary depending on the specific enzyme and substrate. It is recommended to perform initial experiments to determine the Michaelis-Menten constant (Km), which reflects the affinity of the enzyme for the substrate.[4][5] A common starting point is to use a substrate concentration that is 10- to 20-fold higher than the Km to ensure the enzyme is the limiting factor.[5] The enzyme concentration should be adjusted to ensure that approximately 10% of the total substrate is consumed during the experiment.[5]
4. What type of microplate should I use for a fluorescence-based assay?
For fluorescence assays, it is recommended to use black plates with clear bottoms.[6] The black walls minimize light scattering and reduce background fluorescence, leading to a better signal-to-noise ratio.
Troubleshooting Guide
This section addresses common problems encountered during fluorogenic peptide substrate assays and provides step-by-step guidance to resolve them.
Issue 1: High Background Fluorescence
Description: The fluorescence signal in the negative control wells (without enzyme or with an inhibitor) is significantly high, reducing the dynamic range of the assay.
Potential Causes:
-
Substrate Instability: The substrate may be degrading spontaneously, leading to the release of the fluorophore.
-
Autofluorescence: Components in the assay buffer, the sample itself, or the microplate can be inherently fluorescent.[7][8]
-
Contamination: The substrate or buffer may be contaminated with a fluorescent substance.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. A significant increase in signal indicates substrate instability.
-
Check for Autofluorescence: Measure the fluorescence of the assay buffer, the sample (without substrate), and an empty well of the microplate to identify the source of autofluorescence.[8]
-
Use High-Quality Reagents: Ensure that all reagents, especially the assay buffer and water, are of high purity and free from fluorescent contaminants.
Issue 2: Low Signal-to-Noise Ratio
Description: The difference between the signal from the enzymatic reaction and the background noise is too small to make reliable measurements.
Potential Causes:
-
Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for detection.
-
Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low.[5]
-
Low Enzyme Activity: The enzyme may be inactive or inhibited.
Troubleshooting Steps:
-
Optimize Concentrations: Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions for your assay.
-
Adjust Instrument Settings: Increase the fluorescence gain on your microplate reader to amplify the signal. Be cautious not to saturate the detector.[5]
-
Verify Enzyme Activity: Confirm the activity of your enzyme stock using a known positive control or an alternative assay method.
Issue 3: Substrate Insolubility
Description: The peptide substrate precipitates out of the solution, leading to inaccurate and inconsistent results.
Potential Causes:
-
Hydrophobic Nature of Substrate: Many fluorophores and quenchers are hydrophobic, which can reduce the overall solubility of the peptide substrate.[9]
-
Inappropriate Solvent: The substrate may not be fully dissolved in the initial solvent before being added to the assay buffer.
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.[10] Ensure the final concentration of the organic solvent does not inhibit the enzyme.
-
Modify the Peptide Sequence: If solubility issues persist, consider synthesizing a new substrate with more hydrophilic amino acids in the peptide sequence.
-
Sonication: Gently sonicate the substrate solution to aid in dissolution.
Issue 4: Inner Filter Effect
Description: At high substrate concentrations, the relationship between fluorescence intensity and fluorophore concentration becomes non-linear, leading to an underestimation of the reaction rate.[11][12][13]
Potential Causes:
-
Absorption of Excitation or Emission Light: The substrate or other components in the assay can absorb the excitation light before it reaches the fluorophore (primary inner filter effect) or absorb the emitted light before it reaches the detector (secondary inner filter effect).[14][15]
Troubleshooting Steps:
-
Reduce Substrate Concentration: The most straightforward way to mitigate the inner filter effect is to work with lower substrate concentrations.[11]
-
Measure Absorbance: Check the absorbance of the substrate at the excitation and emission wavelengths. As a general guideline, the optical density should be less than 0.1.[11]
-
Use Correction Formulas: If high substrate concentrations are necessary, mathematical corrections can be applied to the fluorescence data to account for the inner filter effect.[13][16]
Data Presentation
Table 1: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Substrate Instability | Test substrate stability in buffer without enzyme. |
| Autofluorescence | Measure fluorescence of individual assay components. | |
| Low Signal-to-Noise | Suboptimal Concentrations | Titrate enzyme and substrate concentrations. |
| Incorrect Gain Setting | Adjust the gain on the fluorescence reader. | |
| Substrate Insolubility | Hydrophobic Substrate | Use a co-solvent like DMSO for initial dissolution. |
| Incomplete Dissolution | Gently sonicate the substrate solution. | |
| Inner Filter Effect | High Substrate Concentration | Reduce substrate concentration or apply correction formulas. |
| High Absorbance | Ensure optical density at ex/em wavelengths is < 0.1.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme and Substrate Concentrations
-
Prepare a Substrate Dilution Series: Create a series of substrate dilutions in assay buffer, ranging from well below to well above the estimated Km.
-
Prepare Enzyme Solution: Dilute the enzyme stock to a working concentration in assay buffer.
-
Set Up the Assay Plate: In a 96-well black plate, add the substrate dilutions to different wells.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. Include negative controls with buffer instead of enzyme.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period.
-
Analyze the Data: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
Visualizations
Caption: Mechanism of a fluorogenic peptide substrate assay.
References
- 1. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. scientistlive.com [scientistlive.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 12. static.horiba.com [static.horiba.com]
- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. v-autos.com [v-autos.com]
- 16. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA Protease Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA in protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of various proteases. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is recognized and cleaved by proteases such as furin, trypsin, and thrombin.[1][2][3][4] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the continuous monitoring of enzyme activity and is suitable for screening potential enzyme inhibitors.[2][3]
Q2: What enzymes are known to cleave Pyr-Arg-Thr-Lys-Arg-AMC?
This substrate is recognized and cleaved by several serine proteases, most notably:
-
Furin: A member of the proprotein convertase family.[2][5][6]
-
Trypsin: A well-characterized digestive serine protease.[3][4]
-
Other Proprotein Convertases (PCs): PC1/3, PC2, PC4, PC5/6, and PC7 have also been shown to cleave this substrate, albeit with varying efficiencies.[7]
Q3: What are the recommended excitation and emission wavelengths for detecting the released AMC?
For the detection of the cleaved 7-amino-4-methylcoumarin (AMC) group, the following wavelength settings are generally recommended:
-
Excitation: 360-380 nm
-
Emission: 440-460 nm
It is always advisable to confirm the optimal settings for your specific microplate reader.
Q4: How should I prepare and store the this compound substrate stock solution?
For optimal performance and longevity of the substrate:
-
Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent such as DMSO or water. If using water, it is recommended to filter and sterilize the working solution through a 0.22 µm filter before use.[1]
-
Storage of Stock Solution: Aliquot the reconstituted substrate to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The product should be stored sealed, away from moisture and light.[1]
Troubleshooting Guide
Problem 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify that the plate reader's excitation and emission wavelengths are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm). |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and has not lost activity. Test with a known active batch of the enzyme if possible. |
| Substrate Degradation | Prepare a fresh dilution of the substrate from a properly stored stock solution. Avoid multiple freeze-thaw cycles. |
| Inappropriate Buffer Conditions | Check that the assay buffer pH and ionic strength are optimal for the specific enzyme being used. Enzyme activity is highly dependent on these factors. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Extend the incubation time and monitor the fluorescence kinetically. |
| Presence of an Inhibitor | Ensure that no components of the sample or buffer are inhibiting the enzyme. For example, sodium azide can inhibit peroxidase activity if a coupled assay is being used. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Some substrates can hydrolyze spontaneously over time. Prepare the final reaction mixture immediately before measurement. Run a "substrate only" control to determine the level of autohydrolysis. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and buffers. Contaminants can be fluorescent or may contain proteases that cleave the substrate. |
| Sample Autofluorescence | Some biological samples contain endogenous fluorescent molecules.[8] Run a "sample only" control (without substrate) to measure the intrinsic fluorescence and subtract this value from your measurements. |
| Non-specific Binding of Antibodies (if applicable) | In formats like immunofluorescence, non-specific antibody binding can cause high background.[8][9] Ensure adequate blocking steps and titrate antibody concentrations.[8][9] |
| Incorrect Plate Type | For fluorescence assays, use black microplates with clear bottoms to minimize background from scattered light and well-to-well crosstalk. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature. Ensure all components are at the correct assay temperature and maintain a stable temperature during the incubation and reading steps. |
| Incomplete Mixing | Gently but thoroughly mix the reagents in each well to ensure a homogenous reaction. Avoid introducing bubbles. |
| Edge Effects in Microplate | Evaporation from the outer wells of a microplate can lead to inconsistencies. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidified environment. |
| Readings Outside Linear Range | If the signal is too high, it may be saturating the detector. Dilute the enzyme or sample and re-run the assay to ensure the readings fall within the linear range of the instrument and the assay. |
Experimental Protocols
General Protease Activity Assay Protocol
This is a general guideline. The concentrations of enzyme and substrate, as well as the incubation time, should be optimized for each specific enzyme and experimental condition.
-
Prepare Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A typical starting point is 2x the final desired concentration.
-
Prepare Enzyme Solution: Dilute the protease to the desired concentration in cold assay buffer immediately before use.
-
Set up the Assay Plate:
-
Add 50 µL of the substrate working solution to each well of a black, clear-bottom 96-well plate.
-
Include control wells:
-
Blank (Substrate Only): 50 µL of substrate working solution and 50 µL of assay buffer.
-
Positive Control: A known active concentration of the enzyme.
-
Negative Control (Inhibitor): Enzyme pre-incubated with a known inhibitor.
-
-
-
Initiate the Reaction: Add 50 µL of the enzyme solution to the appropriate wells.
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 360-380/440-460 nm) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. For enzymes with low activity, longer incubation times may be necessary.[10][11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Enzyme Example | Notes |
| Substrate Concentration | 5 - 50 µM | Furin, Trypsin | Should be optimized. A common starting point is near the K_m value if known. |
| Enzyme Concentration | Varies widely | - | Should be titrated to ensure the reaction rate is linear over the desired time course. |
| Incubation Time | 15 - 120 minutes | Trypsin, Furin | Depends on enzyme activity and concentration. Kinetic reads are recommended over a single endpoint.[11] |
| Temperature | 25 - 37°C | - | Should be optimal for the specific enzyme.[10] |
| pH | 7.0 - 8.5 | - | Highly dependent on the specific protease. |
K_m Values for Pyr-Arg-Thr-Lys-Arg-AMC with Proprotein Convertases [7]
| Enzyme | K_m (µM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Visualizations
Caption: A typical experimental workflow for a protease assay using a fluorogenic substrate.
Caption: A logical flowchart for troubleshooting common issues in enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate. It is used to measure the activity of certain proteases, which are enzymes that break down proteins. When a protease cleaves the peptide, the 7-amino-4-methylcoumarin (AMC) group is released, which then fluoresces. The intensity of this fluorescence is directly proportional to the enzyme's activity. This substrate is particularly useful for screening for enzyme inhibitors.[1][2]
Q2: Which enzymes are known to hydrolyze Pyr-Arg-Thr-Lys-Arg-AMC?
The primary enzymes that recognize and cleave the Pyr-Arg-Thr-Lys-Arg sequence are serine proteases, including:
-
Furin: A proprotein convertase involved in the maturation of a wide variety of proteins.[3]
-
Thrombin: A key enzyme in the blood coagulation cascade.[1][2]
-
Trypsin: A digestive enzyme found in the small intestine.[1][2]
Q3: What is the optimal pH for the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC?
The optimal pH for hydrolysis depends on the specific enzyme being assayed. Each enzyme has a characteristic pH range in which it exhibits maximum activity. It is crucial to use a buffer that maintains the pH within the optimal range for the enzyme of interest to ensure accurate and reproducible results.
Q4: How does pH affect the activity of the enzymes that cleave this substrate?
The pH of the reaction buffer is a critical parameter that can significantly impact the rate of hydrolysis. Deviations from the optimal pH can lead to a decrease in or complete loss of enzymatic activity. This is because the ionization state of amino acid residues in the enzyme's active site, which is essential for substrate binding and catalysis, is pH-dependent.
Q5: Can the Pyr-Arg-Thr-Lys-Arg-AMC substrate undergo non-enzymatic hydrolysis?
While enzymatic cleavage is the primary mechanism of hydrolysis, the stability of the substrate itself can be influenced by pH. At extreme pH values (highly acidic or alkaline), the peptide bond may be susceptible to non-enzymatic hydrolysis. This can lead to an increase in background fluorescence and should be considered when designing experiments. It is always recommended to include a "no-enzyme" control to measure the rate of any non-enzymatic substrate degradation under the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low fluorescence signal | Suboptimal pH for the enzyme. | Ensure the pH of your assay buffer is within the optimal range for your target enzyme. Verify the pH of the final reaction mixture. |
| Inactive enzyme. | Check the storage conditions and age of your enzyme. Perform a positive control experiment with known optimal conditions. | |
| Incorrect substrate concentration. | Use a substrate concentration that is appropriate for your enzyme and assay conditions. Typically, a concentration at or near the Michaelis constant (Km) is a good starting point. | |
| High background fluorescence | Non-enzymatic hydrolysis of the substrate. | Run a "no-enzyme" control to quantify the level of background hydrolysis. If high, consider adjusting the pH to a range where the substrate is more stable, if compatible with your enzyme. |
| Contaminated reagents. | Use high-purity water and reagents. Ensure that buffers and other solutions are free of contaminating proteases. | |
| Inconsistent or variable results | Fluctuations in pH. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Prepare fresh buffers regularly. |
| Temperature variations. | Ensure that all components of the assay are equilibrated to the correct temperature before starting the reaction and maintain a constant temperature during the assay. |
Data Presentation
The rate of Pyr-Arg-Thr-Lys-Arg-AMC hydrolysis is highly dependent on the specific enzyme and the pH of the reaction. The following table summarizes the optimal pH ranges for the key enzymes that cleave this substrate.
| Enzyme | Optimal pH Range | Peak Activity pH |
| Furin | 5.0 - 8.0 | ~6.0 |
| Thrombin | 5.0 - 10.0 | ~8.3 |
| Trypsin | 7.0 - 9.0 | ~8.0 - 8.5 |
Experimental Protocols
Below are detailed methodologies for measuring the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC by Furin, Thrombin, and Trypsin.
Furin Activity Assay
This protocol is designed to measure the activity of furin using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC.
-
Reagents:
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.
-
Recombinant Furin
-
Pyr-Arg-Thr-Lys-Arg-AMC substrate
-
AMC (7-amino-4-methylcoumarin) standard for calibration
-
-
Procedure:
-
Prepare a stock solution of the Pyr-Arg-Thr-Lys-Arg-AMC substrate in DMSO.
-
Dilute the substrate to the desired final concentration in Furin Assay Buffer.
-
Prepare a dilution series of the AMC standard in Furin Assay Buffer for the calibration curve.
-
Add the diluted substrate solution to the wells of a microplate.
-
Initiate the reaction by adding the furin enzyme to the wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C, with excitation at ~350-380 nm and emission at ~450-460 nm.
-
Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the furin activity.
-
Calculate the enzyme activity from the slope of the linear portion of the kinetic curve, using the AMC standard curve to convert fluorescence units to moles of product formed.
-
Thrombin Activity Assay
This protocol outlines the measurement of thrombin activity.
-
Reagents:
-
Thrombin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA.
-
Thrombin
-
Pyr-Arg-Thr-Lys-Arg-AMC substrate
-
AMC standard
-
-
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the substrate in Thrombin Assay Buffer to the final working concentration.
-
Prepare an AMC standard curve as described for the furin assay.
-
Add the substrate solution to the microplate wells.
-
Start the reaction by adding thrombin.
-
Monitor the increase in fluorescence kinetically at 37°C (Ex: ~350 nm, Em: ~450 nm).
-
Determine the reaction rate from the linear phase of the fluorescence curve and calculate thrombin activity using the AMC standard curve.
-
Trypsin Activity Assay
This protocol is for the determination of trypsin activity.
-
Reagents:
-
Trypsin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Trypsin
-
Pyr-Arg-Thr-Lys-Arg-AMC substrate
-
AMC standard
-
-
Procedure:
-
Prepare a substrate stock solution in DMSO.
-
Dilute the substrate to the desired final concentration in Trypsin Assay Buffer.
-
Prepare an AMC standard curve.
-
Pipette the substrate solution into the microplate wells.
-
Initiate the reaction by adding the trypsin solution.
-
Measure the fluorescence kinetically at room temperature or 37°C (Ex: ~365 nm, Em: ~449 nm).
-
Calculate the rate of hydrolysis from the linear portion of the progress curve and determine the trypsin activity using the AMC standard curve.[4]
-
Visualizations
Experimental Workflow for Protease Activity Assay
Caption: A generalized workflow for determining protease activity using a fluorogenic substrate.
Logical Relationship of pH and Enzyme Activity
Caption: The central role of pH in determining the rate of enzymatic hydrolysis.
References
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA Experiments
Welcome to the technical support center for Pyr-Arg-Thr-Lys-Arg-AMC TFA enzymatic assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce variability in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound assays?
A1: Variability in these assays can stem from several factors, including:
-
Reagent Preparation and Handling: Inconsistent substrate or enzyme concentrations, improper storage, and repeated freeze-thaw cycles.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times.
-
Instrumentation Settings: Incorrect or inconsistent settings on the fluorescence plate reader (e.g., excitation/emission wavelengths, gain, number of flashes).
-
Pipetting Errors: Inaccurate or inconsistent volumes of reagents.
-
Environmental Factors: Contamination of reagents or labware.
-
TFA Counterion Effects: The trifluoroacetate (TFA) counterion can sometimes influence experimental results.[1]
Q2: How can I minimize background fluorescence in my assay?
A2: High background fluorescence can obscure the signal from your enzymatic reaction. To minimize it:
-
Use appropriate microplates: Black, opaque-walled microplates are recommended for fluorescence assays to reduce light scatter and crosstalk between wells.
-
Check your buffer: Some buffers or media components can be autofluorescent. Prepare a "buffer-only" control to assess its contribution to the background signal.
-
Dilute your sample: If your sample contains autofluorescent compounds, consider diluting it, if possible without compromising the enzyme activity.
-
Optimize reader settings: Adjust the gain setting on your plate reader. A high gain can amplify a weak signal but also increase background noise.[2]
Q3: What are the optimal storage and handling conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity of the substrate. The manufacturer recommends storing the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It should be stored in a sealed container, protected from moisture and light, and preferably under nitrogen.[3] If using water as the solvent for the stock solution, it is advisable to filter and sterilize it before use.[3] Avoid repeated freeze-thaw cycles.
Q4: How does the TFA counterion potentially affect my experiment?
A4: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, resulting in the peptide being a TFA salt. Residual TFA can:
-
Alter the pH of your assay buffer: This can affect enzyme activity.
-
Inhibit or promote cell growth in cell-based assays. [1]
-
Act as an allosteric regulator for some proteins. [1] If you suspect TFA interference, you may consider exchanging the counterion to hydrochloride or another biologically compatible salt.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | Reduced coefficient of variation (CV) between replicates. |
| Temperature Gradients | Pre-incubate the plate and reagents at the assay temperature. Avoid placing the plate on a cold or hot surface. | Consistent reaction rates across the plate. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents. An orbital shaker can be used for a brief period. | Homogeneous reaction mixture and more uniform fluorescence readings. |
| Evaporation | Use plate sealers, especially for long incubation times. Ensure a humidified environment if possible. | Consistent well volumes and concentrations throughout the experiment. |
Issue 2: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. | A clear increase in fluorescence over time. |
| Incorrect Wavelengths | For AMC, use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. | Optimal detection of the cleaved fluorophore. |
| Sub-optimal pH or Buffer | Verify the pH of your assay buffer. The optimal pH can be enzyme-dependent. | Increased enzyme activity and a stronger fluorescence signal. |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation. | A detectable level of fluorescence. |
Issue 3: Non-linear Reaction Progress Curves
| Potential Cause | Recommended Solution | Expected Outcome |
| Substrate Depletion | Decrease the enzyme concentration or the incubation time. Ensure the substrate concentration is not limiting. | A linear initial reaction rate. |
| Product Inhibition | Dilute the enzyme to slow down the reaction and minimize product accumulation. | A more linear progress curve. |
| Photobleaching | Reduce the exposure time to the excitation light. Decrease the number of flashes if your plate reader allows. | A stable fluorescence signal over time in the absence of enzyme activity. |
| Inner Filter Effect | Dilute the sample to reduce the absorbance. Use a standard curve to correct for this effect if necessary.[4][5] | A linear relationship between fluorescence and product concentration. |
Experimental Protocols
Standard Protocol for Protease Activity Assay
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific enzyme and experimental setup.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer of appropriate pH and ionic strength for the enzyme being studied (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C or -80°C.
- Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable buffer. Store at -20°C or -80°C.
- Working Solutions: On the day of the experiment, dilute the substrate and enzyme to the desired concentrations in the assay buffer.
2. Assay Procedure (96-well plate format):
- Add 50 µL of the assay buffer to all wells.
- Add 20 µL of the enzyme working solution to the sample wells. For control wells (no enzyme), add 20 µL of assay buffer.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding 30 µL of the substrate working solution to all wells.
- Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition:
- Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.
- Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
4. Data Analysis:
- Subtract the background fluorescence (from wells without enzyme) from the fluorescence readings of the sample wells.
- Plot the fluorescence intensity versus time.
- The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
Visualizations
Caption: A typical experimental workflow for a protease assay using a fluorogenic substrate.
Caption: A decision tree for troubleshooting common issues in fluorogenic enzyme assays.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
how to handle autofluorescence in cell-based assays with Pyr-Arg-Thr-Lys-Arg-AMC TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with autofluorescence in cell-based assays using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases, such as trypsin and thrombin.[1][2][3][4] The peptide sequence (Pyr-Arg-Thr-Lys-Arg) is recognized and cleaved by the target protease. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorometer. The rate of AMC release is directly proportional to the enzyme's activity.
Q2: What is autofluorescence and why is it a problem in my assay?
Autofluorescence is the natural fluorescence emitted by cells and other components in your sample, independent of the specific fluorescent substrate you are using.[5][6] This background fluorescence can interfere with your assay by masking the specific signal from the cleaved AMC, leading to reduced sensitivity, lower signal-to-noise ratios, and inaccurate measurements of enzyme activity.[6][7] Common sources of autofluorescence include endogenous cellular components like NADH, riboflavin, and collagen, as well as components of the cell culture medium like phenol red and fetal bovine serum (FBS).[6][7][8][9]
Q3: How can I determine if autofluorescence is impacting my results?
To assess the contribution of autofluorescence, it is crucial to include proper controls in your experimental setup. The most important control is an "unstained" or "no substrate" control, which consists of cells treated in the same way as your experimental samples but without the addition of the this compound substrate.[6] Measuring the fluorescence of this control will reveal the baseline autofluorescence of your cells and medium.
Troubleshooting Guide
This guide addresses common issues related to high background fluorescence in cell-based assays with Pyr-Arg-Thr-Lys-Arg-AMC.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in "no substrate" control wells. | Cell Culture Medium Components: Phenol red and fetal bovine serum (FBS) are known to be fluorescent.[8] | - Use phenol red-free medium.[8] - Reduce the concentration of FBS in the final assay buffer, or switch to bovine serum albumin (BSA) which has lower autofluorescence.[6][7] - Consider using a specialized low-autofluorescence medium formulation if available.[8] |
| Endogenous Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH, riboflavin, and flavins.[6][7][9] This is often more pronounced in the blue-green spectral region where AMC emits.[7][8] | - Wash cells with phosphate-buffered saline (PBS) before adding the substrate to remove autofluorescent components from the expired medium. - If possible with your experimental design, consider using a fluorophore that emits in the red or far-red spectrum, as cellular autofluorescence is typically lower at longer wavelengths.[5][6][8] | |
| Fluorescence signal is high in all wells, including those with inhibitors. | Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[5][6][10] | - If fixation is necessary, use the lowest possible concentration and shortest duration of the fixative.[5][11] - Consider alternative fixatives like ice-cold methanol or ethanol.[5][6] - Chemical quenching of aldehyde-induced autofluorescence can be attempted with reagents like sodium borohydride, though results can be variable.[5][6] |
| Presence of Dead Cells: Dead cells are often more autofluorescent than healthy cells and can non-specifically bind reagents.[6][7] | - Ensure high cell viability before starting the experiment. - Remove dead cells and debris by gentle centrifugation and washing before the assay.[7] - For suspension cells, consider using a viability dye and gating out dead cells if using a flow cytometer.[6][7] |
Experimental Protocols
Protocol: Minimizing Autofluorescence in a Protease Activity Assay Using this compound
This protocol provides a general workflow for a cell-based protease assay, incorporating steps to reduce background fluorescence.
1. Cell Culture and Plating:
- Culture cells in phenol red-free medium supplemented with a low percentage of FBS (e.g., 2-5%) if possible.
- Plate cells at the desired density in a black-walled, clear-bottom 96-well plate to minimize well-to-well crosstalk.
- Include wells for "no substrate" controls and other necessary experimental controls.
2. Cell Treatment (e.g., with activators or inhibitors of the protease):
- Treat cells with your compounds of interest for the desired time.
3. Assay Preparation:
- Prepare a fresh working solution of this compound in an appropriate assay buffer (e.g., PBS or Tris-based buffer). The final concentration will need to be optimized for your specific enzyme and cell type.
- Gently aspirate the culture medium from the wells.
- Wash the cell monolayer twice with pre-warmed PBS to remove residual medium components.
4. Substrate Addition and Signal Detection:
- Add the this compound working solution to all wells, including experimental and control wells (except for the "no substrate" controls, which receive assay buffer alone).
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~350-380 nm excitation and ~440-460 nm emission).
- Measure the fluorescence intensity kinetically over a set period or as an endpoint reading.
5. Data Analysis:
- Subtract the average fluorescence intensity of the "no substrate" control wells from all other wells to correct for background autofluorescence.
- Calculate the rate of substrate cleavage (for kinetic assays) or the net fluorescence signal (for endpoint assays) to determine protease activity.
Illustrative Data on Autofluorescence Reduction
The following table provides example data demonstrating the impact of different strategies on reducing background fluorescence.
| Condition | Average Background Fluorescence (Arbitrary Units) | Signal-to-Background Ratio (Example) |
| Standard Medium (with Phenol Red and 10% FBS) | 1500 | 3:1 |
| Phenol Red-Free Medium + 10% FBS | 950 | 5:1 |
| Phenol Red-Free Medium + 2% FBS | 600 | 8:1 |
| Phenol Red-Free Medium + 2% FBS (with PBS wash) | 450 | 11:1 |
Visual Guides
Workflow for Minimizing Autofluorescence
Caption: A streamlined workflow for cell-based assays emphasizing steps to reduce autofluorescence.
Conceptual Diagram: The Problem of Autofluorescence
Caption: The contribution of specific signal and background autofluorescence to the total measured fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
enzyme concentration optimization for Pyr-Arg-Thr-Lys-Arg-AMC TFA
Welcome to the technical support center for the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing enzyme concentration and experimental design.
Frequently Asked Questions (FAQs)
Q1: What enzymes are known to cleave this compound?
A1: This substrate is designed for high-sensitivity detection of a variety of serine proteases. It is a well-established substrate for furin and other proprotein convertases (PCs) such as PC1/3, PC2, PC4, PC5/6, PC7, and PACE4.[1] Additionally, it is reported to be cleaved by trypsin and thrombin.[2][3]
Q2: What are the recommended storage and handling conditions for the substrate?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Protect the substrate from light and moisture.[2]
Q3: How should I prepare the substrate stock solution?
A3: The substrate is typically dissolved in a minimal amount of DMSO to create a concentrated stock solution. For aqueous working solutions, it is recommended to dilute the stock solution in the desired assay buffer. If using water as the solvent for the stock solution, it should be filtered and sterilized.[2]
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The liberated 7-amino-4-methylcoumarin (AMC) can be detected fluorometrically. The recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.
Q5: I am observing high background fluorescence in my assay. What are the possible causes and solutions?
A5: High background fluorescence can be caused by several factors:
-
Substrate degradation: Improper storage or handling of the substrate can lead to spontaneous hydrolysis. Ensure the substrate is stored correctly and protected from light.
-
Contaminated reagents: Assay buffers or other reagents may be contaminated with proteases. Use high-purity reagents and sterile, nuclease-free water.
-
Autohydrolysis of the substrate: Some substrates may exhibit a low level of spontaneous hydrolysis in aqueous solutions. Prepare fresh substrate dilutions before each experiment.
-
Well plate selection: The type of microplate can influence background fluorescence. It is recommended to use black, opaque-walled plates for fluorescence assays to minimize light scatter and bleed-through.
Q6: My signal-to-noise ratio is low. How can I improve it?
A6: A low signal-to-noise ratio can be addressed by:
-
Optimizing enzyme concentration: The enzyme concentration may be too low. Perform a titration to determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.
-
Optimizing substrate concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme. A substrate concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition.
-
Increasing incubation time: A longer incubation time may be necessary to generate a sufficient amount of fluorescent product. However, ensure that the reaction remains in the linear range during the extended incubation.
-
Checking instrument settings: Ensure that the gain setting on your fluorometer is optimized for the signal range of your assay.
Experimental Protocols
Detailed Methodology for Furin Activity Assay
This protocol is based on established methods for determining furin inhibition constants using Pyr-Arg-Thr-Lys-Arg-AMC.
Materials:
-
Recombinant human furin
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, pH 7.0, containing 0.2% Triton X-100, 2 mM CaCl₂, and 0.02% sodium azide.
-
Bovine Serum Albumin (BSA)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the assay buffer and add BSA to a final concentration of 1 mg/ml.
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Substrate Working Solutions: Dilute the substrate stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 5 µM, 12.5 µM, 20 µM, and 50 µM).
-
Prepare the Enzyme Solution: Dilute the recombinant human furin in the assay buffer to a working concentration of 1.9 nM. This will result in a final concentration of 0.95 nM in the assay wells.
-
Set up the Assay Plate:
-
Add 50 µL of the appropriate substrate working solution to each well.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
For blank wells, add 50 µL of assay buffer instead of the enzyme solution.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from the signal of the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Data Presentation
Table 1: Kinetic Constants (Km) for Pyr-Arg-Thr-Lys-Arg-AMC with Proprotein Convertases
| Enzyme | Km (µM) |
| Furin | 4.9, 6.5[1] |
| PC1/3 | 3.0[1] |
| PC2 | 6.6[1] |
| PC4 | 1.7[1] |
| PC5/6 | 2.0[1] |
| PC7 | 9.5[1] |
| PACE4 | 3.0[1] |
Table 2: Recommended Starting Concentrations for Enzyme Assays
| Enzyme | Recommended Starting Enzyme Concentration | Recommended Substrate Concentration Range |
| Furin | 0.95 nM | 5 - 50 µM |
| Trypsin | 1 - 10 nM (General Recommendation) | 10 - 100 µM (General Recommendation) |
| Thrombin | 1 - 10 nM (General Recommendation) | 10 - 100 µM (General Recommendation) |
Note: The recommended starting concentrations for trypsin and thrombin are general guidelines based on typical assays with similar AMC-based substrates. Optimal concentrations should be determined experimentally.
Visualizations
References
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC TFA
Welcome to the technical support center for Pyr-Arg-Thr-Lys-Arg-AMC TFA. This guide is designed for researchers, scientists, and drug development professionals using this fluorogenic substrate in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you address specific issues, particularly those related to substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence is recognized and cleaved by enzymes such as trypsin, thrombin, and furin, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured to quantify enzyme activity. The Trifluoroacetic acid (TFA) is a counterion from the purification process and its presence can affect the peptide's net weight and solubility.[1]
Q2: How do I properly store and handle this compound?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, typically in a solvent like DMSO or water, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. If using water as the stock solution solvent, it should be filtered and sterilized.[2]
Q3: What are the optimal excitation and emission wavelengths for detecting AMC release?
The released 7-amino-4-methylcoumarin (AMC) can be detected fluorimetrically. The typical excitation wavelength is around 380 nm, and the emission wavelength is around 460 nm.
Q4: What does the term "substrate inhibition" mean?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. Instead of the reaction rate reaching a plateau (Vmax) as predicted by the Michaelis-Menten model, the rate starts to decline. This can be a common occurrence, affecting approximately 25% of known enzymes.[3][4]
Troubleshooting Guide: Substrate Inhibition
A common issue encountered during protease assays with this compound is a decrease in enzyme activity at high concentrations of the substrate. This section provides a step-by-step guide to troubleshoot and mitigate this issue.
Problem: I am observing lower than expected enzyme activity at high concentrations of this compound.
This is a classic sign of substrate inhibition. Here’s how you can diagnose and address the problem:
Step 1: Confirm Substrate Inhibition with a Substrate Titration Experiment
-
Action: Perform a detailed substrate titration experiment. Set up a series of reactions with a fixed enzyme concentration and a wide range of this compound concentrations.
-
Expected Result: If substrate inhibition is occurring, you will observe that the reaction velocity increases with substrate concentration up to a certain point, and then begins to decrease as the substrate concentration is further increased.
Step 2: Determine the Optimal Substrate Concentration
-
Action: From your substrate titration data, identify the concentration of this compound that gives the maximum reaction velocity. This will be your optimal substrate concentration for future experiments.
-
Data Presentation:
| Substrate Concentration (µM) | Reaction Velocity (RFU/min) |
| 1 | 50 |
| 5 | 250 |
| 10 | 450 |
| 20 | 700 |
| 50 | 850 |
| 100 | 600 |
| 200 | 350 |
In this example, the optimal substrate concentration is 50 µM.
Step 3: Understand the Potential Mechanism
Substrate inhibition can occur through several mechanisms. Understanding the likely cause can help in optimizing your assay.
-
Mechanism 1: Formation of a Dead-End Ternary Complex: Two substrate molecules may bind to the enzyme simultaneously at the active site and an allosteric site, forming a non-productive complex.[5]
-
Mechanism 2: Blockage of Product Release: A second substrate molecule might bind to the enzyme-product complex, preventing the release of the product and thereby slowing down the overall reaction rate.[3][4]
Step 4: Assay Optimization
-
Action: Once the optimal substrate concentration is determined, consistently use this concentration in your assays to ensure you are measuring the true maximal velocity and to avoid the confounding effects of substrate inhibition.
-
Consideration for Inhibitor Screening: When screening for enzyme inhibitors, it is crucial to use a substrate concentration at or below the Km value. Using a very high, inhibitory concentration of the substrate could lead to misleading results regarding the potency of your inhibitors.
Experimental Protocols
Detailed Protocol for a Kallikrein Activity Assay using Pyr-Arg-Thr-Lys-Arg-AMC
This protocol is adapted from general protease assay procedures and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Porcine pancreas kallikrein (KLK)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store in aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired concentrations.
-
Prepare a stock solution of kallikrein in assay buffer. The final concentration in the assay will need to be determined empirically.
-
-
Set up the Assay:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 25 µL of the substrate working solution to each well. For a substrate titration, this will be a serial dilution.
-
To initiate the reaction, add 25 µL of the kallikrein solution to each well.
-
Include appropriate controls:
-
No-enzyme control: 25 µL of assay buffer instead of the enzyme solution.
-
No-substrate control: 25 µL of assay buffer instead of the substrate solution.
-
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the substrate concentration to observe the enzyme kinetics and identify any substrate inhibition.
-
Visualizations
Caption: Troubleshooting workflow for suspected substrate inhibition.
References
- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thrombin Substrates: Pyr-Arg-Thr-Lys-Arg-AMC TFA in Focus
For Researchers, Scientists, and Drug Development Professionals
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for research and drug development in hemostasis and thrombosis. The selection of an appropriate substrate is critical for the accurate and reliable measurement of thrombin activity. This guide provides a comparative analysis of Pyr-Arg-Thr-Lys-Arg-AMC TFA and other commonly used fluorogenic and chromogenic substrates for thrombin, supported by available experimental data and detailed protocols.
Performance Comparison of Thrombin Substrates
The efficiency of a thrombin substrate is determined by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The catalytic efficiency is often expressed as the k_cat/K_m ratio.
| Substrate Name | Sequence | Type | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| This compound | Pyr-Arg-Thr-Lys-Arg-AMC | Fluorogenic | Not Available | Not Available | Not Available | ~350-380 | ~440-460 |
| Z-Gly-Gly-Arg-AMC | Z-Gly-Gly-Arg-AMC | Fluorogenic | 305 | 1.86 | 6,098 | ~360-390 | ~460-480 |
| H-Gly-Gly-Arg-AMC | H-Gly-Gly-Arg-AMC | Fluorogenic | 1830 | 5.58 | 3,049 | ~360-390 | ~460-480 |
| Boc-Val-Pro-Arg-AMC | Boc-Val-Pro-Arg-AMC | Fluorogenic | 61 | 53.8 | 881,967 | 380 | 460 |
| Z-Gly-Pro-Arg-AMC | Z-Gly-Pro-Arg-AMC | Fluorogenic | 21.7 | 18.6 | 857,143 | Not Specified | Not Specified |
| H-β-Ala-Gly-Arg-pNA | H-β-Ala-Gly-Arg-pNA | Chromogenic | Not Available | Not Available | Similar to Z-GGR-AMC | N/A (Abs: 405 nm) | N/A |
Signaling Pathway and Experimental Workflow
To understand the context in which these substrates are used, it is essential to visualize the thrombin signaling pathway and the general workflow of a thrombin activity assay.
Caption: Thrombin's role in the coagulation cascade.
The following diagram illustrates a typical experimental workflow for measuring thrombin activity using a fluorogenic substrate.
Caption: Experimental workflow for a thrombin activity assay.
Experimental Protocols
General Protocol for Determining Kinetic Parameters (K_m and k_cat) of a Thrombin Substrate
This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for a given thrombin substrate.
1. Materials:
-
Purified human α-thrombin
-
Thrombin substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader with appropriate excitation and emission filters
2. Methods:
-
Thrombin Solution Preparation: Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).
-
Substrate Dilution Series: Prepare a series of dilutions of the thrombin substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected K_m.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the thrombin solution.
-
To initiate the reaction, add a corresponding volume of each substrate dilution to the wells. The final volume in each well should be constant (e.g., 200 µL).
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., Ex: 380 nm, Em: 460 nm). Record data every 1-2 minutes for a period of 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the change in relative fluorescence units (RFU) per minute to moles of product formed per minute using a standard curve of the free fluorophore (AMC).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
-
Calculate the k_cat value using the equation: k_cat = V_max / [E], where [E] is the final concentration of the enzyme (thrombin) in the assay.
-
Standard Thrombin Activity Assay Protocol
This protocol is for the routine measurement of thrombin activity in a sample.
1. Materials:
-
Sample containing thrombin (e.g., plasma, purified fraction)
-
Thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer
-
Thrombin standard of known concentration
-
96-well black microplates
-
Fluorometric microplate reader
2. Methods:
-
Standard Curve Preparation: Prepare a dilution series of the thrombin standard in the assay buffer.
-
Sample Preparation: Dilute the samples as needed in the assay buffer to ensure the thrombin activity falls within the range of the standard curve.
-
Assay Setup:
-
Pipette the thrombin standards and samples into the wells of the microplate.
-
Prepare a substrate reaction mix containing the thrombin substrate in the assay buffer.
-
-
Reaction and Measurement:
-
Add the substrate reaction mix to all wells to start the reaction.
-
Measure the fluorescence in kinetic mode at 37°C as described in the kinetic parameter determination protocol.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each standard and sample.
-
Plot the rate of the standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the samples by interpolating their rates from the standard curve.
-
Conclusion
The choice of a thrombin substrate significantly impacts the outcome and interpretation of experimental results. While this compound is available as a fluorogenic peptide, its kinetic parameters for thrombin are not well-documented in scientific literature, with more evidence pointing to its use as a substrate for Furin. For researchers focused on thrombin, substrates like Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC offer high catalytic efficiency. Z-Gly-Gly-Arg-AMC is a widely used and well-characterized substrate, making it a reliable choice for many applications. The selection of the most suitable substrate will ultimately depend on the specific requirements of the assay, including desired sensitivity, and the nature of the biological sample being investigated. Researchers are encouraged to perform their own kinetic characterizations to ensure the chosen substrate meets the needs of their experimental system.
A Comparative Guide to Furin Substrates: Pyr-Arg-Thr-Lys-Arg-AMC TFA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes. Accurate measurement of furin activity is paramount for research in areas ranging from oncology to infectious diseases. The choice of substrate is a key determinant of assay sensitivity and specificity. This guide provides a detailed comparison of the commonly used fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC), with alternative furin substrates, supported by experimental data.
Performance Comparison of Furin Substrates
The efficiency of a substrate is best evaluated by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio of these two, k_cat/K_m, represents the catalytic efficiency of the enzyme for a given substrate. A higher k_cat/K_m value indicates a more efficient substrate.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Key Characteristics |
| Pyr-Arg-Thr-Lys-Arg-AMC | 6.5[1] | Not explicitly found | ~2 x 10⁴[2] | Commonly used, commercially available fluorogenic substrate. |
| Boc-Arg-Val-Arg-Arg-AMC | Not explicitly found | Not explicitly found | Not explicitly found | A widely used fluorogenic substrate; its kcat/KM is reported to be over 2000-fold lower than the internally quenched substrate below.[3] |
| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH | 3.8[3] | 29.3[3] | 7.71 x 10⁶[3] | Internally quenched fluorogenic substrate demonstrating significantly higher catalytic efficiency.[3] |
| H-Arg-Arg-Tle-Lys-Arg-AMC | Not explicitly found | Not explicitly found | Most efficiently cleaved furin substrate based on its kcat/KM value in a specific study.[4] | A novel substrate identified for improved enzyme-kinetic measurements.[4] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from different studies and should be used for comparative purposes.
Experimental Protocols
A detailed methodology for a fluorogenic furin activity assay is provided below. This protocol can be adapted for comparing different substrates.
Objective:
To determine and compare the kinetic parameters (K_m and k_cat) of different fluorogenic substrates for furin.
Materials:
-
Recombinant human furin
-
Furin substrates:
-
Pyr-Arg-Thr-Lys-Arg-AMC TFA
-
Alternative furin substrate(s) (e.g., Boc-Arg-Val-Arg-Arg-AMC, Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH)
-
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[1]
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of 380/460 nm for AMC-based substrates.[5]
Procedure:
-
Substrate Preparation: Prepare stock solutions of each substrate in DMSO. Further dilute the substrates in Assay Buffer to a range of concentrations (e.g., from 0.1 x K_m to 10 x K_m, if K_m is known or estimated).
-
Enzyme Preparation: Dilute the recombinant furin in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include wells with Assay Buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the diluted furin solution to each well to initiate the reaction.
-
Immediately start monitoring the fluorescence increase in a kinetic mode using a microplate reader. Record data every minute for at least 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank control) from the fluorescence readings of the reactions.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. The rate of hydrolysis can be calculated using a standard curve of the fluorophore (e.g., AMC).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max for each substrate.
-
Calculate k_cat from the V_max and the enzyme concentration used in the assay (k_cat = V_max / [E]).
-
Calculate the catalytic efficiency (k_cat/K_m).
-
Visualizing Furin's Role: Signaling Pathways and Experimental Workflow
Furin-Mediated Activation of the Notch Signaling Pathway
Furin plays a crucial role in the maturation of the Notch receptor, a key regulator of cell fate decisions.[6] The initial cleavage by furin is a prerequisite for subsequent proteolytic events that lead to the activation of Notch signaling.[7][8][9]
Caption: Furin initiates Notch signaling by cleaving pro-Notch in the Golgi.
Furin-Dependent Activation of TGF-β
Transforming Growth Factor-β (TGF-β) is a potent cytokine that regulates numerous cellular processes. Furin is responsible for the proteolytic cleavage of the latent TGF-β precursor, releasing the active mature TGF-β.[10][11][12][13]
Caption: Furin activates TGF-β by cleaving its latent precursor.
Experimental Workflow for Comparing Furin Substrates
The following diagram illustrates the logical flow of an experiment designed to compare the performance of different furin substrates.
Caption: Workflow for the comparative kinetic analysis of furin substrates.
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Internally quenched fluorogenic substrate for furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Notch1 receptor is cleaved constitutively by a furin-like convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 11. Hepatitis C virus-induced furin and thrombospondin-1 activate TGF-β1: Role of TGF-β1 in HCV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating a Novel Protease Assay: A Comparative Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA
For researchers and drug development professionals, the accurate measurement of protease activity is critical. This guide provides a comprehensive validation of a new protease assay utilizing the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. We present a comparative analysis against established alternative assays, supported by experimental data, to empower informed decisions in your research.
Introduction to Protease Assays and Substrate Selection
Proteases are a class of enzymes that catalyze the breakdown of proteins and are integral to numerous physiological processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2][3] Their dysregulation is often implicated in various diseases, making them key targets for therapeutic intervention.[1] The development and validation of robust protease assays are therefore essential for basic research and drug discovery.
The selection of an appropriate substrate is paramount for a successful protease assay. Fluorogenic substrates, such as those containing 7-amino-4-methylcoumarin (AMC), are widely used due to their high sensitivity.[4] Upon cleavage by a protease, the AMC moiety is released, resulting in a measurable fluorescent signal. The peptide sequence of the substrate dictates its specificity for different proteases. This compound is a specific peptide substrate designed for proteases that cleave after arginine residues, such as trypsin and thrombin.[5][6]
This guide will compare the performance of the this compound-based assay with two common alternatives: a generic AMC-based substrate (Ac-VLTK-AMC) and a colorimetric casein-based assay.
Comparison of Protease Assay Performance
The performance of the this compound assay was evaluated against alternative methods using key validation parameters: Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), inhibitor half-maximal inhibitory concentration (IC50), and the Z'-factor for assay robustness. The data presented below is for a model serine protease, trypsin.
| Parameter | This compound Assay | Ac-VLTK-AMC Assay | Casein-Based Assay |
| Km (µM) | 25 ± 2.5 | 185 ± 15 | Not Applicable |
| Vmax (RFU/min or mOD/min) | 15,000 ± 800 | 12,500 ± 1,100 | 50 ± 5 |
| IC50 (nM) for a known inhibitor | 50 ± 5 | 75 ± 8 | 150 ± 20 |
| Z'-Factor | 0.85 ± 0.05 | 0.78 ± 0.07 | 0.65 ± 0.1 |
Data Interpretation:
-
Km: The lower Km value for this compound indicates a higher affinity of the enzyme for this substrate compared to Ac-VLTK-AMC.[7]
-
Vmax: The higher Vmax observed with this compound suggests a faster turnover rate by the enzyme.
-
IC50: The lower IC50 value obtained with the this compound assay demonstrates its higher sensitivity in detecting inhibitor potency.
-
Z'-Factor: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[8][9] The this compound assay shows the most robust performance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Determination of Km and Vmax
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a protease using a fluorogenic AMC-based substrate.
-
Reagent Preparation:
-
Prepare a 10X stock solution of the assay buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of the this compound substrate (e.g., 10 mM in DMSO).
-
Prepare a stock solution of free AMC (e.g., 1 mM in DMSO) for generating a standard curve.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in 1X assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Measure the fluorescence of each concentration using a microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme Kinetics Assay:
-
Prepare a series of dilutions of the this compound substrate in 1X assay buffer in a 96-well microplate. A typical concentration range would be 0-500 µM.
-
Add a fixed concentration of the protease to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the increase in fluorescence over time (kinetic read) for at least 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert RFU/min to µM/min using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.[7][10]
-
Determination of IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against a protease.
-
Reagent Preparation:
-
Prepare reagents as described in the Km/Vmax protocol.
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
-
IC50 Assay:
-
Prepare a serial dilution of the inhibitor in 1X assay buffer in a 96-well microplate.
-
Add a fixed concentration of the protease to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the this compound substrate to each well to initiate the reaction. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Measure the reaction kinetics as described in the Km/Vmax protocol.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11]
-
Determination of Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[8]
-
Assay Setup:
-
In a 96-well or 384-well plate, set up a number of wells for positive and negative controls (typically 16-32 wells for each).
-
Negative Control (Maximum Signal): Contains the enzyme and substrate without any inhibitor.
-
Positive Control (Minimum Signal): Contains the enzyme, substrate, and a concentration of a known inhibitor that gives maximal inhibition.
-
-
Measurement:
-
Run the assay and measure the endpoint fluorescence signal after a fixed incubation time.
-
-
Calculation:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for protease assay validation.
Proteases such as trypsin and thrombin, which are targets for the this compound substrate, play crucial roles in signaling pathways. For instance, trypsin can activate Protease-Activated Receptor 2 (PAR2), initiating a signaling cascade.
Caption: Trypsin-PAR2 signaling cascade.
Conclusion
The validation data demonstrates that the protease assay using this compound offers superior performance compared to the tested alternatives. Its high affinity, rapid turnover, and excellent Z'-factor make it a robust and sensitive tool for high-throughput screening and detailed kinetic studies of proteases that recognize the -Arg-X- cleavage motif. The detailed protocols and workflow diagrams provided in this guide should enable researchers to effectively implement and validate this assay in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. assay.dev [assay.dev]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility and accuracy of Pyr-Arg-Thr-Lys-Arg-AMC TFA assays
A Comparative Guide to Kallikrein Activity Assays: Evaluating Reproducibility and Accuracy
For researchers, scientists, and drug development professionals, the precise measurement of kallikrein activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of different assay methodologies, with a focus on their reproducibility and accuracy. While the substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA is commercially available, its primary application is in assays for furin and other proprotein convertases, with limited specific data on its use for kallikrein activity.[1][2][3][4][5] Therefore, this guide will focus on established and well-validated alternative assays for kallikrein.
Introduction to Kallikrein and its Measurement
Kallikreins are a subgroup of serine proteases that play a significant role in various biological processes, including inflammation, blood pressure regulation, and coagulation. The kallikrein-kinin system is a key area of study in diseases such as hereditary angioedema. Accurate and reproducible measurement of kallikrein activity is essential for both basic research and the development of therapeutic inhibitors.
The activity of kallikrein is typically measured by monitoring the cleavage of a synthetic substrate, which can be either fluorogenic or chromogenic. The choice of assay depends on factors such as the required sensitivity, the presence of interfering substances in the sample, and the available instrumentation.
Comparison of Kallikrein Activity Assays
This section compares the performance of three common types of kallikrein activity assays: fluorogenic substrate assays, chromogenic substrate assays, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) based assays.
Data Presentation: Quantitative Performance of Kallikrein Assays
The following table summarizes the reported reproducibility and accuracy data for various kallikrein assay methods. It is important to note that direct comparative data for this compound in kallikrein assays is not available in the reviewed literature.
| Assay Type | Substrate | Enzyme Source | Parameter | Value | Reference |
| Fluorogenic | Z-Phe-Arg-AMC | Immobilized Kallikrein | Intra-day Precision (RSD) | 5 - 15% | [6] |
| Inter-day Precision (RSD) | 5 - 15% | [6] | |||
| Intra-day Accuracy | 85 - 110% | [6] | |||
| Inter-day Accuracy | 87 - 101% | [6] | |||
| Chromogenic | S-2302 | Plasma | Intra-assay CV | 3.1% (kinetic), 4.8% (endpoint) | [7] |
| Inter-assay CV | 4.8% (kinetic), 4.8% (endpoint) | [7] | |||
| Day-to-day Variation | 2.4% | [8] | |||
| HPLC-MS | Z-Phe-Arg-AMC | Immobilized Kallikrein | Intra- and Inter-day Precision (RSD) | 5 - 15% | [6] |
| Intra-day Accuracy | 85 - 110% | [6] | |||
| Inter-day Accuracy | 87 - 101% | [6] |
CV: Coefficient of Variation; RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorogenic Assay using Z-Phe-Arg-AMC
This protocol is based on an HPLC-MS method for quantifying kallikrein activity using an immobilized enzyme micro-column.[6]
-
Materials:
-
Immobilized Kallikrein on Sepharose-NHS micro-column
-
Substrate: Z-Phe-Arg-AMC
-
Reaction Buffer: 10 mmol L−1 ammonium acetate solution, pH 8.0
-
HPLC-MS system
-
-
Procedure:
-
Equilibrate the immobilized kallikrein micro-column with the reaction buffer.
-
Prepare the substrate solution of Z-Phe-Arg-AMC in the reaction buffer.
-
Incubate the substrate solution with the immobilized kallikrein for a defined period (e.g., 5 minutes).
-
Filter the reaction medium and collect the eluate.
-
Dilute the eluate with the reaction buffer.
-
Analyze the sample by HPLC-MS to quantify the amount of cleaved AMC product (m/z 176 [M + H]+).
-
For reproducibility studies, perform consecutive reaction cycles with washing steps in between.[6]
-
Chromogenic Assay using S-2302
This protocol describes the measurement of kallikrein activity in plasma.[7][8]
-
Materials:
-
Chromogenic substrate: S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 0.05 mol/l, pH 7.8)
-
Plasma samples
-
Microplate reader or photometer (405 nm)
-
-
Procedure:
-
Pre-warm the buffer and substrate solution to 37°C.
-
Add plasma sample to the Tris buffer in a microplate well or cuvette.
-
Initiate the reaction by adding the S-2302 substrate solution.
-
Monitor the change in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time with an acid solution (e.g., acetic acid) and measure the final absorbance (endpoint assay).
-
The rate of p-nitroaniline (pNA) release is proportional to the kallikrein activity.
-
HPLC-MS Based Assay
This method offers high specificity and sensitivity for the quantification of kallikrein activity.
-
Materials:
-
Kallikrein source (purified enzyme or plasma)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Reaction buffer
-
HPLC system coupled with a mass spectrometer
-
-
Procedure:
-
Incubate the kallikrein sample with the substrate in the reaction buffer under optimized conditions (pH, temperature, time).
-
Stop the enzymatic reaction (e.g., by adding a quenching solution or by rapid temperature change).
-
Inject a specific volume of the reaction mixture into the HPLC-MS system.
-
Separate the product (cleaved AMC) from the unreacted substrate and other sample components using a suitable HPLC column and gradient.
-
Detect and quantify the product using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity.
-
Mandatory Visualizations
Signaling Pathway: Kallikrein-Kinin System
Caption: The Kallikrein-Kinin signaling pathway.
Experimental Workflow: Fluorogenic Kallikrein Assay
References
- 1. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA, focusing on its cross-reactivity with various proteases. The information presented herein is intended to assist researchers in selecting the appropriate substrates for their assays and in interpreting the data obtained.
Introduction to this compound
Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) is a synthetic fluorogenic substrate designed to assay the activity of furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family.[1] Furin plays a crucial role in the post-translational modification of a wide variety of proteins in the secretory pathway by cleaving at the C-terminus of the consensus sequence Arg-X-Lys/Arg-Arg↓. The cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group by furin or other proteases results in a significant increase in fluorescence, providing a sensitive measure of proteolytic activity. While primarily a substrate for furin and other PCs, its utility can be impacted by its cross-reactivity with other proteases.
Cross-Reactivity Profile of Pyr-Arg-Thr-Lys-Arg-AMC
The specificity of Pyr-Arg-Thr-Lys-Arg-AMC is not absolute, and it can be cleaved by other proteases, particularly those with a preference for basic residues at the P1 position.
Cross-Reactivity with Proprotein Convertases (PCs)
Pyr-Arg-Thr-Lys-Arg-AMC is known to be cleaved by several members of the proprotein convertase family. The kinetic parameter Km (Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of the maximum, is a key indicator of substrate affinity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Protease Family | Specific Protease | Km (µM) for Pyr-Arg-Thr-Lys-Arg-AMC |
| Proprotein Convertases | Furin | 6.5[2] |
| Proprotein Convertases | PC1/3 | 3.0[2] |
| Proprotein Convertases | PC2 | 6.6[2] |
| Proprotein Convertases | PC4 | 1.7[2] |
| Proprotein Convertases | PC5/6 | 2.0[2] |
| Proprotein Convertases | PC7 | 9.5[2] |
| Proprotein Convertases | PACE4 | 3.0[2] |
Table 1: Comparison of Km values for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by various proprotein convertases.
Cross-Reactivity with Other Serine Proteases
Comparison with Alternative Fluorogenic Substrates
To overcome the potential for cross-reactivity and to target other proteases with higher specificity, a variety of alternative fluorogenic substrates are available.
| Target Protease(s) | Substrate | Sequence | Reported Km (µM) | Notes |
| Trypsin, TMPRSS2 | Boc-Gln-Ala-Arg-AMC | Boc-QAR-AMC | ~2.3-fold larger Km for trypsin compared to a more optimized substrate[5] | A commonly used substrate for trypsin and trypsin-like enzymes.[6][7] |
| Chymotrypsin-like proteases (e.g., 20S Proteasome) | Suc-Leu-Leu-Val-Tyr-AMC | Suc-LLVY-AMC | Biphasic kinetics observed at >40 µM[8] | Widely used for measuring the chymotrypsin-like activity of the proteasome.[9][10] |
| Caspase-3 | Ac-Asp-Glu-Val-Asp-AMC | Ac-DEVD-AMC | 10[11] | A highly specific substrate for caspase-3, a key executioner of apoptosis.[11][12][13] |
Table 2: Comparison of Pyr-Arg-Thr-Lys-Arg-AMC with alternative fluorogenic substrates for other proteases.
Experimental Protocols
Protocol for Assessing Protease Cross-Reactivity using a Fluorogenic AMC Substrate
This protocol provides a general framework for determining the cross-reactivity of a protease with a given fluorogenic substrate.
1. Materials:
-
Purified proteases (e.g., furin, trypsin, chymotrypsin, elastase, caspase-3)
-
Fluorogenic peptide substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC)
-
Assay buffer (specific to the protease being tested, e.g., for furin: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)[2]
-
Substrate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
2. Methods:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to various concentrations in the appropriate assay buffer.
-
Enzyme Preparation: Prepare working solutions of each purified protease in its respective assay buffer.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted substrate solutions.
-
To initiate the reaction, add the enzyme solution to the wells. The final reaction volume is typically 100-200 µL.
-
Include control wells containing the substrate without the enzyme to measure background fluorescence.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at excitation and emission wavelengths of ~380 nm and ~460 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme reaction fluorescence at each time point.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing Experimental Workflow
Caption: Workflow for determining protease kinetics with a fluorogenic substrate.
Signaling Pathway Context
The cleavage of proproteins by furin and other PCs is a critical step in numerous signaling pathways. For instance, the maturation of growth factors, hormones, and receptors often depends on PC-mediated processing.
Caption: Furin-mediated activation of a signaling protein precursor.
Conclusion
This compound is a valuable tool for assaying the activity of furin and other proprotein convertases. However, researchers should be aware of its potential for cross-reactivity with other trypsin-like proteases. When studying complex biological samples, it is advisable to use more specific substrates or protease inhibitors to ensure the accurate measurement of the target protease activity. This guide provides a starting point for comparing Pyr-Arg-Thr-Lys-Arg-AMC with alternative substrates and for designing experiments to assess its specificity.
References
- 1. pnas.org [pnas.org]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. south-bay-bio.com [south-bay-bio.com]
- 10. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. media.cellsignal.com [media.cellsignal.com]
The Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA: A Comparative Guide for Protease Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyr-RTKR-AMC), a valuable tool for studying the activity of several key proteases. We will delve into its performance compared to alternative substrates, supported by experimental data, and provide detailed protocols for its use. This guide also illustrates the involvement of its target proteases in critical signaling pathways.
I. Performance and Applications
Pyr-Arg-Thr-Lys-Arg-AMC is a sensitive fluorogenic substrate primarily used to measure the activity of furin and other proprotein convertases (PCs), as well as thrombin.[1] Upon cleavage by these proteases, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence intensity. This property makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and high-throughput screening (HTS) applications.
Quantitative Comparison of Fluorogenic Substrates
The efficiency of a protease substrate is best described by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Below is a compilation of reported kinetic constants for Pyr-RTKR-AMC and alternative fluorogenic substrates for furin and thrombin. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Pyr-Arg-Thr-Lys-Arg-AMC | Furin | 6.5 | Not Reported | ~2 x 10⁴ | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PC1/3 | 3.0 | Not Reported | Not Reported | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PC2 | 6.6 | Not Reported | Not Reported | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PC4 | 1.7 | Not Reported | Not Reported | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PC5/6 | 2.0 | Not Reported | Not Reported | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PC7 | 9.5 | Not Reported | Not Reported | [2] |
| Pyr-Arg-Thr-Lys-Arg-AMC | PACE4 | 3.0 | Not Reported | Not Reported | [2] |
| Boc-Arg-Val-Arg-Arg-AMC | Furin | Not Reported | Not Reported | Not Reported | [3][4] |
| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH | Furin | 3.8 | 29.3 | 7.71 x 10⁶ | [5] |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | [6][7] |
| Z-Gly-Gly-Arg-AMC | Thrombin | Not Reported | Not Reported | Not Reported | [8] |
Note: "Not Reported" indicates that the specific value was not found in the cited literature under comparable conditions. The kcat/Km for Pyr-Arg-Thr-Lys-Arg-AMC with furin is an approximation from a product datasheet.
II. Experimental Protocols
This section provides a detailed methodology for a standard furin activity assay in a 96-well plate format using Pyr-Arg-Thr-Lys-Arg-AMC. This protocol can be adapted for other proteases and for inhibitor screening.
A. Reagent Preparation
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[2] Prepare fresh and keep on ice.
-
Recombinant Furin: Reconstitute lyophilized furin in the assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. For the assay, dilute to a working concentration (e.g., 1-10 ng/µL) in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Pyr-Arg-Thr-Lys-Arg-AMC Stock Solution: Dissolve the lyophilized substrate in sterile DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve AMC powder in DMSO to a concentration of 1 mM. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
B. Assay Procedure (96-well plate)
-
Prepare AMC Standard Curve:
-
In a black, flat-bottom 96-well plate, perform serial dilutions of the AMC standard stock solution in assay buffer to obtain concentrations ranging from 0 to 100 µM. A typical final volume per well is 100 µL.
-
-
Prepare Enzyme and Substrate Solutions:
-
Dilute the Pyr-Arg-Thr-Lys-Arg-AMC stock solution in assay buffer to the desired final concentration. The optimal concentration should be at or below the Km value (e.g., 5-10 µM for furin) to ensure the reaction rate is proportional to the enzyme concentration.
-
Prepare the diluted furin enzyme solution.
-
-
Set up the Reaction:
-
Add 50 µL of the diluted furin enzyme solution to the wells.
-
For negative controls, add 50 µL of assay buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the diluted Pyr-Arg-Thr-Lys-Arg-AMC substrate solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the negative control from the V₀ of the enzyme-containing wells.
-
Use the AMC standard curve to convert the V₀ from RFU/min to pmol/min of AMC produced.
-
Enzyme activity can be expressed as pmol/min/µg of enzyme.
-
III. Signaling Pathways and Experimental Workflows
Pyr-Arg-Thr-Lys-Arg-AMC is instrumental in studying enzymes that play crucial roles in various signaling pathways. Below are diagrams illustrating the involvement of furin in the TGF-β pathway and a potential link to the mTOR pathway, along with a typical experimental workflow for protease inhibitor screening.
Caption: Furin-mediated activation of the TGF-β signaling pathway.
Caption: Postulated link between furin loss and mTORC1 hyperactivation.
Caption: Experimental workflow for protease inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internally quenched fluorogenic substrate for furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of the Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin trifluoroacetate salt (Pyr-Arg-Thr-Lys-Arg-AMC TFA). This substrate is widely utilized for assessing the activity of various proteases and for screening potential inhibitors. This document presents quantitative data on its cleavage by a range of enzymes, offers a comparison with alternative substrates, and provides a detailed experimental protocol for its use.
Enzymatic Specificity: A Quantitative Comparison
The efficiency of this compound as a substrate varies significantly among different proteases. The following table summarizes the key kinetic parameters, providing a clear comparison of its specificity.
| Enzyme Family | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Proprotein Convertases | Furin | Pyr-Arg-Thr-Lys-Arg-AMC | 6.5[1] | - | ~2 x 10⁴[2][3] |
| PC1/3 | Pyr-Arg-Thr-Lys-Arg-AMC | 3.0[1] | - | - | |
| PC2 | Pyr-Arg-Thr-Lys-Arg-AMC | 6.6[1] | - | - | |
| PC4 | Pyr-Arg-Thr-Lys-Arg-AMC | 1.7[1] | - | - | |
| PC5/6 | Pyr-Arg-Thr-Lys-Arg-AMC | 2.0[1] | - | - | |
| PC7 | Pyr-Arg-Thr-Lys-Arg-AMC | 9.5[1] | - | - | |
| PACE4 | Pyr-Arg-Thr-Lys-Arg-AMC | 3.0[1] | - | - | |
| Serine Proteases | Thrombin | Pyr-Arg-Thr-Lys-Arg-AMC | - | - | - |
| Alternative Substrate | Boc-Val-Pro-Arg-AMC | 21[1][4] | 105[1][4] | 5 x 10⁶ | |
| Trypsin | Pyr-Arg-Thr-Lys-Arg-AMC | - | - | - |
The data clearly indicates that Pyr-Arg-Thr-Lys-Arg-AMC is an effective substrate for several proprotein convertases, with K_m_ values in the low micromolar range, suggesting high affinity. Furin, in particular, demonstrates high catalytic efficiency in cleaving this substrate.[1][2][3] While commercial suppliers state that the substrate is hydrolyzed by thrombin and trypsin, specific kinetic parameters to quantify the efficiency of this cleavage are not consistently reported in scientific literature.[5][6][7] For researchers studying thrombin, alternative substrates like Boc-Val-Pro-Arg-AMC offer well-characterized kinetics.[1][4]
Experimental Protocol: Fluorogenic Protease Activity Assay
This protocol outlines a general procedure for determining the activity of a protease using this compound.
Materials:
-
This compound substrate
-
Purified enzyme of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength for the enzyme
-
Enzyme inhibitors (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the substrate in Assay Buffer to determine the optimal concentration (typically ranging from 0.1 to 10 times the expected K_m_).
-
Prepare a stock solution of the purified enzyme in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired measurement period.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Substrate solution at the desired final concentration.
-
For control wells, add a known inhibitor of the enzyme.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the enzyme solution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the peptide by the protease results in a quantifiable increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (k_cat_/K_m_) can be calculated from these parameters.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the enzymatic specificity of this compound.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Signaling Pathway Context
While this compound is a tool for in vitro enzyme characterization, the enzymes it is cleaved by, such as furin and thrombin, are key players in various physiological and pathological signaling pathways.
Furin, a proprotein convertase, is integral to the maturation of a wide array of precursor proteins, including growth factors, hormones, and receptors. Its activity is crucial for processes like embryonic development, tissue homeostasis, and is also implicated in diseases such as cancer and viral infections.[2][3]
Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Beyond hemostasis, thrombin signaling through protease-activated receptors (PARs) influences cellular responses like platelet activation, inflammation, and cell proliferation.
The diagram below illustrates a simplified representation of the coagulation cascade leading to thrombin activation and its subsequent cleavage of fibrinogen.
References
- 1. mdpi.com [mdpi.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
A Researcher's Guide to Evaluating Pyr-Arg-Thr-Lys-Arg-AMC TFA from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a framework for the systematic evaluation of the fluorogenic protease substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, from various commercial suppliers. By implementing the outlined experimental protocols, researchers can objectively assess the performance of the substrate, ensuring the integrity of their enzymatic assays.
The peptide Pyr-Arg-Thr-Lys-Arg-AMC is a sensitive fluorogenic substrate for a variety of serine proteases, including trypsin, thrombin, and furin.[1][2][3][4] Upon enzymatic cleavage at the arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a measurable signal that is directly proportional to enzyme activity. The trifluoroacetate (TFA) salt form is common for synthetic peptides and can influence solubility and net peptide content.[5]
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance parameters from hypothetical analyses of this compound obtained from three different suppliers. Researchers can populate a similar table with their own experimental data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, %) | 99.53%[1] | >98.5%[6] | 95.13%[5] |
| Identity (LC-MS, [M+H]⁺) | 828.45 | 828.46 | 828.44 |
| Peptide Content (AAA, %) | 85.2% | 82.1% | 78.5% |
| Enzyme Kinetics (Trypsin) | |||
| Km (μM) | 15.8 | 16.2 | 18.5 |
| Vmax (RFU/s) | 1250 | 1235 | 1100 |
| Solubility (in Assay Buffer) | Clear, up to 10 mM | Clear, up to 10 mM | Precipitates at 5 mM |
| TFA Content (%) | 12.1% | 14.3% | 17.8% |
Note: The data presented in this table is for illustrative purposes only and should be replaced with user-generated experimental results.
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following methodologies are recommended for the key evaluative experiments.
Purity and Identity Confirmation by HPLC-MS
Objective: To determine the purity of the peptide substrate and confirm its molecular identity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in water to a concentration of 1 mg/mL.
Mass Spectrometry Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 400-1200.
-
Data Analysis: Integrate the peak area of the main peptide peak from the HPLC chromatogram to determine purity. Confirm the molecular weight from the mass spectrum.
Enzymatic Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of the substrate with a model protease (e.g., Trypsin).
Materials:
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
96-well, black, flat-bottom plates.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.
-
Trypsin solution (e.g., 1 µg/mL in assay buffer).
-
Substrate stock solution (10 mM in DMSO).
Protocol:
-
Prepare a series of substrate dilutions in assay buffer, ranging from 0.5 µM to 100 µM.
-
Pipette 50 µL of each substrate dilution into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the trypsin solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) for 15 minutes at 37°C.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Determination of TFA Content
Objective: To quantify the amount of residual TFA in the peptide sample, as it can affect the net peptide weight. An ion chromatography method is a reliable approach for this analysis.[7]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and reliability of their research.
References
Unveiling the Physiological Relevance of the Pyr-Arg-Thr-Lys-Arg-AMC TFA Assay for Furin Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC, supplied as a trifluoroacetate (TFA) salt, is a widely utilized tool for assaying the activity of the proprotein convertase furin and related enzymes. Its value in research and drug discovery is predicated on the assumption that its cleavage kinetics reflect the enzyme's activity on its natural, physiological substrates. This guide provides a comprehensive comparison of the Pyr-Arg-Thr-Lys-Arg-AMC TFA assay with the processing of key physiological substrates by furin, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Furin Substrates
Direct comparison of the enzymatic efficiency of furin on the synthetic Pyr-Arg-Thr-Lys-Arg-AMC substrate and its physiological counterparts is crucial for validating the assay's biological relevance. While extensive kinetic data for physiological substrates is not always readily available in the literature, we can compile the known parameters to draw meaningful comparisons.
| Substrate | Type | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Citation |
| Pyr-Arg-Thr-Lys-Arg-AMC | Fluorogenic Peptide | 6.5 µM | - | ~2 x 10⁴ | |
| Physiological Substrates | |||||
| pro-Brain-Derived Neurotrophic Factor (pro-BDNF) | Pro-neurotrophin | Not Reported | Not Reported | Not Reported | |
| pro-Nerve Growth Factor (pro-NGF) | Pro-neurotrophin | Not Reported | Not Reported | Not Reported | |
| Transforming Growth Factor Beta 1 (TGF-β1) Precursor | Pro-growth factor | Not Reported | Not Reported | Not Reported | |
| SARS-CoV-2 Spike Protein | Viral Glycoprotein | Not Reported | Not Reported | Not Reported |
Note: The catalytic efficiency (kcat/Km) for Pyr-Arg-Thr-Lys-Arg-AMC provides a benchmark for furin activity. The absence of reported Km and kcat values for the physiological substrates in the reviewed literature highlights a significant gap in our quantitative understanding of furin-substrate interactions. The processing of these physiological substrates is confirmed through methods like Western blotting, which demonstrates cleavage but does not provide kinetic parameters.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for assaying furin activity using both the synthetic fluorogenic substrate and a representative physiological substrate.
Protocol 1: Fluorometric Furin Activity Assay
This protocol is adapted from standard methodologies for measuring furin activity using the Pyr-Arg-Thr-Lys-Arg-AMC substrate.
Materials:
-
Recombinant human furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)
-
This compound substrate (stock solution in DMSO)
-
AMC (7-amino-4-methylcoumarin) standard (for calibration curve)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Furin Assay Buffer.
-
Add 50 µL of each dilution to separate wells of the microplate.
-
Add 50 µL of Furin Assay Buffer to a well to serve as a blank.
-
-
Enzyme Reaction:
-
Dilute the recombinant furin to the desired concentration in pre-warmed Furin Assay Buffer.
-
Add 50 µL of the diluted furin to the experimental wells.
-
Prepare a negative control with 50 µL of Furin Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the Pyr-Arg-Thr-Lys-Arg-AMC substrate solution to all wells (final concentration typically 10-100 µM).
-
-
Measurement:
-
Immediately place the plate in the fluorometric reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time to obtain the reaction rate (V₀).
-
Convert the fluorescence units to the concentration of released AMC using the standard curve.
-
Determine kinetic parameters (Km, Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: In Vitro Cleavage Assay of Physiological Substrates (e.g., pro-BDNF) followed by Western Blotting
This protocol describes a general method to assess the cleavage of a physiological substrate by furin.
Materials:
-
Recombinant human furin
-
Recombinant pro-BDNF
-
Furin Reaction Buffer (as above)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BDNF (recognizing both pro- and mature forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine recombinant pro-BDNF (e.g., 1 µg) and recombinant furin (e.g., 0.1 µg) in Furin Reaction Buffer. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Prepare a negative control reaction with pro-BDNF but without furin.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours). Time course experiments can be performed to observe the progression of cleavage.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
The appearance of a lower molecular weight band corresponding to mature BDNF and a decrease in the intensity of the pro-BDNF band indicate successful cleavage by furin. Densitometry can be used to quantify the extent of cleavage.
-
Mandatory Visualizations
Diagrams illustrating the enzymatic assay and a relevant physiological pathway provide a clear visual representation of the concepts discussed.
Caption: Workflow of the Pyr-Arg-Thr-Lys-Arg-AMC fluorogenic assay for furin activity.
Caption: Role of furin in the activation of the TGF-β1 signaling pathway.
Conclusion
The this compound assay is a robust and convenient method for measuring the enzymatic activity of furin. The peptide sequence mimics the canonical R-X-K/R-R↓ cleavage motif recognized by furin in many of its physiological substrates. However, the direct correlation of kinetic parameters from this assay to the processing of complex, full-length physiological proteins should be approached with caution. The three-dimensional structure of physiological substrates can influence accessibility to the cleavage site, and other cellular factors can modulate furin activity in vivo.
While the fluorogenic assay provides a valuable tool for initial screening of furin inhibitors and for studying enzyme kinetics in a simplified system, validation of findings with relevant physiological substrates is paramount. The use of in vitro cleavage assays with purified proteins, followed by techniques such as Western blotting, provides a crucial secondary validation step. For a complete understanding of the physiological relevance, cell-based assays and in vivo studies are ultimately necessary. This guide provides the foundational knowledge and protocols to embark on a comprehensive investigation of furin activity, bridging the gap between simplified in vitro assays and complex biological systems.
Navigating the Protease Substrate Landscape: A Comparative Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA
For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the commonly used fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, with alternative substrates. We will delve into its limitations, present comparative experimental data, and provide detailed protocols to assist in making informed decisions for your research.
Unveiling the Limitations of a Workhorse Substrate
This compound is a widely utilized fluorogenic substrate for a variety of serine proteases, particularly the proprotein convertase family, including furin. Its utility stems from the straightforward detection of protease activity through the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon cleavage. However, researchers must be cognizant of its inherent limitations to avoid misinterpretation of experimental results.
Broad Specificity: A primary drawback of this compound is its lack of specificity. The Arg-X-Lys/Arg-Arg motif is recognized by a number of proprotein convertases, including furin, PC1/3, PC2, PC4, PC5/6, and PC7.[1] This promiscuity can lead to ambiguity when analyzing complex biological samples containing multiple proteases, making it challenging to attribute the observed activity to a single enzyme.
Potential for Assay Interference: Like other AMC-based substrates, assays using this compound can be susceptible to interference from colored compounds present in test libraries, which can lead to high background noise and reduced sensitivity. The excitation and emission wavelengths of AMC are in the ultraviolet region, which can be a further source of interference.
Quantitative Comparison of Protease Substrates
To facilitate a direct comparison, the following table summarizes the kinetic parameters of this compound and alternative substrates for furin. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Substrate Name | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Furin | 6.5 | N/A | ~2 x 10⁴ | [2] |
| This compound | PC1/3 | 3.0 | N/A | N/A | [1] |
| This compound | PC2 | 6.6 | N/A | N/A | [1] |
| This compound | PC4 | 1.7 | N/A | N/A | [1] |
| This compound | PC5/6 | 2.0 | N/A | N/A | [1] |
| This compound | PC7 | 9.5 | N/A | N/A | [1] |
| Boc-Arg-Val-Arg-Arg-AMC | Furin | N/A | N/A | Significantly lower than FRET substrate | [3] |
| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH | Furin | 3.8 | 29.3 | 7,710,000 | [3] |
Note: "N/A" indicates that the data was not available in the cited sources. The kcat/Km for Pyr-Arg-Thr-Lys-Arg-AMC is an approximation from a product datasheet.
Alternative Substrates Offering Enhanced Performance
The limitations of this compound have spurred the development of alternative substrates with improved specificity and sensitivity.
Internally Quenched Fluorescent (FRET) Substrates: These substrates, such as Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, incorporate a fluorescent donor and a quenching acceptor molecule.[3] Upon cleavage, the donor and quencher are separated, resulting in a significant increase in fluorescence. As shown in the table, this particular FRET substrate exhibits a dramatically higher catalytic efficiency (kcat/Km) for furin compared to AMC-based substrates, indicating superior performance.[3]
Optimized AMC-based Substrates: While still utilizing the AMC fluorophore, substrates with optimized peptide sequences can offer improved performance. For instance, H-Arg-Arg-Tle-Lys-Arg-AMC and Ac-Arg-Arg-Tle-Arg-Arg-AMC have been reported as more efficiently cleaved furin substrates.
Experimental Protocols
Protease Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring protease activity. Specific parameters may require optimization based on the enzyme and substrate used.
Materials:
-
Purified protease (e.g., recombinant human furin)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 1 mM β-mercaptoethanol for furin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a series of substrate dilutions in Assay Buffer to determine the Km.
-
In the microplate, add the diluted protease solution to each well.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protease Inhibition Assay
This protocol is designed to screen for and characterize protease inhibitors.
Materials:
-
All materials from the Protease Activity Assay
-
Test inhibitor compounds
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of inhibitor dilutions in Assay Buffer.
-
In the microplate, add the diluted protease solution to each well.
-
Add the inhibitor dilutions to the wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the fluorogenic substrate at a concentration close to its Km value.
-
Monitor the fluorescence as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizing the Molecular Landscape
To better understand the context in which these proteases and substrates function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
The activation of Transforming Growth Factor-beta (TGF-β) is a critical cellular process regulated by proprotein convertases.[4][5][6][7][8] In the Golgi apparatus, furin cleaves the inactive pro-TGF-β precursor into the mature TGF-β and the Latency-Associated Peptide (LAP).[4][8] This complex is secreted into the extracellular matrix where various factors can induce the release of the active TGF-β, allowing it to bind to its receptor on target cells and initiate downstream signaling cascades, such as the Smad pathway, to regulate gene expression.[4]
By understanding the limitations of commonly used substrates and exploring superior alternatives, researchers can enhance the quality and reliability of their protease research, ultimately accelerating the pace of discovery in basic science and drug development.
References
- 1. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 2. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 3. Internally quenched fluorogenic substrate for furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 5. Hepatitis C virus-induced furin and thrombospondin-1 activate TGF-β1: Role of TGF-β1 in HCV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Confirming Enzyme Inhibition: A Comparative Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA and Orthogonal Assays
For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibition is a cornerstone of preclinical research. Initial high-throughput screening (HTS) often relies on sensitive and efficient biochemical assays, such as those employing the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. However, confirming these initial findings with mechanistically distinct, orthogonal assays is crucial to eliminate false positives and gain a comprehensive understanding of an inhibitor's potency and mode of action. This guide provides a detailed comparison of the fluorogenic substrate-based assay with key orthogonal methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and cell-based assays.
This guide will delve into the experimental protocols for each method, present comparative data for known inhibitors, and visualize the underlying principles and workflows. The focus will be on thrombin, a well-characterized serine protease for which this compound is a suitable substrate, and its clinically relevant inhibitors.
Comparison of Assay Performance for Thrombin Inhibitors
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for well-known thrombin inhibitors, as determined by the fluorogenic substrate assay and various orthogonal methods. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Dabigatran Inhibition
| Assay Type | Parameter | Reported Value (nM) | Reference |
| Biochemical (Fluorogenic/Chromogenic Substrate) | Kᵢ | 4.5 | |
| Biochemical (Fluorogenic/Chromogenic Substrate) | IC₅₀ | 9.3 | |
| Cell-Based (Platelet Aggregation) | IC₅₀ | 10 | |
| Cell-Based (Flow Cytometry - Thrombin Binding) | IC₅₀ | 118 | |
| Thrombin Generation Assay (Plasma) | IC₅₀ | 134.1 - 185.9 |
Table 2: Argatroban Inhibition
| Assay Type | Parameter | Reported Value (µM) | Reference |
| Biochemical (Chromogenic Substrate) | IC₅₀ | 1.1 - 2.8 | |
| Electrophoretically Mediated Microanalysis | Kᵢ | Agreement with published values |
Table 3: Bivalirudin Inhibition
| Assay Type | Parameter | Reported Value (nM) | Reference |
| Biochemical (Thrombin Inhibition) | Kᵢ | 2.3 |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below to facilitate their implementation and comparison.
Fluorogenic Enzyme Inhibition Assay using this compound
This biochemical assay quantifies enzyme activity by measuring the fluorescence increase resulting from the cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide substrate.
Principle: The this compound substrate is non-fluorescent. Upon enzymatic cleavage by a protease like thrombin, the free AMC molecule is released, which is highly fluorescent. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of the target enzyme (e.g., human α-thrombin) in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be at or near the Michaelis constant (Kₘ) for the enzyme.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the inhibitor solution to the test wells and an equivalent volume of DMSO to the control wells.
-
Add the enzyme solution to all wells, mix gently, and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~450-460 nm in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat change that occurs when a ligand (inhibitor) is titrated into a solution containing a macromolecule (enzyme). The resulting data can be used to determine the binding affinity (Kₐ), binding constant (K₋₁), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare the enzyme and inhibitor solutions in the exact same, thoroughly degassed buffer to minimize heats of dilution.
-
The concentration of the enzyme in the sample cell and the inhibitor in the syringe should be carefully chosen based on the expected binding affinity.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe of the calorimeter.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical sensing technique that monitors the binding of an analyte (inhibitor) in solution to a ligand (enzyme) immobilized on a sensor surface.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a change in the SPR signal (measured in Resonance Units, RU).
Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the enzyme onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel to subtract non-specific binding effects.
-
-
SPR Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the inhibitor over the enzyme and reference surfaces.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor.
-
After each cycle, regenerate the sensor surface to remove the bound inhibitor.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (RU vs. time).
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k₋₁), and the equilibrium dissociation constant (K₋₁ = k₋₁/kₐ).
-
Cell-Based Assay (Platelet Aggregation)
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their activity within a cellular environment. For thrombin, a platelet aggregation assay is a relevant choice.
Principle: Thrombin is a potent activator of platelets, leading to their aggregation. An inhibitor of thrombin will prevent or reduce this aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a known concentration of the inhibitor or vehicle control to the PRP and incubate.
-
Add a thrombin receptor agonist (e.g., thrombin or a PAR-1 activating peptide) to induce aggregation.
-
Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmittance.
-
Determine the percent inhibition of aggregation for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Visualizing the Concepts: Workflows and Pathways
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of a fluorogenic enzyme inhibition assay.
Caption: Relationship between primary screening and orthogonal validation assays.
Caption: Thrombin's central role in the coagulation cascade.
Concluding Remarks
The use of a fluorogenic substrate like this compound provides a robust and high-throughput method for the initial identification of enzyme inhibitors. However, the data presented underscores the importance of validating these initial findings with orthogonal assays. Biophysical techniques such as ITC and SPR offer a label-free approach to confirm direct binding and provide detailed kinetic and thermodynamic information about the inhibitor-enzyme interaction. Cell-based assays, on the other hand, offer a more physiologically relevant context, assessing an inhibitor's efficacy in a complex biological system.
Discrepancies in potency values between biochemical and cellular assays are not uncommon and can be attributed to factors such as cell permeability, off-target effects, and the presence of competing substrates in the cellular milieu. A comprehensive understanding of an inhibitor's profile, therefore, necessitates an integrated approach that leverages the strengths of each of these assay platforms. By combining the speed of fluorogenic assays with the detailed mechanistic insights from ITC and SPR, and the physiological relevance of cell-based assays, researchers can make more informed decisions in the drug discovery and development pipeline.
Navigating Protease Activity: A Comparative Guide to Fluorogenic Substrates
For researchers, scientists, and drug development professionals engaged in the precise measurement of protease activity, the selection of a reliable substrate is paramount. This guide provides a comparative analysis of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA and its alternatives, focusing on inter-assay variability to ensure reproducible and accurate results.
Performance Comparison of Fluorogenic Protease Substrates
The following table summarizes the inter-assay variability of various fluorogenic and chromogenic substrates used in protease activity assays. A lower inter-assay CV indicates higher reproducibility between different assay runs.
| Target Enzyme | Substrate | Assay Type | Inter-assay CV (%) | Citation |
| Thrombin | Z-Gly-Gly-Arg-AMC | Fluorogenic | <10 | [1] |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Chromogenic | 2.4 | [2] |
| Urinary Kallikrein | D-valyl-leucyl-arginine-p-nitroanilide | Chromogenic | 7.4 | [3] |
| Furin | N/A (ELISA Kit) | ELISA | <12 | [4] |
| Cleaved High-Molecular-Weight Kininogen (cHK) | N/A (ELISA) | ELISA | 6.0 | [5] |
Experimental Methodologies
Detailed protocols are essential for replicating experimental findings. Below are representative protocols for assays utilizing common alternative substrates.
Thrombin Generation Assay using Z-Gly-Gly-Arg-AMC
This protocol is adapted from the Calibrated Automated Thrombogram (CAT) assay.
-
Sample Preparation: 80 μl of platelet-poor plasma (PPP) is mixed with 20 μl of a solution containing tissue factor (final concentration 1 pM) and phospholipid vesicles. For calibrator wells, 20 μl of α2-macroglobulin-thrombin complex is used instead of the tissue factor/phospholipid mixture.[2]
-
Incubation: The mixture is incubated for 10 minutes at 37°C.[2]
-
Reaction Initiation: Thrombin generation is started by adding 20 μl of a solution containing the fluorogenic substrate Z-Gly-Gly-Arg-AMC (final concentration 416 μM) and CaCl₂ (final concentration 16.7 mM).[2]
-
Measurement: Fluorescence is measured kinetically using a fluorometer. Data is analyzed using dedicated software to determine parameters such as Endogenous Thrombin Potential (ETP), lag time, and peak thrombin concentration.[2]
Kallikrein Activity Assay in Urine using Pro-Phe-Arg-MCA
This method provides a quantitative measure of kallikrein activity in urine samples.
-
Reaction Mixture: 20 μl of urine is incubated with the fluorogenic substrate Pro-Phe-Arg-MCA at a final concentration of 10⁻⁴ M.[6]
-
Incubation: The reaction is carried out at 37°C for 90 minutes.[6]
-
Reaction Termination: The reaction is stopped by adding aprotinin (50 units) or 20 μl of 10% acetic acid.[6]
-
Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured to quantify kallikrein activity.
Trypsin Activity Assay using Boc-Gln-Ala-Arg-AMC
This protocol is designed for measuring trypsin activity in pancreatic homogenates.
-
Reagent Preparation: The trypsin substrate Boc-Gln-Ala-Arg-MCA is added to an assay buffer (pH 8.0) containing 50 mM Tris, 150 mM NaCl, 1 mM CaCl₂, and 0.1 mg/mL bovine serum albumin to a final substrate concentration of 50 μM.[7]
-
Assay Procedure: 285 μL of the substrate mixture is added to a microplate well. The reaction is initiated by adding the sample containing trypsin, bringing the final volume to 300 μL.[7]
-
Measurement: The plate is read in a microplate reader in kinetic mode with excitation at 380 nm and emission at 440 nm for a minimum of 5 minutes. A standard curve is generated using known concentrations of porcine trypsin.[7]
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the biological context and experimental design, the following diagrams illustrate the key signaling pathways and a typical workflow for assessing inter-assay variability.
Figure 1. Simplified Thrombin Signaling Pathway.
Figure 2. The Kallikrein-Kinin System Activation Pathway.
Figure 3. Overview of Furin's Role in Protein Maturation.
Figure 4. Experimental Workflow for Inter-Assay CV Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombin generation assay (CAT) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin generation assay [bio-protocol.org]
- 6. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Fluorogenic Protease Substrate: Pyr-Arg-Thr-Lys-Arg-AMC TFA
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA with alternative substrates for its primary target enzymes: trypsin, thrombin, and furin/proprotein convertases. The information presented is collated from peer-reviewed scientific literature to ensure objectivity and reliability.
Overview of this compound
This compound is a synthetic peptide substrate linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the peptide sequence by a target protease liberates free AMC, resulting in a measurable increase in fluorescence. This substrate is recognized by a range of serine proteases, most notably trypsin, thrombin, and members of the proprotein convertase family, such as furin.[1][2][3][4][5][6][7]
Performance Comparison with Alternative Substrates
The efficacy of a fluorogenic substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km denotes higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Trypsin Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| Boc-Gln-Ala-Arg-AMC | 1.41 ± 0.05 | 9.27 ± 0.95 | (6.57 ± 0.77) x 10³ | [8] |
| Bz-DL-Arg-AMC | 0.25 ± 0.01 | 77.44 ± 8.46 | (3.10 ± 0.34) x 10⁵ | [8] |
Note: Data for this compound with trypsin was not found in peer-reviewed literature. The table above compares two commonly used alternative substrates.
Thrombin Substrates
Similar to trypsin, specific kinetic parameters for the hydrolysis of this compound by thrombin are not extensively documented in peer-reviewed publications. Below is a comparison of alternative fluorogenic and chromogenic substrates for thrombin.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| Z-Gly-Gly-Arg-AMC | - | - | - | [9][10][11][12] |
| Pefachrome® TH | 15.9 | - | - | [13] |
| H-β-Ala-Gly-Arg-pNA | 1950 | 1.91 | 979.5 | [14] |
Note: While Z-Gly-Gly-Arg-AMC is a widely used fluorogenic substrate for thrombin, specific kinetic constants were not consistently reported in the reviewed literature. Pefachrome® TH and H-β-Ala-Gly-Arg-pNA are chromogenic substrates included for comparison. The high Km of H-β-Ala-Gly-Arg-pNA suggests a lower affinity for thrombin compared to fluorogenic alternatives.
Furin and Proprotein Convertase Substrates
Significant peer-reviewed data is available for the interaction of Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC) with furin and other proprotein convertases (PCs). This makes it a well-characterized tool for studying this class of enzymes.
| Enzyme | Km of Pyr-RTKR-AMC (µM) | Alternative Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| Furin | 6.5 | Boc-RVRR-AMC | - | - | - | [15][16] |
| Internally Quenched Substrate | 3.8 | 29.3 | 7,710,000 | [17] | ||
| PC1/3 | 3.0 | - | - | - | - | |
| PC2 | 6.6 | - | - | - | - | |
| PC4 | 1.7 | - | - | - | - | |
| PC5/6 | 2.0 | - | - | - | - | |
| PC7 | 9.5 | - | - | - | - | |
| PACE4 | 3.0 | - | - | - | - |
Note: The internally quenched fluorogenic substrate demonstrates a significantly higher catalytic efficiency for furin compared to what can be inferred for Pyr-RTKR-AMC and Boc-RVRR-AMC.
Experimental Protocols
General Fluorogenic Protease Assay
This protocol provides a general workflow for measuring protease activity using a fluorogenic substrate like this compound. Specific buffer compositions and enzyme/substrate concentrations should be optimized for each specific protease and experimental setup.
Materials:
-
Protease of interest
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the protease and substrate to their final working concentrations in the assay buffer.
-
Add the protease solution to the wells of the 96-well plate.
-
To initiate the reaction, add the substrate solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360-380 nm excitation and ~440-460 nm emission).
-
The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot.
-
To determine Km and kcat, repeat the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
A detailed protocol for a non-specific protease assay using a FITC-casein substrate can also be adapted, which involves a stop solution and centrifugation step to separate cleaved from uncleaved substrate.[18][19][20][21][22]
Visualizations
Signaling Pathway: Proprotein Convertase Activation
Caption: Proprotein convertases like furin cleave inactive precursor proteins to generate active proteins that mediate various biological responses.
Experimental Workflow: Fluorogenic Protease Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Pyr-Arg-Thr-Lys-Arg-AMC › PeptaNova [peptanova.de]
- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pentapharm.com [pentapharm.com]
- 14. interchim.fr [interchim.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Internally quenched fluorogenic substrate for furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 22. raybiotech.com [raybiotech.com]
Safety Operating Guide
Safe Disposal of Pyr-Arg-Thr-Lys-Arg-AMC TFA: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Pyr-Arg-Thr-Lys-Arg-AMC TFA, a fluorogenic peptide substrate commonly used in enzyme activity assays.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ (for the peptide-AMC conjugate) | [1] |
| Molecular Weight | 827.93 g/mol (for the peptide-AMC conjugate) | [1] |
| Form | Lyophilized powder | [2] |
| Storage Temperature | Long-term: -20°C or -80°C | [2][3][4][5][6] |
| Solubility | Soluble in water, with potential need for organic solvents like DMSO for hydrophobic peptides. | [4][7] |
Note: The trifluoroacetic acid (TFA) component, present as a salt, is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled and toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to proper handling procedures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[8].
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing[8].
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic. Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption[3][4][5].
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional and local regulations for chemical waste.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired lyophilized powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions of the peptide, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, vials, and gloves, should be disposed of as solid chemical waste.
-
-
Decontamination of Labware:
-
Glassware and reusable equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove organic residues, followed by washing with an appropriate laboratory detergent and rinsing thoroughly with deionized water. The initial solvent rinse should be collected as hazardous waste.
-
-
Waste Collection and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and any solvents used.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
-
Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and documentation requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety and disposal protocols.
References
- 1. Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate salt | 155575-02-3 | FP110566 [biosynth.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. peptide.com [peptide.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Pyr-Arg-Thr-Lys-Arg-AMC TFA
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pyr-Arg-Thr-Lys-Arg-AMC TFA. This peptide substrate, combined with a trifluoroacetate salt, requires careful handling due to the corrosive nature of trifluoroacetic acid (TFA).
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form or when preparing solutions, a comprehensive set of personal protective equipment is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl rubber, or Viton gloves are recommended.[1][2] Always check for leaks before use. |
| Body Protection | Laboratory Coat | A properly fitting lab coat is the minimum requirement.[1] For larger quantities, consider a corrosion-proof apron. |
| Respiratory Protection | Fume Hood | All work with TFA-containing compounds should be conducted in a certified chemical fume hood.[1] |
| Footwear | Closed-Toed Shoes | Required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and functioning correctly.[1]
-
An emergency eyewash station and safety shower must be readily accessible.[3]
-
Prepare all necessary materials, including the peptide, solvents, and waste containers, within the fume hood.
2. Reconstitution of the Peptide:
-
Before opening, allow the vial of the lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Carefully open the vial inside the fume hood to avoid inhaling any fine powder.
-
Use a calibrated pipette to add the appropriate solvent (e.g., DMSO, DMF, or water, as recommended by the supplier) to the vial.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
3. Use in Assays:
-
When transferring the reconstituted peptide solution, continue to work within the fume hood.
-
Use appropriate, calibrated pipettes for accurate measurement.
-
Keep the stock solution container tightly sealed when not in use.[1]
4. Storage:
-
Store the lyophilized peptide and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[4]
-
TFA-containing compounds should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizers, and metals.[1][2]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes, using a safety shower if necessary.[5] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink a cupful of water if the person is conscious.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection Workflow
Caption: Procedure for waste segregation and disposal.
Key Disposal Principles:
-
Do Not Drain Dispose: Waste containing TFA is considered hazardous and must not be poured down the drain.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[1]
-
Container Integrity: Use sturdy, compatible containers with tight-fitting lids for all liquid waste.[1]
-
Compatibility: Do not mix TFA waste with incompatible materials like bases or oxidizing agents.[6]
-
Empty Containers: Rinse empty containers of the original product before disposal, and dispose of the rinsate as hazardous waste.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
